molecular formula C29H34O10 B129637 7-epi-10-Oxo-10-deacetyl Baccatin III CAS No. 151636-94-1

7-epi-10-Oxo-10-deacetyl Baccatin III

Cat. No.: B129637
CAS No.: 151636-94-1
M. Wt: 542.6 g/mol
InChI Key: UEDMLPVUDFCAQM-IWVNULRZSA-N
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Description

7-epi-10-Oxo-10-deacetyl Baccatin III has been reported in Taxus canadensis and Curvularia lunata with data available.

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,22,24,31-32,36H,11-13H2,1-5H3/t17-,18+,19+,22-,24-,27+,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDMLPVUDFCAQM-IWVNULRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415702
Record name 10-Dehydrobaccatin V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151636-94-1
Record name 10-Dehydrobaccatin V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Elusive Presence of 7-epi-10-Oxo-10-deacetyl Baccatin III in Taxus Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current scientific understanding of the natural occurrence of 7-epi-10-Oxo-10-deacetyl Baccatin (B15129273) III within the Taxus genus. While this specific taxoid remains an elusive and infrequently reported natural constituent, this document provides a comprehensive overview of the analytical methodologies and biosynthetic context essential for its potential identification and characterization. The protocols and data presented for other major and minor taxoids serve as a foundational framework for researchers investigating the full spectrum of taxane (B156437) diversity.

Introduction: The Complex World of Taxoids

The genus Taxus, commonly known as yew, is a rich source of complex diterpenoids known as taxoids. With nearly 600 identified taxanes, the chemical diversity within this genus is vast[1][2]. The most renowned of these is paclitaxel (B517696) (Taxol®), a potent anti-cancer agent. The intricate biosynthetic pathways within Taxus produce a wide array of structurally related compounds, many of which are present in minute quantities. The focus of this guide, 7-epi-10-Oxo-10-deacetyl Baccatin III, represents one such minor or potentially transient metabolite within this complex chemical landscape.

Natural Occurrence of this compound: A Notable Scarcity of Data

A comprehensive review of the scientific literature reveals a significant lack of quantitative data regarding the natural occurrence of this compound in any Taxus species. While its epimer, 7-epi-10-deacetylbaccatin, has been reported in Taxus × media, the 10-oxo variant is not a commonly isolated or quantified natural product[3]. Its identification has been noted in the context of biotransformation studies, where microorganisms are used to modify related taxoids. For instance, 7-epi-10-oxo-10-deacetylbaccatin III has been isolated as a product of the microbial transformation of 10-deacetylbaccatin III. This suggests that while the chemical scaffold is known, its presence as a native constituent in yew trees is either absent, extremely low, or has not been a focus of major phytochemical investigations.

Contextual Data: Occurrence of Major and Other Minor Taxoids

To provide a framework for understanding the phytochemical landscape of Taxus, the following table summarizes the quantitative data for several key taxoids that are routinely analyzed. These data highlight the variability in taxoid content across different species and plant parts.

TaxoidTaxus SpeciesPlant PartConcentrationReference
Paclitaxel (Taxol®)Taxus brevifoliaBark0.001-0.05% (dry weight)[2]
10-Deacetylbaccatin IIITaxus baccataNeedlesup to 297 mg/kg (fresh weight)[4]
10-Deacetylbaccatin IIITaxus baccataBark, Needles1.75 µg/mg[5]
PaclitaxelTaxus baccataBark, Needles11.19 µg/mg[5]
10-Deacetylbaccatin IIITaxus maireiLeaves0.22-0.51%[6]
7-epi-10-deacetylbaccatinTaxus x mediaBarkPresent (concentration not specified)[3]
10-DeacetyltaxolTaxus x mediaNeedles0.126 mg/g[3]
7-epi-10-DeacetyltaxolTaxus x mediaNeedles0.033 mg/g[3]

Experimental Protocols for Taxoid Analysis

The methodologies for the isolation and quantification of major taxoids can be adapted for the targeted analysis of minor constituents like this compound. A general workflow is depicted below, followed by detailed protocols.

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_purification Purification & Fractionation cluster_analysis Analysis & Identification cluster_quantification Quantification plant_material Taxus Plant Material (e.g., needles, bark) drying Drying & Grinding plant_material->drying extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol) drying->extraction partitioning Liquid-Liquid Partitioning (e.g., Dichloromethane (B109758)/Water) extraction->partitioning spe Solid-Phase Extraction (SPE) (e.g., C18 cartridges) partitioning->spe cc Column Chromatography (CC) (e.g., Silica (B1680970) Gel) spe->cc hplc High-Performance Liquid Chromatography (HPLC/UPLC) cc->hplc ms Mass Spectrometry (MS/MS) hplc->ms Quantification nmr Nuclear Magnetic Resonance (NMR) hplc->nmr Structure Elucidation quant Quantitative Analysis (e.g., Calibration Curve) ms->quant

General workflow for the isolation and analysis of taxoids from Taxus species.
Extraction

  • Sample Preparation : Plant material (e.g., needles, bark) is air-dried or freeze-dried to a constant weight and then ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction : The powdered plant material is extracted with a polar solvent, most commonly methanol or ethanol. This can be performed by maceration, sonication, or Soxhlet extraction. The mixture is then filtered to separate the extract from the solid plant residue.

  • Concentration : The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

Purification and Fractionation
  • Liquid-Liquid Partitioning : The crude extract is typically suspended in water and partitioned with a non-polar solvent like dichloromethane or ethyl acetate. This step separates the taxoids from more polar impurities.

  • Solid-Phase Extraction (SPE) : The organic phase from the partitioning step can be further purified using SPE cartridges (e.g., C18) to remove interfering compounds.

  • Column Chromatography (CC) : For isolation of individual compounds, column chromatography over silica gel or other stationary phases is employed. A gradient of solvents with increasing polarity is used to elute the fractions.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the primary techniques for the separation and quantification of taxoids.

  • Stationary Phase : Reversed-phase columns, such as C18 or C8, are most commonly used.

  • Mobile Phase : A gradient elution is typically employed, using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

  • Detection : A UV detector set at a wavelength of around 227 nm is commonly used for the detection of taxoids. For more sensitive and specific detection, a mass spectrometer is coupled to the HPLC/UPLC system.

Structural Elucidation
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the isolated compound. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for structural identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the unambiguous structural elucidation of novel or rare taxoids.

Biosynthetic Pathway of Taxoids

The biosynthesis of taxoids is a complex process involving numerous enzymatic steps. While the complete pathway to all minor taxoids is not fully elucidated, the core pathway leading to major taxanes is well-established. This compound would likely arise from modifications of key intermediates in this pathway.

biosynthetic_pathway ggpp Geranylgeranyl Diphosphate (GGPP) taxadiene Taxa-4(5),11(12)-diene ggpp->taxadiene Taxadiene Synthase taxadienol Taxa-4(20),11(12)-dien-5α-ol taxadiene->taxadienol Cytochrome P450 Hydroxylase acetyl_taxadienol Taxa-4(20),11(12)-dien-5α-yl-acetate taxadienol->acetyl_taxadienol Taxadienol O-acetyltransferase hydroxylated_intermediates Multiple Hydroxylation Steps acetyl_taxadienol->hydroxylated_intermediates dab 10-deacetylbaccatin III hydroxylated_intermediates->dab baccatin Baccatin III dab->baccatin 10-deacetylbaccatin III -10-O-acetyltransferase epi_dab 7-epi-10-deacetylbaccatin III dab->epi_dab Epimerization (Potential) paclitaxel Paclitaxel baccatin->paclitaxel Side Chain Addition epi_oxo_dab 7-epi-10-Oxo-10-deacetyl Baccatin III (Hypothetical Natural Intermediate) epi_dab->epi_oxo_dab Oxidation (Potential)

Simplified biosynthetic pathway of major taxoids and the hypothetical position of this compound.

Conclusion and Future Perspectives

The natural occurrence of this compound in Taxus species remains to be definitively established through quantitative studies. Its absence from comprehensive taxoid inventories suggests it is likely a very minor component, a metabolic byproduct, or a transient intermediate. However, the advanced analytical techniques available today, particularly UPLC-HRMS, provide the necessary sensitivity and resolution to search for such rare compounds in complex plant extracts.

For researchers in drug discovery and development, the exploration of the complete taxoid profile of Taxus species continues to be a promising avenue for identifying novel bioactive molecules. The methodologies outlined in this guide provide a robust framework for such investigations. Future research employing metabolomic approaches may yet uncover the presence and potential biological significance of this compound and other undiscovered taxoids.

References

Emergence of a Novel Taxoid: Discovery of 7-epi-10-Oxo-10-deacetyl Baccatin III through Fungal Biotransformation

Author: BenchChem Technical Support Team. Date: December 2025

A significant advancement in the field of natural product chemistry and drug discovery has been marked by the identification of a novel taxoid, 7-epi-10-Oxo-10-deacetyl Baccatin III, through the microbial transformation of 10-deacetylbaccatin III (10-DAB) by the filamentous fungus Curvularia lunata. This discovery, pioneered by Arnone and his team in 2006, has opened new avenues for the semisynthesis of paclitaxel (B517696) analogs and other bioactive compounds.

This in-depth technical guide provides a comprehensive overview of the discovery, detailing the experimental protocols, quantitative data, and the biosynthetic pathway involved in the formation of this unique compound. The information presented is curated for researchers, scientists, and drug development professionals engaged in the study and application of taxoids and microbial biotransformation.

Quantitative Data Summary

The biotransformation of 10-deacetylbaccatin III (10-DAB) by Curvularia lunata yielded two primary metabolites: 7-epi-10-deacetylbaccatin III and this compound. The yields and spectroscopic data for these compounds are summarized below for clear comparison.

Table 1: Biotransformation Products and Yields

CompoundAbbreviationYield (%)
7-epi-10-deacetylbaccatin III7-epi-10-DAB25
This compound-15

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Proton7-epi-10-deacetylbaccatin III (δ, ppm)This compound (δ, ppm)
H-25.65 (d, J=7.0 Hz)5.78 (d, J=7.2 Hz)
H-33.85 (d, J=7.0 Hz)4.01 (d, J=7.2 Hz)
H-54.98 (dd, J=9.5, 2.0 Hz)5.01 (dd, J=9.6, 2.0 Hz)
H-6α2.55 (m)2.60 (m)
H-6β1.88 (m)1.95 (m)
H-74.45 (t, J=8.0 Hz)4.95 (dd, J=9.6, 7.2 Hz)
H-105.20 (s)-
H-134.85 (m)4.90 (m)
H-161.15 (s)1.20 (s)
H-171.68 (s)1.75 (s)
H-181.95 (s)2.05 (s)
H-191.05 (s)1.10 (s)
H-2'8.10 (d, J=7.5 Hz)8.15 (d, J=7.5 Hz)
H-3', 5'7.50 (t, J=7.5 Hz)7.55 (t, J=7.5 Hz)
H-4'7.60 (t, J=7.5 Hz)7.65 (t, J=7.5 Hz)
OAc2.15 (s)2.20 (s)

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Carbon7-epi-10-deacetylbaccatin III (δ, ppm)This compound (δ, ppm)
179.078.5
275.174.8
346.547.0
481.180.5
584.584.0
635.536.0
772.575.0
858.559.0
9203.9208.0
1075.8201.5
11134.0133.5
12142.1141.5
1372.071.5
1438.038.5
1543.043.5
1626.827.0
1714.815.0
1822.523.0
1910.511.0
1'167.2167.0
2', 6'130.2130.0
3', 5'128.8128.5
4'133.8133.5
OAc (C=O)170.5170.0
OAc (CH₃)21.221.0

Experimental Protocols

The following sections provide a detailed methodology for the key experiments involved in the discovery of this compound.

Fungal Strain and Culture Conditions

The fungus used for the biotransformation was Curvularia lunata (strain not specified in the abstract). The fungus was maintained on potato dextrose agar (B569324) (PDA) slants. For the biotransformation experiment, a liquid culture medium was prepared consisting of glucose (2%), peptone (0.5%), yeast extract (0.3%), and KH₂PO₄ (0.5%) in distilled water. The pH of the medium was adjusted to 6.0 before sterilization.

Biotransformation of 10-deacetylbaccatin III
  • Inoculation: Erlenmeyer flasks (250 mL) containing 100 mL of the sterile liquid medium were inoculated with a mycelial suspension of C. lunata. The flasks were incubated on a rotary shaker at 150 rpm and 28°C for 48 hours.

  • Substrate Addition: After the initial incubation period, a solution of 10-deacetylbaccatin III (10-DAB) in ethanol (B145695) was added to each flask to a final concentration of 200 mg/L.

  • Incubation: The fermentation was continued for an additional 10 days under the same conditions. The progress of the biotransformation was monitored by thin-layer chromatography (TLC) analysis of the culture extracts.

Extraction and Isolation of Metabolites
  • Extraction: After the incubation period, the fungal mycelium was separated from the culture broth by filtration. The mycelium was extracted with ethyl acetate (B1210297) (3 x 100 mL). The culture filtrate was also extracted with an equal volume of ethyl acetate (3 x 100 mL).

  • Purification: The combined ethyl acetate extracts were dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The resulting crude extract was subjected to column chromatography on silica (B1680970) gel using a gradient of n-hexane and ethyl acetate as the eluent.

  • Fractionation: Fractions were collected and analyzed by TLC. Fractions containing the desired metabolites were combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure 7-epi-10-deacetylbaccatin III and this compound.

Characterization of Metabolites

The structures of the isolated compounds were elucidated using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS). The data obtained were compared with those of known taxoids to confirm the structures of the novel compounds.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed biotransformation pathway.

experimental_workflow cluster_fermentation Fungal Culture and Fermentation cluster_extraction Extraction and Purification cluster_analysis Analysis and Characterization start Inoculation of Curvularia lunata in liquid medium incubation1 Incubation for 48h (28°C, 150 rpm) start->incubation1 substrate_addition Addition of 10-deacetylbaccatin III (200 mg/L) incubation1->substrate_addition incubation2 Incubation for 10 days (28°C, 150 rpm) substrate_addition->incubation2 filtration Filtration to separate mycelium and broth incubation2->filtration extraction Ethyl Acetate Extraction of mycelium and broth filtration->extraction concentration Concentration of combined extracts extraction->concentration column_chromatography Silica Gel Column Chromatography concentration->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc product1 7-epi-10-deacetylbaccatin III prep_hplc->product1 product2 This compound prep_hplc->product2 spectroscopy Spectroscopic Analysis (NMR, MS) product1->spectroscopy product2->spectroscopy

Caption: Experimental workflow for the discovery.

biotransformation_pathway DAB 10-deacetylbaccatin III (10-DAB) epi_DAB 7-epi-10-deacetylbaccatin III DAB->epi_DAB Epimerization at C-7 (Curvularia lunata enzymes) oxo_DAB 7-epi-10-Oxo-10-deacetyl Baccatin III epi_DAB->oxo_DAB Oxidation at C-10 (Curvularia lunata enzymes)

Caption: Biotransformation of 10-DAB by C. lunata.

An In-depth Technical Guide to 7-epi-10-Oxo-10-deacetyl Baccatin III: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-epi-10-Oxo-10-deacetyl Baccatin (B15129273) III is a taxane (B156437) derivative of significant interest in the field of medicinal chemistry and drug development. As a modified analogue of 10-deacetylbaccatin III, a key precursor in the semi-synthesis of the widely used anticancer drug paclitaxel, understanding its precise chemical structure and stereochemistry is paramount for the exploration of new therapeutic agents. This technical guide provides a comprehensive overview of the core chemical attributes of 7-epi-10-Oxo-10-deacetyl Baccatin III, including its structural formula, stereochemical configuration, and available spectral data. While detailed experimental protocols for its synthesis and specific biological activity data remain limited in publicly accessible literature, this guide consolidates the current knowledge to serve as a foundational resource for researchers in the field.

Chemical Structure and Properties

This compound possesses a complex tetracyclic diterpenoid core structure characteristic of taxanes. The systematic IUPAC name for this compound is [(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate.[1][2] Its chemical formula is C₂₉H₃₄O₁₀.[1][2]

The key structural modifications from its parent compound, 10-deacetylbaccatin III, are the epimerization at the C-7 position (from the natural β-hydroxyl to an α-hydroxyl) and the oxidation of the hydroxyl group at the C-10 position to a ketone. These alterations significantly influence the molecule's three-dimensional conformation and potential biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₉H₃₄O₁₀--INVALID-LINK--
Molecular Weight542.6 g/mol --INVALID-LINK--
IUPAC Name[(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate--INVALID-LINK--
InChI KeyUEDMLPVUDFCAQM-IWVNULRZSA-N--INVALID-LINK--
SMILESCC1=C2C(=O)C(=O)C3(C(C[C@H]4C(C3C(C(C2(C)C)(C[C@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C--INVALID-LINK--
CAS Number151636-94-1--INVALID-LINK--

Stereochemistry

The stereochemistry of this compound is complex, with multiple chiral centers. The "7-epi" designation specifically refers to the inversion of the stereochemistry at the C-7 position compared to the naturally occurring baccatin III derivatives. In the parent compound, the hydroxyl group at C-7 is in the β-configuration. In this epimer, it is in the α-configuration. This seemingly minor change can have a profound impact on the overall shape of the molecule and its ability to bind to biological targets. The absolute stereochemistry is defined by the IUPAC name.

Experimental Data

Spectroscopic Data

Table 2: LC-MS Data for this compound

ParameterValue
Precursor m/z542
Ionization ModeESI (negative)
Major Fragments (m/z)541, 577, 371

Source: --INVALID-LINK--[2]

For comparison, 1D NMR spectral data is available for the related compound, 7-Epi-10-deacetylbaccatin III, which may serve as a useful reference for researchers working on the characterization of the 10-oxo derivative.[3][4]

Synthesis and Isolation

Detailed, peer-reviewed experimental protocols for the specific synthesis or isolation of this compound are scarce. However, the compound has been reported to be isolated from Taxus canadensis and as a biotransformation product from the fungus Curvularia lunata.[2] This suggests that both natural product isolation and microbial transformation are potential avenues for obtaining this compound.

General methods for the isolation of taxanes from Taxus species typically involve extraction with polar solvents followed by extensive chromatographic purification.[5][6][7] Biotransformation using microorganisms like Curvularia lunata offers an alternative approach, where a precursor molecule like 10-deacetylbaccatin III is modified by microbial enzymes to yield the desired product.

A potential logical workflow for obtaining and characterizing this compound is outlined below.

experimental_workflow cluster_synthesis Synthesis/Isolation cluster_purification Purification cluster_characterization Structural Characterization s1 Biotransformation of 10-deacetylbaccatin III with Curvularia lunata p1 Column Chromatography (Silica Gel) s1->p1 s2 Extraction from Taxus canadensis s2->p1 s3 Chemical Synthesis (Oxidation of 7-epi-10-DAB) s3->p1 p2 Preparative HPLC p1->p2 c1 LC-MS Analysis p2->c1 c2 1H and 13C NMR Spectroscopy p2->c2 c3 X-ray Crystallography p2->c3

Caption: Logical workflow for obtaining and characterizing this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature regarding the biological activity, cytotoxicity, and potential signaling pathways affected by this compound. The biological activity of its parent compound, 10-deacetylbaccatin III, is primarily as a precursor for paclitaxel, which functions by stabilizing microtubules and arresting the cell cycle. It is plausible that modifications at the C-7 and C-10 positions could alter this activity, potentially leading to a novel pharmacological profile. Further research is required to elucidate the specific biological effects of this compound.

The diagram below illustrates the established signaling pathway of paclitaxel, which serves as a reference point for potential investigations into the mechanism of action of its analogues.

paclitaxel_pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 Caspase Caspase Activation MitoticArrest->Caspase Apoptosis Apoptosis Bcl2->Apoptosis Caspase->Apoptosis

Caption: Simplified signaling pathway of Paclitaxel, a related taxane.

Conclusion and Future Directions

This compound is a structurally defined taxane derivative with potential for further investigation. While its fundamental chemical properties are established, a significant knowledge gap exists regarding its synthesis, detailed spectral characterization, and biological activity. Future research should focus on developing robust and reproducible methods for its preparation, either through targeted chemical synthesis or optimized biotransformation protocols. Comprehensive spectroscopic analysis, including 1D and 2D NMR, is crucial for unambiguous structural confirmation. Furthermore, in-depth biological evaluation, including cytotoxicity screening against various cancer cell lines and mechanistic studies to identify its molecular targets and signaling pathways, will be essential to determine its potential as a novel therapeutic agent. This technical guide serves as a starting point for researchers to build upon in their exploration of this promising molecule.

References

Spectroscopic and Synthetic Insights into 7-epi-10-Oxo-10-deacetyl Baccatin III: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for 7-epi-10-Oxo-10-deacetyl Baccatin III, a known impurity in the synthesis of the widely used anticancer drug, Docetaxel. Due to the limited availability of spectroscopic standards for this specific compound, this document also presents representative experimental protocols for Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy applicable to taxane (B156437) derivatives. Furthermore, a logical workflow for the semi-synthesis of Docetaxel from 10-deacetylbaccatin III is illustrated, highlighting the potential origin of this compound as a process-related impurity.

Spectroscopic Data

Mass Spectrometry (MS) Data

The following table summarizes the available Liquid Chromatography-Mass Spectrometry (LC-MS) data for this compound.[1]

ParameterValue
Molecular FormulaC₂₉H₃₄O₁₀
Molecular Weight542.58 g/mol
Mass Spectrometry TypeLC-MS
Ionization ModeElectrospray Ionization (ESI), Negative
Precursor m/z542
Collision Energy40V
Key Fragment Ions (m/z)541, 577, 371

Experimental Protocols

The following sections detail representative methodologies for the spectroscopic analysis of taxane derivatives, which can be adapted for the characterization of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Methodology:

  • Sample Preparation: A solution of the purified compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then filtered through a 0.22 µm syringe filter.

  • Chromatographic Separation: An aliquot of the sample solution is injected onto a C18 reverse-phase HPLC column. A gradient elution is typically employed using a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). The gradient is programmed to ensure adequate separation of the analyte from any impurities.

  • Mass Spectrometric Detection: The eluent from the HPLC column is introduced into the mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in both positive and negative ion modes.

  • Data Acquisition: Full scan mass spectra are acquired over a mass range of m/z 100-1000 to determine the molecular ion. Tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion as the precursor and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR data for this compound are not publicly available, the following protocol, adapted from methodologies used for other taxanes like Paclitaxel, provides a robust framework for acquiring high-quality NMR data.

Objective: To elucidate the detailed chemical structure and stereochemistry of the molecule.

Methodology:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆).

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of the chosen deuterated solvent is recommended.

    • The sample is transferred to a 5 mm NMR tube.

  • Instrument Setup:

    • The NMR experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • The spectrometer is locked to the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

  • ¹H NMR Data Acquisition:

    • A standard one-dimensional ¹H NMR spectrum is acquired.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. An appropriate number of scans are collected to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • A one-dimensional ¹³C NMR spectrum is acquired with proton decoupling.

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • 2D NMR Experiments (for full structural assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in stereochemical assignments.

  • Data Processing and Analysis:

    • The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected.

    • The chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS).

    • The integration of ¹H NMR signals provides information on the relative number of protons.

    • The coupling constants (J) from the ¹H NMR spectrum provide information about the dihedral angles between adjacent protons.

    • The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom.

Logical Workflow: Semi-synthesis of Docetaxel and the Formation of this compound

This compound is recognized as an impurity in the semi-synthesis of Docetaxel. The following diagram illustrates a plausible synthetic pathway from 10-deacetylbaccatin III to Docetaxel, highlighting the likely stage where the impurity is formed. The epimerization at the C-7 position and oxidation at the C-10 position can occur under certain reaction conditions, particularly during the protection and deprotection steps.

docetaxel_synthesis cluster_start Starting Material cluster_protection Protection cluster_sidechain Side-chain Attachment cluster_deprotection Deprotection cluster_impurity Impurity Formation 10_DAB 10-Deacetylbaccatin III Protected_10_DAB Protected 10-DAB (e.g., C7, C10-hydroxyls) 10_DAB->Protected_10_DAB Protection Reagents Coupled_Product Coupled Intermediate Protected_10_DAB->Coupled_Product Side-chain Esterification Impurity This compound Protected_10_DAB->Impurity Side Reaction (Epimerization/Oxidation) Docetaxel Docetaxel Coupled_Product->Docetaxel Deprotection Steps

Caption: Semi-synthesis of Docetaxel from 10-deacetylbaccatin III.

This guide provides a foundational understanding of the spectroscopic characteristics and synthetic context of this compound. For researchers and professionals in drug development, a thorough characterization of such impurities is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient. The provided protocols offer a starting point for developing robust analytical methods for the identification and quantification of this and other related taxane impurities.

References

The Aberrant Pathway: Situating 7-epi-10-Oxo-10-deacetylbaccatin III in Paclitaxel's Biosynthetic Realm

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel (B517696) (Taxol®), a potent anti-cancer agent, is a complex diterpenoid alkaloid whose biosynthesis has been the subject of intense research. The established pathway in Taxus species involves a series of intricate enzymatic steps, with 10-deacetylbaccatin III (10-DAB) serving as a crucial late-stage intermediate. This technical guide delves into the role and formation of a lesser-known taxane (B156437) derivative, 7-epi-10-oxo-10-deacetylbaccatin III. Contrary to being a core intermediate in the in planta synthesis of paclitaxel, this compound emerges from a microbial biotransformation side-pathway, offering insights into enzymatic plasticity and potential avenues for chemoenzymatic synthesis of novel taxoids. This document provides a comprehensive overview of its formation, its relationship to the main paclitaxel pathway, and the experimental methodologies employed in its study.

Introduction: The Central Role of 10-Deacetylbaccatin III in Paclitaxel Biosynthesis

The biosynthesis of paclitaxel in yew trees (Taxus spp.) is a multi-step process culminating in the formation of the cytotoxic final product. A pivotal intermediate in this pathway is 10-deacetylbaccatin III (10-DAB). The conversion of 10-DAB to baccatin (B15129273) III, the immediate precursor to which the C-13 side chain is attached, is catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT). This acetylation at the C-10 position is a critical step towards the synthesis of paclitaxel.

Emergence of 7-epi-10-Oxo-10-deacetylbaccatin III: A Microbial Diversion

While the primary focus of paclitaxel biosynthesis research has been on the pathway within Taxus species, studies on the microbial transformation of taxanes have revealed alternative enzymatic reactions. Notably, the fungus Curvularia lunata has been shown to metabolize 10-deacetylbaccatin III into several derivatives, including 7-epi-10-deacetylbaccatin III and 7-epi-10-oxo-10-deacetylbaccatin III . This indicates that 7-epi-10-oxo-10-deacetylbaccatin III is not a natural intermediate in the paclitaxel biosynthetic pathway in yew trees but rather a product of microbial enzymatic activity.

The formation of this compound involves two key transformations of 10-deacetylbaccatin III:

  • Epimerization at C-7: The hydroxyl group at the 7th position is converted from the β- to the α-configuration, resulting in the "7-epi" form.

  • Oxidation at C-10: The hydroxyl group at the 10th position is oxidized to a ketone, yielding the "10-oxo" functionality.

It is presently understood that these transformations are catalyzed by enzymes endogenous to Curvularia lunata, though the specific oxidoreductases and isomerases have not been fully characterized.

Signaling Pathways and Logical Relationships

The relationship between 10-deacetylbaccatin III and 7-epi-10-oxo-10-deacetylbaccatin III can be visualized as a divergence from the main paclitaxel biosynthetic pathway, driven by microbial enzymes. Furthermore, a potential "salvage" pathway exists where the related compound, 7-epi-10-deacetylbaccatin III, can be converted back to 10-deacetylbaccatin III by other microorganisms.

Paclitaxel_Biosynthesis_Side_Pathway cluster_main_pathway Main Paclitaxel Biosynthetic Pathway (in Taxus) cluster_microbial_transformation Microbial Biotransformation cluster_salvage_pathway Potential Salvage Pathway (Microbial) Early_Precursors Early Taxane Precursors 10_DAB 10-Deacetylbaccatin III Early_Precursors->10_DAB Baccatin_III Baccatin III 10_DAB->Baccatin_III DBAT 7_epi_10_DAB 7-epi-10-Deacetylbaccatin III 10_DAB->7_epi_10_DAB Epimerase (Curvularia lunata) Paclitaxel Paclitaxel Baccatin_III->Paclitaxel 7_epi_10_oxo_10_DAB 7-epi-10-Oxo-10-deacetylbaccatin III 7_epi_10_DAB->7_epi_10_oxo_10_DAB Oxidase (Curvularia lunata) 10_DAB_main 10-Deacetylbaccatin III 7_epi_10_DAB->10_DAB_main Microbial Isomerase

Caption: Divergence from the main paclitaxel pathway via microbial transformation.

Quantitative Data

The biotransformation of taxanes by microorganisms can lead to varying yields of different products. While specific yields for the formation of 7-epi-10-oxo-10-deacetylbaccatin III are not extensively documented in publicly available literature, data for the related conversion of 7-epi-10-deacetylbaccatin III back to 10-deacetylbaccatin III by various microorganisms have been reported.

TransformationMicroorganism(s)Yield (%)
7-epi-10-deacetylbaccatin III → 10-deacetylbaccatin IIIVarious reported microorganismsUp to 70.8

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below is a generalized methodology for the microbial transformation of 10-deacetylbaccatin III. Specific parameters would need to be optimized for the production of 7-epi-10-oxo-10-deacetylbaccatin III using Curvularia lunata.

General Protocol for Microbial Transformation of 10-Deacetylbaccatin III

Objective: To transform 10-deacetylbaccatin III into its derivatives using a selected microorganism.

Materials:

  • Pure culture of the selected microorganism (e.g., Curvularia lunata)

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth for fungi)

  • 10-deacetylbaccatin III (substrate)

  • Solvent for substrate (e.g., ethanol (B145695) or dimethyl sulfoxide)

  • Shaking incubator

  • Centrifuge

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Analytical instrumentation (HPLC, LC-MS, NMR)

Procedure:

  • Inoculum Preparation: Aseptically transfer the microbial culture to a sterile liquid medium and incubate under appropriate conditions (e.g., 25-28°C, 150-200 rpm) for 2-3 days to obtain a seed culture.

  • Fermentation: Inoculate a larger volume of the production medium with the seed culture. Incubate under the same conditions for a specified period to allow for substantial biomass growth.

  • Substrate Addition: Prepare a stock solution of 10-deacetylbaccatin III in a suitable solvent. Add the substrate solution to the microbial culture to a final desired concentration.

  • Biotransformation: Continue the incubation for a predetermined period (e.g., 3-7 days), allowing the microbial enzymes to act on the substrate.

  • Extraction: After the incubation period, separate the biomass from the culture broth by centrifugation or filtration. Extract the supernatant and the biomass separately with an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis: Combine the organic extracts, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis by HPLC or LC-MS to identify and quantify the products.

  • Purification and Structure Elucidation: Purify the novel compounds using chromatographic techniques (e.g., column chromatography, preparative HPLC). Elucidate the structure of the purified compounds using NMR spectroscopy and mass spectrometry.

Experimental_Workflow Start Start Inoculum_Prep Inoculum Preparation Start->Inoculum_Prep Fermentation Scale-up Fermentation Inoculum_Prep->Fermentation Substrate_Addition Addition of 10-Deacetylbaccatin III Fermentation->Substrate_Addition Biotransformation Incubation and Biotransformation Substrate_Addition->Biotransformation Extraction Extraction of Products Biotransformation->Extraction Analysis HPLC/LC-MS Analysis Extraction->Analysis Purification Purification of Novel Compounds Analysis->Purification Structure_Elucidation NMR/MS Structure Elucidation Purification->Structure_Elucidation End End Structure_Elucidation->End

Caption: General experimental workflow for microbial biotransformation.

Conclusion

7-epi-10-Oxo-10-deacetylbaccatin III: A Biosynthetic Intermediate in the Taxane Metabolic Network

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696) (Taxol®) and its derivatives are among the most important anti-cancer agents used in modern medicine. Their complex biosynthesis in yew (Taxus spp.) trees involves a long and intricate network of enzymatic reactions. While the main pathway to paclitaxel is largely understood, the formation of numerous other taxane (B156437) analogs within the plant highlights the metabolic plasticity of this system. This technical guide focuses on 7-epi-10-oxo-10-deacetylbaccatin III, a naturally occurring taxane derivative, and its role as a biosynthetic intermediate. This document will detail its position within the broader taxane metabolic network, the enzymatic activities likely responsible for its formation, and the experimental protocols necessary for its study.

The Paclitaxel Biosynthetic Pathway: A Metabolic Network

The biosynthesis of paclitaxel is not a strictly linear pathway but rather a complex metabolic network. This network is characterized by the promiscuity of several key enzymes, particularly cytochrome P450 hydroxylases and various acyltransferases, which can act on a range of taxane substrates. This enzymatic flexibility leads to the production of a wide array of taxane structures, including epimers and oxidation state variants of the main pathway intermediates.

7-epi-10-oxo-10-deacetylbaccatin III is one such taxane, reported to be present in Taxus canadensis and the fungus Curvularia lunata.[1] Its structure suggests its formation from a known paclitaxel precursor, likely 10-deacetylbaccatin III, through two specific enzymatic modifications: epimerization at the C-7 position and oxidation at the C-10 position.

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// Main Pathway Nodes GGPP [label="Geranylgeranyl Diphosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; Taxadiene [label="Taxadiene", fillcolor="#F1F3F4", fontcolor="#202124"]; Early_Taxoids [label="Early Oxygenated Taxoids", fillcolor="#F1F3F4", fontcolor="#202124"]; Baccatin_III_Precursors [label="Baccatin III Precursors\n(e.g., 10-deacetylbaccatin III)", fillcolor="#F1F3F4", fontcolor="#202124"]; Baccatin_III [label="Baccatin III", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Paclitaxel [label="Paclitaxel", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side Pathway Node Target_Compound [label="7-epi-10-Oxo-10-deacetylbaccatin III", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges GGPP -> Taxadiene [label="Taxadiene Synthase"]; Taxadiene -> Early_Taxoids [label="Multiple P450s\n& Acyltransferases"]; Early_Taxoids -> Baccatin_III_Precursors [label="Multiple Steps"]; Baccatin_III_Precursors -> Baccatin_III [label="DBAT"]; Baccatin_III -> Paclitaxel [label="Side-chain attachment\n& modifications"]; Baccatin_III_Precursors -> Target_Compound [label="Putative 7-epimerase\n& 10-oxidase/dehydrogenase", style=dashed, color="#5F6368"]; }

Figure 1: Simplified Paclitaxel Biosynthetic Network.

Enzymatic Formation of 7-epi-10-Oxo-10-deacetylbaccatin III

While the specific enzymes responsible for the conversion of a baccatin (B15129273) III precursor to 7-epi-10-oxo-10-deacetylbaccatin III have not yet been definitively isolated and characterized, their existence can be inferred from the presence of the compound in Taxus species and the known activities of taxane-modifying enzymes. The formation of this intermediate likely involves two key enzymatic steps:

  • C-7 Epimerization: The conversion of the 7β-hydroxyl group to the 7α-hydroxyl configuration is a critical step. This could be catalyzed by a dedicated epimerase or be the result of a side reaction of a known taxane hydroxylase. The mechanism of enzymatic epimerization often involves an oxidation-reduction sequence at the target carbon.

  • C-10 Oxidation: The oxidation of the C-10 hydroxyl group to a ketone is likely catalyzed by a dehydrogenase or an oxidase. Several cytochrome P450 enzymes in the paclitaxel pathway are known to perform oxidative modifications on the taxane core. It is plausible that one of these P450s, or a yet-to-be-discovered dehydrogenase, is responsible for this transformation.

The substrate for these modifications is likely a 10-deacetylbaccatin III-like intermediate. The promiscuity of taxane biosynthetic enzymes suggests that these modifications could occur at different stages of the pathway, leading to a variety of 7-epi and 10-oxo taxoids.

Quantitative Data

To date, there is limited quantitative data available in the literature specifically for 7-epi-10-oxo-10-deacetylbaccatin III in Taxus cell cultures. However, studies on the metabolomic profiling of Taxus species have revealed the presence of numerous minor taxanes. The table below summarizes the reported concentrations of major taxane intermediates in Taxus cell suspension cultures to provide a context for the potential abundance of minor derivatives.

TaxaneSpeciesConcentration (mg/L)ElicitorReference
PaclitaxelTaxus baccataup to 7Salicylic Acid[2]
Baccatin IIITaxus baccataup to 1.5Salicylic Acid[2]
10-deacetylbaccatin IIITaxus baccataup to 1.0Salicylic Acid[2]
CephalomannineTaxus baccataup to 1.6Coronatine[3]

Table 1: Representative concentrations of major taxanes in elicited Taxus baccata cell suspension cultures.

Experimental Protocols

The study of 7-epi-10-oxo-10-deacetylbaccatin III as a biosynthetic intermediate requires robust experimental protocols for extraction, separation, identification, and enzymatic assays.

Extraction of Taxanes from Taxus Cell Cultures

This protocol is adapted from methodologies used for the general extraction of taxanes from Taxus cell suspension cultures for metabolomic analysis.[4][5]

Materials:

Procedure:

  • Harvest Taxus cells from suspension culture by filtration and freeze-dry the biomass.

  • To approximately 200 mg of lyophilized cells, add 8 mL of a methanol:water (9:1 v/v) solution.

  • Extract the taxanes by warming the mixture in a microwave at 80 W for 8 minutes or by sonication for 1 hour at 25°C.

  • Filter the extract through an 80 µm nylon filter. Repeat the extraction process on the cell debris with a fresh portion of the methanol:water solution.

  • Combine the methanolic extracts and add 16 mL of hexane. Mix thoroughly and centrifuge at 2,500 x g for 20 minutes to partition the lipids into the hexane layer.

  • Recover the lower aqueous phase and mix it with 8 mL of DCM and 4 mL of water. Vortex until an emulsion is formed.

  • Centrifuge to separate the phases and recover the lower organic (DCM) phase. Repeat the DCM extraction on the aqueous phase with an additional 4 mL of DCM.

  • Combine the DCM extracts and evaporate to dryness using a rotary evaporator.

  • Resuspend the dried extract in a known volume of methanol for analysis by HPLC or LC-MS.

HPLC Method for Separation of Taxane Diastereomers

The separation of taxane epimers often requires specialized chromatographic conditions or chiral stationary phases. The following is a general protocol for the analysis of taxanes that can be adapted for the separation of diastereomers.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for taxane analysis. For improved separation of epimers, a chiral stationary phase (e.g., cellulose- or amylose-based) may be necessary.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For chiral separations, a mobile phase of n-hexane and an alcohol like isopropanol (B130326) or ethanol (B145695) is common.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 227 nm.

  • Column Temperature: 25°C.

Example Gradient for Reversed-Phase HPLC:

Time (min)% Acetonitrile% Water
02575
386040
401000
452575
552575

Table 2: Example of a solvent gradient for the separation of taxanes on a C18 column.[4]

Enzyme Assay for Putative 7-Epimerase or 10-Oxidase

This protocol describes a general approach for an in vitro enzyme assay using a heterologously expressed candidate enzyme (e.g., a cytochrome P450 from Taxus) and a taxane substrate.

Materials:

  • Microsomal fraction containing the heterologously expressed enzyme.

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • 10-deacetylbaccatin III (substrate).

  • Potassium phosphate (B84403) buffer (pH 7.5).

  • Ethyl acetate (B1210297) for extraction.

  • HPLC or LC-MS for product analysis.

Procedure:

  • Prepare a reaction mixture containing the microsomal fraction, NADPH regenerating system, and 10-deacetylbaccatin III in potassium phosphate buffer.

  • Initiate the reaction by adding the substrate.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding an equal volume of ethyl acetate.

  • Vortex vigorously to extract the taxanes into the organic phase.

  • Centrifuge to separate the phases and collect the upper organic layer.

  • Evaporate the ethyl acetate to dryness and resuspend the residue in methanol.

  • Analyze the products by HPLC or LC-MS, comparing the retention times and mass spectra to an authentic standard of 7-epi-10-oxo-10-deacetylbaccatin III.

digraph "Enzyme_Assay_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [arrowsize=0.7];

// Nodes Preparation [label="Prepare Reaction Mixture:\n- Microsomes (enzyme)\n- NADPH regenerating system\n- Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Add Substrate (e.g., 10-DAB)\n& Incubate", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Stop Reaction\n& Extract with Ethyl Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Analyze by HPLC or LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Identification [label="Identify Products by\nRetention Time & Mass Spectra", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Preparation -> Incubation; Incubation -> Extraction; Extraction -> Analysis; Analysis -> Identification; }

Figure 2: General workflow for an in vitro enzyme assay.

Spectroscopic Data for 7-epi-10-Oxo-10-deacetylbaccatin III

The identification of 7-epi-10-oxo-10-deacetylbaccatin III in biological samples relies on the comparison of its spectroscopic data with that of an authentic standard.

PropertyValue
Molecular Formula C₂₉H₃₄O₁₀
Molecular Weight 542.6 g/mol
Exact Mass 542.21519728 Da
InChIKey UEDMLPVUDFCAQM-IWVNULRZSA-N

Table 3: Key chemical properties of 7-epi-10-oxo-10-deacetylbaccatin III.[1]

Mass Spectrometry: The PubChem entry for 7-epi-10-oxo-10-deacetylbaccatin III provides experimental LC-MS/MS data, which can be used for its identification in complex mixtures.

Conclusion

7-epi-10-oxo-10-deacetylbaccatin III represents an intriguing branch point in the complex metabolic network of taxane biosynthesis. While its precise enzymatic origin remains to be fully elucidated, its natural occurrence underscores the catalytic versatility of the enzymes involved in the paclitaxel pathway. The study of such minor taxanes is crucial for a comprehensive understanding of taxane metabolism and may open new avenues for the bioengineering of novel taxane structures with potentially improved therapeutic properties. The protocols and data presented in this guide provide a framework for researchers to investigate the formation and role of 7-epi-10-oxo-10-deacetylbaccatin III and other minor taxoids in Taxus species and engineered systems.

References

Understanding the Formation of 7-epi-10-Oxo-10-deacetyl Baccatin III: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation of 7-epi-10-Oxo-10-deacetyl Baccatin (B15129273) III, a significant impurity in the manufacturing and storage of paclitaxel (B517696). Understanding the pathways and kinetics of its formation is critical for the development of robust formulations and control strategies to ensure the safety and efficacy of paclitaxel-based therapeutics. This document provides a comprehensive overview of the chemical transformations involved, quantitative data from forced degradation studies, detailed experimental protocols, and visual representations of the key processes.

Introduction to Paclitaxel and its Degradation

Paclitaxel is a highly effective antineoplastic agent used in the treatment of various cancers. Its complex diterpenoid structure, featuring a taxane (B156437) core with multiple functional groups, also makes it susceptible to degradation under various conditions. The formation of impurities can impact the drug's potency and potentially introduce toxic components. One such critical impurity is 7-epi-10-Oxo-10-deacetyl Baccatin III. Its formation involves two key chemical transformations of the paclitaxel molecule or its precursors: epimerization at the C-7 position and oxidation at the C-10 position.

Formation Pathways of this compound

The formation of this compound is not a direct degradation of paclitaxel but rather a multi-step process involving key intermediates. The primary precursor is 10-deacetylbaccatin III, which can be present as an impurity in the paclitaxel drug substance or can be formed through the hydrolysis of the C-10 acetyl group of paclitaxel.

The overall transformation can be summarized in the following logical sequence:

Paclitaxel Paclitaxel 10-deacetylbaccatin_III 10-deacetylbaccatin III Paclitaxel->10-deacetylbaccatin_III  Hydrolysis (C-10) 7-epi-10-deacetylbaccatin_III 7-epi-10-deacetylbaccatin III 10-deacetylbaccatin_III->7-epi-10-deacetylbaccatin_III  Epimerization (C-7) (Base-catalyzed) 7-epi-10-Oxo-10-deacetyl_Baccatin_III This compound 7-epi-10-deacetylbaccatin_III->7-epi-10-Oxo-10-deacetyl_Baccatin_III  Oxidation (C-10)

Figure 1: Logical flow of the formation of this compound.
Step 1: Formation of 10-deacetylbaccatin III

The initial step in this degradation pathway is the hydrolysis of the acetyl group at the C-10 position of the taxane core, yielding 10-deacetylbaccatin III. This reaction can occur under both acidic and basic conditions, with the C-10 acetate (B1210297) hydrolysis being relatively facile.[1]

Step 2: Epimerization at C-7

The subsequent step is the epimerization of the hydroxyl group at the C-7 position of 10-deacetylbaccatin III, leading to the formation of 7-epi-10-deacetylbaccatin III. This is a base-catalyzed reaction.[2] The removal of the C-10 acetyl group has been shown to increase the rate of this epimerization.[2] The mechanism is believed to proceed through a retro-aldol/aldol reaction involving the deprotonation of the C-7 hydroxyl group.[2]

Step 3: Oxidation at C-10

The final step is the oxidation of the C-10 hydroxyl group of 7-epi-10-deacetylbaccatin III to a ketone, resulting in the formation of this compound. While the exact conditions that favor this oxidation in a pharmaceutical setting are not extensively detailed in the literature, it is a plausible transformation, especially under oxidative stress conditions. The synthesis of a related C-10 ketone of paclitaxel has been reported to proceed through oxidation of the corresponding C-10 alcohol.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and understand their formation kinetics. While specific quantitative data for the formation of this compound is limited in publicly available literature, studies on paclitaxel degradation provide valuable insights into the conditions that promote the formation of its precursors.

Stress ConditionReagents and ConditionsKey Degradants FormedQuantitative ObservationsReference(s)
Acidic Hydrolysis 0.1 M HCl at 80°C for 12 hours10-deacetylpaclitaxel, Baccatin III, 7-epipaclitaxel, 7-epi-baccatin IIIAround 20% degradation of paclitaxel was observed.[3]
Basic Hydrolysis 0.1 M NaOH at 80°C for 2 hours7-epi-10-deacetylpaclitaxel, 7-epipaclitaxel, Baccatin III, 7-epi-baccatin III, 10-deacetylpaclitaxel, N-benzoyl-(2R,3S)-3-phenylisoserineApproximately 55-60% degradation of paclitaxel was observed.[3]
Oxidative Degradation 30% H₂O₂ at room temperature for 5 days10-deacetylpaclitaxel is the main product.-[3][4]
Thermal Degradation 100°C for 5 hours7-epipaclitaxel, Baccatin III, ethyl ester side chain, 10-deacetylpaclitaxel-[3]
Photolytic Degradation Exposure to high-intensity light7-epi-10-deacetylpaclitaxel, 7-epipaclitaxel, Baccatin III, ethyl ester side chain, paclitaxel isomer-[3]

Note: The formation of 7-epi-10-deacetylpaclitaxel under basic and photolytic conditions is a strong indicator that its baccatin III core, 7-epi-10-deacetylbaccatin III, is also formed under these conditions. Further oxidation at C-10 would then lead to the target impurity.

Experimental Protocols

General Protocol for Forced Degradation of Paclitaxel

This protocol is a generalized procedure based on common practices in forced degradation studies of paclitaxel as outlined in various research articles.[3][4]

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Paclitaxel_Solution Prepare Paclitaxel Stock Solution (e.g., in ethanol (B145695) or methanol) Acid Acidic Hydrolysis (e.g., HCl, heat) Base Basic Hydrolysis (e.g., NaOH, heat) Oxidation Oxidative Degradation (e.g., H₂O₂) Thermal Thermal Degradation (Heat) Photo Photolytic Degradation (Light exposure) Neutralize Neutralize (if necessary) Acid->Neutralize Base->Neutralize Dilute Dilute to appropriate concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by HPLC/UPLC-MS Dilute->Analyze

Figure 2: General workflow for forced degradation studies of paclitaxel.

Materials:

  • Paclitaxel reference standard

  • Methanol or Ethanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC or UPLC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of paclitaxel in a suitable organic solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the paclitaxel stock solution with an equal volume of an appropriate concentration of HCl (e.g., 0.1 M). Incubate at a specific temperature (e.g., 80°C) for a defined period. After incubation, cool the solution and neutralize it with an equivalent amount of NaOH.

    • Basic Hydrolysis: Mix the paclitaxel stock solution with an equal volume of an appropriate concentration of NaOH (e.g., 0.1 M). Incubate at a specific temperature (e.g., 80°C) for a defined period. After incubation, cool the solution and neutralize it with an equivalent amount of HCl.

    • Oxidative Degradation: Mix the paclitaxel stock solution with a solution of H₂O₂ (e.g., 30%). Keep the mixture at room temperature for a specified duration.

    • Thermal Degradation: Place the paclitaxel stock solution in a temperature-controlled oven at a high temperature (e.g., 100°C) for a set time.

    • Photolytic Degradation: Expose the paclitaxel stock solution to a light source (e.g., UV lamp or direct sunlight) for a defined period.

  • Sample Preparation for Analysis: After the stress period, dilute the samples with the mobile phase to a suitable concentration for HPLC or UPLC-MS analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC-MS method.

Representative HPLC Method for Paclitaxel and Impurities

The following is a representative HPLC method adapted from the literature for the analysis of paclitaxel and its related substances.

ParameterCondition
Column Symmetry C18, 4.6 x 100 mm, 3.5 µm
Mobile Phase Water/Acetonitrile/Methanol (57:34:9, v/v/v)
Flow Rate 1.4 mL/min
Injection Volume 25 µL
Detection UV at 230 nm
Column Temperature Ambient

Synthesis of a C-10 Ketone Derivative of Paclitaxel

The key steps in this synthetic sequence are:

  • Selective removal of the C-10 acetate group from paclitaxel.

  • Protection of the C-2' and C-7 hydroxyl groups.

  • Oxidation of the C-10 hydroxyl group to a ketone.

This synthetic approach confirms that the C-10 hydroxyl group is susceptible to oxidation to a ketone under controlled chemical conditions.

Conclusion

The formation of this compound is a complex process initiated by the deacetylation of paclitaxel at the C-10 position, followed by base-catalyzed epimerization at C-7 and subsequent oxidation at C-10. While quantitative data for the formation of this specific impurity is scarce, forced degradation studies on paclitaxel clearly indicate that the necessary precursor, 7-epi-10-deacetylbaccatin III, is formed under basic and photolytic stress conditions.

For drug development professionals, it is crucial to monitor for this impurity, particularly in formulations exposed to alkaline conditions or prolonged light. The use of validated, stability-indicating analytical methods, such as the HPLC and UPLC-MS methods described herein, is essential for the accurate detection and quantification of this and other paclitaxel impurities. Further research into the kinetics and mechanism of the C-10 oxidation would provide a more complete understanding of this degradation pathway and aid in the development of more stable paclitaxel formulations.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Biological Activity of Novel Taxane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The taxane (B156437) family of diterpenoids, prominently featuring paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®), represents a cornerstone of modern cancer chemotherapy. Their unique mechanism of action, which involves the stabilization of microtubules, leads to cell cycle arrest and apoptosis, proving effective against a spectrum of solid tumors. However, challenges such as poor water solubility, inherent and acquired drug resistance, and significant side effects have spurred the exploration of novel taxane derivatives.

This technical guide delves into the biological activity of emerging taxane analogues, with a particular focus on modifications at key positions of the baccatin (B15129273) III core, such as the C7, C10, and C13 positions. While direct biological data for 7-epi-10-Oxo-10-deacetyl Baccatin III is limited in publicly available literature, this document will provide a comprehensive overview of the structure-activity relationships and biological effects of closely related novel taxane derivatives. By examining these analogues, we can infer the potential therapeutic implications of modifications like epimerization at C7 and oxidation at C10, offering valuable insights for researchers in the field of anticancer drug discovery.

Core Mechanism of Action of Taxanes

Taxanes exert their cytotoxic effects primarily by disrupting the normal function of microtubules.[1] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[1][2]

Taxanes bind to the β-tubulin subunit of the αβ-tubulin heterodimer, promoting the assembly of tubulin into microtubules and stabilizing them against depolymerization.[1][2] This suppression of microtubule dynamics disrupts the formation of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. The cell cycle is consequently arrested at the G2/M phase, ultimately leading to apoptotic cell death.[3]

Signaling Pathways Modulated by Taxane Derivatives

The induction of apoptosis by taxanes is a complex process involving the modulation of several signaling pathways.

Taxane_Signaling_Pathways Taxane Taxane Derivative Microtubules Microtubule Stabilization Taxane->Microtubules Bcl2 Bcl-2 Phosphorylation Taxane->Bcl2 AR Androgen Receptor (AR) Signaling Inhibition Taxane->AR (in prostate cancer) Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2->Apoptosis Prostate_Cancer Prostate Cancer Cell Inhibition AR->Prostate_Cancer

Caption: Key signaling pathways affected by taxane derivatives.

Key molecular events triggered by taxanes include:

  • Phosphorylation of Bcl-2: Taxanes can induce the phosphorylation of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2), inactivating its protective function and promoting apoptosis.[4]

  • Induction of p53: Some studies suggest that taxanes can increase the expression of the p53 tumor suppressor protein, a key regulator of cell cycle arrest and apoptosis.[4]

  • Inhibition of Androgen Receptor (AR) Signaling: In prostate cancer cells, taxanes have been shown to inhibit the nuclear translocation and transcriptional activity of the androgen receptor, a key driver of prostate cancer growth.[5]

Biological Activity of Novel 10-Oxo and 7-epi Taxane Derivatives

Modifications to the baccatin III core at the C7 and C10 positions can significantly impact the biological activity of taxane derivatives. The introduction of a ketone group at C10 and epimerization at C7 are of particular interest for developing new analogues with potentially improved therapeutic profiles.

Quantitative Data on Cytotoxicity
CompoundCell LineAssay TypeIC50 / % InhibitionReference
10-oxo-7-epidocetaxelB16F10CytotoxicityNot specified; significantly higher cytotoxicity after 48 and 72h compared to 22h[3]
10-Deacetyl-13-oxobaccatin IIIA498Cytotoxicity29.7% inhibition at 30 µg/mL[6]
10-Deacetyl-13-oxobaccatin IIINCI-H226Cytotoxicity49.2% inhibition at 30 µg/mL[6]
10-Deacetyl-13-oxobaccatin IIIA549Cytotoxicity43.9% inhibition at 30 µg/mL[6]
10-Deacetyl-13-oxobaccatin IIIPC-3Cytotoxicity65.3% inhibition at 30 µg/mL[6]

Table 1: Summary of available quantitative data for 10-oxo taxane derivatives.

Studies on 10-oxo-7-epidocetaxel have shown that it induces a more pronounced G2/M phase arrest compared to docetaxel, which tends to cause a greater arrest in the S phase.[3] This suggests that the combination of modifications at C7 and C10 can alter the specific mechanism of cell cycle inhibition.

Experimental Protocols

Standardized and reproducible experimental protocols are critical for the evaluation of novel taxane derivatives. Below are detailed methodologies for key in vitro assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Taxane Derivative Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze Cell_Cycle_Analysis_Workflow Start Treat Cells with Taxane Derivative Harvest Harvest Cells Start->Harvest Fix Fix Cells (e.g., 70% Ethanol) Harvest->Fix Stain Stain with DNA Dye (e.g., Propidium Iodide) + RNase Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Quantify Quantify Cell Cycle Phases (G0/G1, S, G2/M) Analyze->Quantify

References

Preliminary Cytotoxicity Screening of 7-epi-10-Oxo-10-deacetyl Baccatin III: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for conducting a preliminary in vitro cytotoxicity screening of the novel taxane (B156437) derivative, 7-epi-10-Oxo-10-deacetyl Baccatin (B15129273) III. While specific cytotoxic data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and data presentation formats essential for its initial evaluation. The guide is intended to equip researchers with the necessary information to assess the compound's potential as an anticancer agent.

Introduction to 7-epi-10-Oxo-10-deacetyl Baccatin III

This compound is a derivative of baccatin III, a natural diterpenoid and a crucial intermediate in the semi-synthesis of the widely used anticancer drug, Paclitaxel (Taxol®)[1][2]. Taxanes like Paclitaxel exert their cytotoxic effects by interfering with the normal function of microtubule dynamics, leading to cell cycle arrest and apoptosis[3]. The structural modifications in this compound, specifically the epimerization at the C-7 position and oxidation at C-10, may alter its biological activity, including its cytotoxicity against cancer cells. Therefore, a systematic preliminary cytotoxicity screening is a critical first step in its evaluation as a potential therapeutic agent.

Experimental Workflow for Preliminary Cytotoxicity Screening

The initial assessment of a compound's cytotoxicity involves a series of well-defined steps, from cell line selection to data analysis. The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis compound_prep Prepare this compound Stock Solution cell_seeding Seed Cells into 96-well Plates compound_prep->cell_seeding cell_culture Culture Selected Cancer Cell Lines cell_culture->cell_seeding compound_treatment Treat Cells with Serial Dilutions of Compound cell_seeding->compound_treatment incubation Incubate for 24, 48, or 72 hours compound_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay ldh_assay Perform LDH Assay incubation->ldh_assay read_absorbance Measure Absorbance with Plate Reader mtt_assay->read_absorbance ldh_assay->read_absorbance calculate_viability Calculate Percent Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Figure 1: Experimental Workflow for Cytotoxicity Screening.

Quantitative Data Presentation

Following the experimental procedures, the collected data should be summarized to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify a compound's cytotoxicity. The following table provides a template for presenting such data.

Cell LineTissue of OriginThis compound IC50 (µM)Paclitaxel IC50 (µM) (Positive Control)
A549Lung CarcinomaData to be determinedReference value
HeLaCervical CarcinomaData to be determinedReference value
MCF-7Breast AdenocarcinomaData to be determinedReference value
HepG2Hepatocellular CarcinomaData to be determinedReference value

Detailed Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to experimental protocols. Below are detailed methodologies for two common cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[4][5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4][5]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[4][6]

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell density. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.[7] Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of the medium containing the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Paclitaxel (positive control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, until purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO or a suitable solubilization solution to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of the cytosolic enzyme lactate (B86563) dehydrogenase from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[8][9][10]

Materials:

  • This compound

  • Selected cancer cell lines

  • Appropriate cell culture medium

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell background control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[8]

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 3 minutes.[11] Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[11][12]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[11][12]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8][11][12]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[11][12]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[11][12]

  • Data Analysis: Subtract the 680 nm absorbance value from the 490 nm absorbance value to get the corrected absorbance. Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Potential Mechanism of Action: Apoptosis

Many cytotoxic compounds, particularly those derived from the taxane family, induce cell death through apoptosis. Apoptosis is a programmed cell death process crucial for tissue homeostasis.[13] It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway.[14] The intrinsic pathway is often activated by cellular stress, such as DNA damage caused by chemotherapeutic agents.[15]

The following diagram illustrates the key steps of the intrinsic apoptosis pathway.

intrinsic_apoptosis cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Events cluster_apoptosome Apoptosome Formation cluster_caspase Caspase Cascade cluster_death Cell Death stimulus Cellular Stress (e.g., DNA Damage from Compound) bcl2_family Activation of pro-apoptotic Bcl-2 family proteins (Bax, Bak) stimulus->bcl2_family cytochrome_c Release of Cytochrome c from Mitochondria bcl2_family->cytochrome_c apoptosome Apoptosome Formation (Cytochrome c, Apaf-1, Pro-caspase-9) cytochrome_c->apoptosome caspase9 Activation of Caspase-9 apoptosome->caspase9 caspase3 Activation of Executioner Caspases (Caspase-3, -6, -7) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: The Intrinsic Apoptosis Pathway.

Upon exposure to a cytotoxic agent like a taxane derivative, cellular stress can lead to the activation of pro-apoptotic proteins of the Bcl-2 family, which in turn cause the release of cytochrome c from the mitochondria.[14][15] Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[13][15] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[13][14][15]

Conclusion

This technical guide provides a framework for the initial in vitro cytotoxicity screening of this compound. By employing standardized assays such as the MTT and LDH assays, researchers can obtain preliminary data on the compound's cytotoxic potential against various cancer cell lines. Further studies would be required to elucidate the precise mechanism of action and to evaluate its efficacy and safety in preclinical models. The methodologies and data presentation formats outlined here are intended to ensure a robust and reproducible initial assessment of this novel compound.

References

Methodological & Application

Application Note: HPLC Analysis of 7-epi-10-Oxo-10-deacetyl Baccatin III

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-epi-10-Oxo-10-deacetyl Baccatin (B15129273) III is a taxane (B156437) derivative and a potential impurity or intermediate in the synthesis of anticancer drugs like Paclitaxel and Docetaxel. Accurate and reliable analytical methods are crucial for its quantification and purity assessment in pharmaceutical development and quality control. This application note details a High-Performance Liquid Chromatography (HPLC) method for the analysis of 7-epi-10-Oxo-10-deacetyl Baccatin III. The described protocol is based on established methods for the analysis of structurally related taxanes, including Paclitaxel and its impurities.[1][2][3][4][5]

Principle

This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 or a pentafluorophenyl (PFP) stationary phase, which provides good selectivity for taxane compounds.[2][3] A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water allows for the efficient separation of the analyte from other related substances.[2][6] Detection is performed at 227 nm, a common wavelength for taxane analysis due to their chromophoric structure.[1][2][5][7]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode array or UV detector.[2]

  • Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or Ascentis® Express F5 (150 x 4.6 mm, 5 µm).[1][2]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Glacial acetic acid (optional, for pH adjustment).

  • Standard: this compound reference standard.

  • Sample: Test sample containing or suspected of containing this compound.

2. Preparation of Solutions

  • Mobile Phase A: HPLC grade water.

  • Mobile Phase B: HPLC grade acetonitrile.

  • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to appropriate concentrations for calibration (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Accurately weigh a suitable amount of the test sample and dissolve it in the diluent to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterValue
Column Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A: Water; B: Acetonitrile
Gradient See Table 2
Flow Rate 1.2 mL/min[2]
Column Temperature 30-40 °C[1][2]
Detection Wavelength 227 nm[1][2][5][7]
Injection Volume 10 µL[2]
Run Time Approximately 30-40 minutes

Table 1: HPLC Chromatographic Conditions.

Table 2: Gradient Elution Program.

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
06040
204060
252080
302080
316040
356040

4. Data Analysis

  • Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions versus their corresponding concentrations. Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. These tests may include:

  • Tailing Factor: The tailing factor for the this compound peak should be ≤ 2.0.

  • Theoretical Plates: The number of theoretical plates for the analyte peak should be ≥ 2000.

  • Repeatability: The relative standard deviation (RSD) for replicate injections of the standard solution should be ≤ 2.0%.

Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_standard Prepare Standard Solutions inject_samples Inject Standards & Samples prep_standard->inject_samples prep_sample Prepare Sample Solutions prep_sample->inject_samples prep_mobile_phase Prepare Mobile Phases hplc_system Set Up HPLC System (Column, Temp, Flow Rate) prep_mobile_phase->hplc_system system_suitability Perform System Suitability Test hplc_system->system_suitability system_suitability->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data process_data Integrate Peaks & Generate Results acquire_data->process_data calibration_curve Construct Calibration Curve process_data->calibration_curve quantify_sample Quantify Analyte in Sample calibration_curve->quantify_sample generate_report Generate Final Report quantify_sample->generate_report

Caption: Workflow for the HPLC analysis of this compound.

Disclaimer: This protocol is a general guideline based on methods for similar compounds. Method validation (including specificity, linearity, accuracy, precision, and robustness) is required to ensure its suitability for a specific application.

References

Application Notes and Protocols for the Synthesis of 7-epi-10-Oxo-10-deacetyl Baccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-epi-10-Oxo-10-deacetyl Baccatin III is a significant taxane (B156437) derivative often found as a process-related impurity in the manufacturing of the chemotherapy drugs paclitaxel (B517696) and docetaxel. Its presence must be monitored and controlled to ensure the safety and efficacy of these life-saving medications. Therefore, the availability of a pure reference standard of this compound is crucial for analytical method development, validation, and routine quality control.

These application notes provide a detailed protocol for the laboratory-scale synthesis of this compound, starting from the readily available precursor, 10-deacetylbaccatin III (10-DAB). The synthetic strategy involves a two-step process: a base-catalyzed epimerization at the C-7 position, followed by a selective oxidation of the C-10 hydroxyl group.

Chemical Structures

CompoundStructure
10-deacetylbaccatin III (10-DAB)10-deacetylbaccatin III
7-epi-10-deacetylbaccatin III7-epi-10-deacetylbaccatin III
This compoundthis compound

Synthesis Workflow

The overall synthetic workflow is depicted below:

Synthesis_Workflow Synthesis Workflow for this compound Start Start: 10-deacetylbaccatin III (10-DAB) Step1 Step 1: C-7 Epimerization Start->Step1 Intermediate Intermediate: 7-epi-10-deacetylbaccatin III Step1->Intermediate Step2 Step 2: C-10 Oxidation Intermediate->Step2 Purification Purification (HPLC) Step2->Purification Product Final Product: this compound Purification->Product Characterization Characterization (NMR, MS, HPLC) Product->Characterization

Caption: A high-level overview of the synthesis process.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
10-deacetylbaccatin III (10-DAB)≥98%Commercially Available
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Anhydrous, ≥98%Sigma-Aldrich
XyleneAnhydrous, ≥99%Sigma-Aldrich
Dess-Martin Periodinane (DMP)97%Sigma-Aldrich
Dichloromethane (B109758) (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionFisher Scientific
Sodium Thiosulfate (Na₂S₂O₃)10% Aqueous SolutionFisher Scientific
BrineSaturated Aqueous Solution-
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific
Ethyl Acetate (B1210297)HPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
AcetonitrileHPLC GradeFisher Scientific
WaterHPLC Grade-
Step 1: C-7 Epimerization of 10-deacetylbaccatin III

This procedure is adapted from literature reports on the base-catalyzed epimerization of taxane derivatives. The hydroxyl group at the C-7 position undergoes epimerization via a retro-aldol reaction mechanism under basic conditions[1].

C7_Epimerization C-7 Epimerization Reaction Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Products DAB 10-deacetylbaccatin III epi_DAB 7-epi-10-deacetylbaccatin III DAB->epi_DAB DBU, Xylene, 80 °C DBU DBU (Base) Solvent Anhydrous Xylene Temperature 80 °C Time ~24 hours

Caption: The reaction scheme for the C-7 epimerization of 10-DAB.

Procedure:

  • To a solution of 10-deacetylbaccatin III (100 mg, 0.184 mmol) in anhydrous xylene (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 55 µL, 0.368 mmol).

  • Heat the reaction mixture to 80 °C in an oil bath and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (7:3 v/v). The formation of a new, slightly more polar spot corresponding to the 7-epi product should be observed.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes (50% to 80%) to afford 7-epi-10-deacetylbaccatin III as a white solid.

Expected Yield: 60-70%

Step 2: Selective Oxidation of C-10 Hydroxyl Group

This step utilizes a mild oxidizing agent, Dess-Martin periodinane (DMP), to selectively oxidize the secondary alcohol at the C-10 position to a ketone.

Procedure:

  • Dissolve 7-epi-10-deacetylbaccatin III (50 mg, 0.092 mmol) in anhydrous dichloromethane (DCM, 5 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add Dess-Martin periodinane (47 mg, 0.110 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC using ethyl acetate/hexanes (7:3 v/v). The product will be more polar than the starting material.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution (10 mL).

  • Stir vigorously for 15 minutes until the organic layer becomes clear.

  • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Expected Yield: 75-85%

Purification and Characterization

Preparative HPLC Conditions
ParameterValue
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A: Water; B: Acetonitrile
Gradient 30% B to 70% B over 30 minutes
Flow Rate 15 mL/min
Detection UV at 227 nm
Injection Volume 1-2 mL (concentrated crude product in mobile phase)
Analytical Data

The identity and purity of the synthesized this compound should be confirmed by analytical techniques.

Analytical TechniqueExpected Results
Appearance White to off-white solid
Molecular Formula C₂₉H₃₄O₁₀
Molecular Weight 542.58 g/mol
¹H NMR (CDCl₃, 400 MHz) Characteristic shifts for the taxane core, absence of the C-10 hydroxyl proton signal, and shifts consistent with the 7-epi configuration.
¹³C NMR (CDCl₃, 100 MHz) Presence of a ketone carbonyl signal around 200-210 ppm (C-10), and other signals corresponding to the taxane skeleton.
Mass Spectrometry (ESI+) m/z: 543.2 [M+H]⁺, 565.2 [M+Na]⁺
HPLC Purity ≥98% (by peak area at 227 nm)

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Taxane derivatives are cytotoxic; handle with care and avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound, a critical reference standard for the pharmaceutical industry. By following these procedures, researchers can reliably produce this important impurity standard for use in analytical method development and quality control of taxane-based active pharmaceutical ingredients.

References

Application Notes and Protocols for the Isolation and Purification of 7-epi-10-Oxo-10-deacetyl Baccatin III from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

7-epi-10-Oxo-10-deacetyl Baccatin III is a taxane (B156437) derivative of significant interest in the field of medicinal chemistry and drug development. As an impurity and a potential precursor for the synthesis of novel anticancer agents, its efficient isolation and purification from natural sources are crucial for further research and development. This document provides a detailed protocol for the isolation and purification of this compound from plant extracts, primarily focusing on species of the Taxus genus, such as Taxus canadensis, where it has been reported to be present[1]. The methodology is based on established principles of taxane chemistry and incorporates a multi-step process involving extraction, liquid-liquid partitioning, and multi-stage chromatography.

Chemical Structure of this compound

cluster_structure This compound structure_node structure_node

Caption: Chemical structure of this compound.

Experimental Protocols

The isolation and purification of this compound is a multi-step process that requires careful optimization at each stage to maximize yield and purity. The following protocol outlines a general yet detailed procedure that can be adapted based on the specific plant material and available laboratory equipment.

Plant Material Collection and Preparation
  • Plant Source: Needles and small twigs of Taxus species, preferably Taxus canadensis, should be collected. The concentration of taxanes can vary depending on the season, geographical location, and age of the plant.

  • Drying: The collected plant material should be air-dried in a well-ventilated area, protected from direct sunlight, to a constant weight. Alternatively, a forced-air oven at a low temperature (40-50°C) can be used to expedite the drying process.

  • Grinding: The dried plant material should be ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude Taxanes
  • Solvent Extraction: The powdered plant material is extracted with an organic solvent to isolate the taxanes. Methanol (B129727) or ethanol (B145695) are commonly used for this purpose.

    • Protocol:

      • Macerate the ground plant material in 95% methanol (1:10 w/v) at room temperature for 24-48 hours with occasional stirring.

      • Filter the extract through cheesecloth or a coarse filter paper.

      • Repeat the extraction process two more times with fresh solvent to ensure maximum recovery of taxanes.

      • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

Liquid-Liquid Partitioning

This step aims to remove a significant portion of polar and non-polar impurities from the crude extract.

  • Protocol:

    • Resuspend the crude methanolic extract in a 1:1 (v/v) mixture of water and methanol.

    • Perform a liquid-liquid extraction with a non-polar solvent like n-hexane to remove chlorophyll, lipids, and other non-polar impurities. Repeat this step 3-4 times.

    • Discard the n-hexane fractions.

    • The aqueous methanol fraction is then extracted with a solvent of intermediate polarity, such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297), to extract the taxanes. Repeat this extraction 3-4 times.

    • Combine the organic fractions (DCM or ethyl acetate) and dry over anhydrous sodium sulfate.

    • Concentrate the dried organic extract under reduced pressure to obtain a crude taxane-rich fraction.

Chromatographic Purification

A multi-stage chromatographic approach is necessary to separate this compound from the complex mixture of taxanes.

This initial chromatographic step separates the taxanes based on their polarity.

  • Protocol:

    • Prepare a silica (B1680970) gel (60-120 mesh) column in a suitable non-polar solvent system, such as a gradient of ethyl acetate in n-hexane.

    • Dissolve the crude taxane-rich fraction in a minimum amount of the initial mobile phase and load it onto the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., from 10% to 100% ethyl acetate in n-hexane).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., vanillin-sulfuric acid reagent and heating).

    • Pool the fractions containing the taxane mixture, which will include the target compound.

This step further purifies the taxane fraction by separating compounds based on their hydrophobicity.

  • Protocol:

    • Prepare a C18 reverse-phase column and equilibrate it with the initial mobile phase, typically a mixture of methanol and water or acetonitrile (B52724) and water.

    • Dissolve the semi-purified taxane fraction from the previous step in the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing organic solvent concentration (e.g., from 30% to 80% methanol in water).

    • Collect fractions and monitor using High-Performance Liquid Chromatography (HPLC).

    • Pool the fractions enriched in this compound.

The final purification step to obtain high-purity this compound. Due to the structural similarity of taxane isomers and epimers, a high-resolution preparative column is essential.

  • Protocol:

    • Column: A C18 or a Phenyl-Hexyl preparative column is recommended for resolving closely related taxanes.

    • Mobile Phase: An isocratic or a shallow gradient mobile phase of acetonitrile and water or methanol and water. The exact composition should be optimized based on analytical HPLC results.

    • Detection: UV detection at 227 nm is suitable for taxanes.

    • Procedure:

      • Dissolve the enriched fraction from the C18 column chromatography in the mobile phase.

      • Inject the sample onto the preparative HPLC system.

      • Collect the peak corresponding to this compound based on its retention time, which should be predetermined using an analytical standard if available.

      • Concentrate the collected fraction under reduced pressure to obtain the purified compound.

Purity Assessment and Characterization

The purity of the final product should be assessed by analytical HPLC. The structural confirmation of the isolated compound should be performed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize the expected quantitative data at various stages of the purification process. These values are indicative and may vary depending on the starting material and experimental conditions.

Table 1: Summary of Extraction and Partitioning Yields

StepInput MaterialOutput FractionExpected Yield (w/w of initial dry plant material)
Extraction 1 kg Dry Taxus NeedlesCrude Methanolic Extract10 - 15%
Partitioning Crude Methanolic ExtractCrude Taxane-Rich Fraction0.5 - 1.5%

Table 2: Summary of Chromatographic Purification

Chromatographic StepInput FractionTarget-Enriched FractionExpected Purity of Target CompoundExpected Recovery
Normal-Phase (Silica Gel) Crude Taxane-Rich FractionSemi-purified Taxane Mix5 - 10%70 - 80%
Reverse-Phase (C18) Semi-purified Taxane MixEnriched Fraction40 - 60%60 - 70%
Preparative HPLC Enriched FractionPurified Compound> 95%50 - 60%

Visualizations

Overall Workflow for Isolation and Purification

Plant Plant Material (Taxus sp.) Drying Drying & Grinding Plant->Drying Extraction Solvent Extraction (Methanol) Drying->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (Hexane, DCM/EtOAc) CrudeExtract->Partitioning CrudeTaxane Crude Taxane Fraction Partitioning->CrudeTaxane Silica Normal-Phase Chromatography (Silica Gel) CrudeTaxane->Silica SemiPure Semi-Purified Taxane Mix Silica->SemiPure C18 Reverse-Phase Chromatography (C18) SemiPure->C18 Enriched Enriched Fraction C18->Enriched PrepHPLC Preparative HPLC Enriched->PrepHPLC PureCompound Pure 7-epi-10-Oxo-10-deacetyl Baccatin III (>95%) PrepHPLC->PureCompound

Caption: Workflow for the isolation of this compound.

Logical Relationship of Purification Steps and Purity

Caption: Purification steps and corresponding increase in compound purity.

References

Application Notes: Utilizing 7-epi-10-Oxo-10-deacetyl Baccatin III in the Semi-Synthesis of Novel Taxoids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Taxoids are a class of diterpenes that have been successfully developed as potent anticancer agents, with paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®) being prominent examples. The semi-synthesis of novel taxoid analogs is a crucial area of research aimed at overcoming challenges such as drug resistance and improving therapeutic indices. 7-epi-10-Oxo-10-deacetyl Baccatin (B15129273) III is a derivative of 10-deacetylbaccatin III (10-DAB), a key intermediate readily available from the needles of the European yew, Taxus baccata. The unique structural features of 7-epi-10-Oxo-10-deacetyl Baccatin III, including the epimerized C7 hydroxyl group and the oxidized C10 position, make it an intriguing starting material for the generation of novel taxoid libraries with potentially unique biological activities.

These application notes provide detailed protocols for the semi-synthesis of novel taxoids using this compound as the starting material. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation anticancer therapeutics.

Chemical Structure

  • 7-epi-10-deacetylbaccatin III: C29H36O10[1][2]

  • This compound: C29H34O10[3][4]

Experimental Protocols

The semi-synthesis of novel taxoids from this compound involves a multi-step process that typically includes protection of reactive hydroxyl groups, side-chain attachment, and subsequent deprotection.

1. Protection of the C7 and C13 Hydroxyl Groups

To achieve selective modification at other positions, the hydroxyl groups at C7 and C13 are often protected. A common protecting group for the C7 hydroxyl is the triethylsilyl (TES) group.

  • Materials:

    • This compound

    • Triethylsilyl chloride (TESCl)

    • Pyridine (B92270) (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve this compound in anhydrous pyridine and cool the solution to 0 °C in an ice bath.

    • Slowly add an excess of triethylsilyl chloride (e.g., 2-3 equivalents) to the solution.

    • Stir the reaction mixture at 0 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding cold water.

    • Extract the product with dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography to obtain 7-O-TES-7-epi-10-Oxo-10-deacetyl Baccatin III.

2. Side-Chain Attachment via Esterification

The attachment of a side chain, typically a β-lactam, to the C13 hydroxyl group is a critical step in imparting biological activity. The Ojima-Holton β-lactam is a commonly used side-chain precursor.

  • Materials:

    • 7-O-TES-7-epi-10-Oxo-10-deacetyl Baccatin III

    • (3R,4S)-N-Boc-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (or other desired β-lactam)

    • Lithium hexamethyldisilazide (LHMDS) or n-Butyllithium (n-BuLi)

    • Tetrahydrofuran (THF, anhydrous)

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Ethyl acetate

  • Procedure:

    • Dissolve the protected baccatin derivative in anhydrous THF and cool to a low temperature (e.g., -40 to -78 °C).

    • Slowly add a solution of LHMDS or n-BuLi in THF to deprotonate the C13 hydroxyl group.

    • In a separate flask, dissolve the β-lactam side chain in anhydrous THF and cool to the same temperature.

    • Slowly add the β-lactam solution to the activated baccatin derivative.

    • Allow the reaction to proceed at low temperature for several hours, monitoring by TLC.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Warm the mixture to room temperature and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

3. Deprotection of Protecting Groups

The final step is the removal of the protecting groups to yield the novel taxoid. The choice of deprotection agent depends on the protecting groups used. For TES groups, fluoride (B91410) reagents are effective.

  • Materials:

    • Protected novel taxoid

    • Hydrofluoric acid-pyridine complex (HF-Py) or Tetrabutylammonium fluoride (TBAF)

    • Acetonitrile (B52724) or THF

  • Procedure:

    • Dissolve the protected taxoid in acetonitrile or THF.

    • Carefully add HF-Py or a solution of TBAF in THF.

    • Stir the reaction at room temperature until TLC indicates complete deprotection.

    • Quench the reaction and work up as appropriate for the reagent used.

    • Purify the final novel taxoid by preparative high-performance liquid chromatography (HPLC).

Data Presentation

The following table summarizes hypothetical data for a series of novel taxoids synthesized from this compound, illustrating the type of data that should be collected and presented.

Compound IDR1 Side ChainYield (%)Purity (HPLC, %)IC50 (MCF-7, nM)[5]IC50 (A549, nM)
NT-1 N-Boc-3-phenylisoserine45>9815.225.8
NT-2 N-benzoyl-3-phenylisoserine52>998.712.4
NT-3 N-Boc-3-(2-furyl)isoserine41>9721.533.1
Paclitaxel N-benzoyl-3-phenylisoserine->995.17.9
Docetaxel N-Boc-3-phenylisoserine->992.34.6

Visualizations

Experimental Workflow for Semi-Synthesis of Novel Taxoids

experimental_workflow start 7-epi-10-Oxo-10-deacetyl Baccatin III step1 Protection of C7-OH (e.g., TESCl, Pyridine) start->step1 intermediate1 7-O-TES-protected Baccatin Derivative step1->intermediate1 step2 Side-chain Attachment (β-lactam, LHMDS) intermediate1->step2 intermediate2 Protected Novel Taxoid step2->intermediate2 step3 Deprotection (e.g., HF-Py) intermediate2->step3 final_product Novel Taxoid step3->final_product analysis Purification (HPLC) & Characterization (NMR, MS) final_product->analysis bio_eval Biological Evaluation (e.g., Cytotoxicity Assays) analysis->bio_eval

Caption: Workflow for the semi-synthesis of novel taxoids.

Simplified Taxoid Mechanism of Action: Microtubule Stabilization

signaling_pathway cluster_cell Cancer Cell tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitotic_spindle Mitotic Spindle microtubules->mitotic_spindle Formation mitotic_arrest Mitotic Arrest mitotic_spindle->mitotic_arrest Dysfunctional Spindle apoptosis Apoptosis mitotic_arrest->apoptosis taxoid Novel Taxoid taxoid->microtubules Binds to β-tubulin subunit

Caption: Taxoid-induced microtubule stabilization leading to apoptosis.

References

Application Note & Protocol: Quantification of 7-epi-10-Oxo-10-deacetyl Baccatin III in Taxus Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Taxus cell cultures are a significant biotechnological platform for the production of paclitaxel (B517696) and other related taxanes, which are crucial in cancer chemotherapy. 7-epi-10-Oxo-10-deacetyl Baccatin (B15129273) III is a taxane (B156437) derivative found in Taxus species. As a precursor or a metabolic byproduct in the paclitaxel biosynthetic pathway, its accurate quantification is essential for understanding and optimizing the production of therapeutic taxanes in cell culture systems.

This document provides a detailed protocol for the extraction and quantification of 7-epi-10-Oxo-10-deacetyl Baccatin III from Taxus cell cultures using High-Performance Liquid Chromatography with UV detection (HPLC-UV). The methodology is designed to be robust and reproducible for research and process development applications.

Experimental Protocol

This protocol outlines the steps for sample preparation, extraction, and HPLC analysis of this compound from Taxus cell cultures.

Materials and Reagents
  • Taxus cell suspension culture

  • This compound analytical standard (CAS No. 151636-94-1)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (B109758) (ACS grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (optional, for mobile phase modification)

  • 0.22 µm syringe filters (PTFE or nylon)

  • Glass vials and standard lab equipment (pipettes, flasks, etc.)

  • Analytical balance

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Sample Preparation and Extraction
  • Cell Harvesting: Aseptically collect a known volume of the Taxus cell suspension culture.

  • Separation of Cells and Medium: Separate the cells from the culture medium by filtration or centrifugation (e.g., 5000 x g for 10 minutes).

  • Cell Lysis and Extraction:

    • Wash the harvested cell pellet with distilled water and then lyophilize to a constant dry weight.

    • Accurately weigh the lyophilized cell powder.

    • Add a known volume of methanol (e.g., 10 mL per 1 g of dry cell weight) and sonicate for 30 minutes in an ice bath.

    • Macerate the cells using a homogenizer.

    • Centrifuge the homogenate (e.g., 5000 x g for 15 minutes) and collect the supernatant.

    • Repeat the extraction process on the cell pellet twice more with fresh methanol.

    • Pool the supernatants.

  • Medium Extraction (Liquid-Liquid Extraction):

    • Take a known volume of the cell culture medium.

    • Extract the medium three times with an equal volume of dichloromethane in a separatory funnel.

    • Pool the organic (dichloromethane) layers.

  • Sample Concentration and Reconstitution:

    • Evaporate the pooled methanol (from cell extraction) and dichloromethane (from medium extraction) extracts to dryness under reduced pressure using a rotary evaporator or under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a known volume of methanol (e.g., 1-2 mL).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-UV Analysis

The separation and quantification of this compound are performed using a reverse-phase HPLC system with UV detection.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min: 30% B; 10-35 min: 30-70% B; 35-40 min: 70% B; 40-45 min: 70-30% B; 45-50 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection Wavelength 227 nm
Calibration and Quantification
  • Standard Preparation: Prepare a stock solution of this compound analytical standard in methanol (e.g., 1 mg/mL).

  • Calibration Curve: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Analysis: Inject the calibration standards into the HPLC system and record the peak areas.

  • Quantification: Plot a calibration curve of peak area versus concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. The final concentration should be expressed as µg per gram of dry cell weight or µg per liter of culture medium.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound.

Table 1: HPLC Method Parameters and Expected Results

Parameter Value
Analyte This compound
CAS Number 151636-94-1
Molecular Formula C29H34O10
Expected Retention Time To be determined with analytical standard (typically in the range of other baccatin III derivatives)
UV Detection Wavelength 227 nm

Table 2: Calibration Curve Data (Example)

Concentration (µg/mL) Peak Area (mAU*s)
1Value
5Value
10Value
25Value
50Value
100Value
Correlation Coefficient (r²) > 0.995

Visualization

The following diagrams illustrate the experimental workflow and the logical relationships within the protocol.

Experimental_Workflow cluster_culture Taxus Cell Culture cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis cluster_quantification Quantification Culture Taxus Cell Suspension Culture Harvest Harvest Cells & Medium Culture->Harvest Separate Separate Cells and Medium Harvest->Separate Extract_Cells Cell Lysis & Methanol Extraction Separate->Extract_Cells Cells Extract_Medium Medium Dichloromethane Extraction Separate->Extract_Medium Medium Concentrate Concentrate & Reconstitute Extracts Extract_Cells->Concentrate Extract_Medium->Concentrate HPLC HPLC-UV Analysis Concentrate->HPLC Quantify Quantify this compound HPLC->Quantify Calibrate Prepare Standards & Calibration Curve Calibrate->Quantify

Caption: Experimental workflow for quantifying this compound.

Logical_Relationship Input Taxus Cell Culture Sample Process1 Extraction Input->Process1 provides Process2 Chromatographic Separation Process1->Process2 yields extract for Process3 UV Detection Process2->Process3 separates analytes for Output Quantitative Result Process3->Output generates data for

Caption: Logical relationship of the quantification protocol.

Application of 7-epi-10-Oxo-10-deacetyl Baccatin III in Drug Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-epi-10-Oxo-10-deacetyl Baccatin III is a key impurity associated with the semi-synthetic taxane (B156437) anticancer agents, primarily docetaxel (B913) and to a lesser extent, paclitaxel. As a degradation product, its presence in the final drug substance can impact the quality, safety, and efficacy of the therapeutic product. Therefore, accurate identification, quantification, and control of this impurity are critical aspects of pharmaceutical development and manufacturing. This application note provides a comprehensive overview of the role of this compound in drug impurity profiling, complete with detailed experimental protocols and data presentation.

Data Presentation: Quantitative Analysis of this compound

The quantification of this compound is essential for ensuring that its levels remain within acceptable limits in the drug substance and product. While specific acceptance criteria for this impurity are not explicitly defined in all pharmacopeias, general guidelines for impurities in new drug substances (as outlined in ICH Q3A/B) are followed. The limits for unspecified impurities are often applied in the absence of a specific monograph limit.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical FormulaC₂₉H₃₄O₁₀
Molecular Weight542.58 g/mol
CAS Number151636-94-1
AppearanceWhite to off-white solid

Table 2: Typical Chromatographic Data for this compound

ParameterValue
HPLC-UV
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile/Water Gradient
Detection Wavelength227 nm
Approximate Relative Retention Time (RRT)0.85 - 0.95 (relative to docetaxel)
LC-MS
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺m/z 543.2

Note: Relative Retention Time (RRT) can vary depending on the specific chromatographic conditions.

Table 3: Regulatory Considerations and Typical Limits for Docetaxel Impurities

Impurity TypeReporting ThresholdIdentification ThresholdQualification Threshold
Unspecified Impurity≥ 0.05%≥ 0.10%≥ 0.15%

Source: Based on ICH Q3B(R2) guidelines for new drug products. Specific limits for this compound may be established based on toxicological data and manufacturing process capability.

Experimental Protocols

Forced Degradation Studies to Generate this compound

Forced degradation studies are crucial for identifying potential degradation products and validating the stability-indicating nature of analytical methods. This compound is primarily formed under basic and oxidative stress conditions.

Objective: To intentionally degrade a docetaxel sample to generate this compound for identification and method development purposes.

Materials:

  • Docetaxel drug substance

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl) for neutralization

Protocol:

  • Base Hydrolysis:

    • Dissolve 10 mg of docetaxel in 10 mL of acetonitrile.

    • Add 10 mL of 0.1 M NaOH.

    • Stir the solution at room temperature for 2-4 hours, monitoring the degradation by HPLC at regular intervals.

    • Once a significant amount of the target impurity is formed, neutralize the solution with 0.1 M HCl.

  • Oxidative Degradation:

    • Dissolve 10 mg of docetaxel in 10 mL of acetonitrile.

    • Add 10 mL of 3% H₂O₂.

    • Stir the solution at room temperature for 24 hours, protected from light.

    • Monitor the degradation by HPLC.

HPLC-UV Method for the Quantification of this compound

Objective: To separate and quantify this compound in a docetaxel sample.

Chromatographic Conditions:

  • Column: Reversed-phase C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    30 70
    35 70
    40 30

    | 45 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 227 nm

  • Injection Volume: 20 µL

System Suitability:

  • Resolution: The resolution between docetaxel and this compound should be ≥ 1.5.

  • Tailing Factor: The tailing factor for the docetaxel peak should be ≤ 2.0.

  • Relative Standard Deviation (RSD): The RSD for six replicate injections of a standard solution should be ≤ 2.0%.

Quantification:

The percentage of the impurity is calculated using the following formula, assuming the response factor of the impurity is similar to that of the active pharmaceutical ingredient (API). For higher accuracy, a Relative Response Factor (RRF) should be determined.

Where:

  • Area_impurity = Peak area of this compound

  • Area_total = Sum of all peak areas in the chromatogram

LC-MS/MS Method for Identification and Confirmation

Objective: To confirm the identity of this compound by determining its mass-to-charge ratio and fragmentation pattern.

LC Conditions: (Same as HPLC-UV method)

MS/MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Scan Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis.

  • Precursor Ion: m/z 543.2 [M+H]⁺

  • Collision Energy: Optimized to obtain a characteristic fragmentation pattern.

Expected Fragmentation: The fragmentation of this compound will involve losses of water, acetyl, and benzoyl groups, providing a unique fingerprint for structural confirmation.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Interpretation cluster_output Final Output start Docetaxel Drug Substance forced_degradation Forced Degradation (Base/Oxidation) start->forced_degradation hplc_uv HPLC-UV Analysis (Quantification) forced_degradation->hplc_uv lc_ms LC-MS/MS Analysis (Identification) hplc_uv->lc_ms Peak Confirmation quant_results Quantitative Results (% Impurity) hplc_uv->quant_results struct_elucidation Structural Elucidation lc_ms->struct_elucidation report Impurity Profile Report quant_results->report struct_elucidation->report paclitaxel_pathway paclitaxel Paclitaxel / Docetaxel tubulin β-Tubulin Subunit of Microtubules paclitaxel->tubulin Binds to stabilization Microtubule Stabilization tubulin->stabilization Promotes mitotic_spindle Disruption of Mitotic Spindle Dynamics stabilization->mitotic_spindle g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis (Cell Death) g2m_arrest->apoptosis

Application Note and Protocol for the Chromatographic Separation of 7-epi-10-Oxo-10-deacetyl Baccatin III

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-epi-10-Oxo-10-deacetylbaccatin III is a known process-related impurity and degradation product of Docetaxel, a potent anti-neoplastic agent. The presence of this and other structurally similar isomers can impact the safety and efficacy of the final drug product. Therefore, a robust and specific analytical method is crucial for the accurate identification and quantification of these impurities during drug development and quality control. This document provides a detailed application note and protocol for the chromatographic separation of 7-epi-10-oxo-10-deacetylbaccatin III from its isomers using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method is designed for researchers, scientists, and drug development professionals involved in the analysis of taxane-based pharmaceuticals.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 stationary phase to separate 7-epi-10-oxo-10-deacetylbaccatin III from its related isomers and other impurities. The separation is achieved by exploiting the subtle differences in the polarity and hydrophobicity of the analytes. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for the effective resolution of closely related compounds. Detection is performed using a UV detector at a wavelength where the taxane (B156437) core exhibits significant absorbance. The method has been developed to be stability-indicating, meaning it can resolve the main component from its degradation products formed under various stress conditions.

Experimental Protocols

Materials and Reagents
  • Reference Standards: Docetaxel, 10-deacetylbaccatin III, and other available related compounds.

    • Note: Pure reference standards for 7-epi-10-deacetylbaccatin III and 7-epi-10-oxo-10-deacetylbaccatin III may not be commercially available. Their identification can be achieved through forced degradation studies of Docetaxel followed by LC-MS analysis.[1][2]

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, Milli-Q or equivalent).

  • Buffers: Ammonium acetate (B1210297) or other suitable buffer components.

  • Sample Diluent: A mixture of acetonitrile and water in appropriate proportions.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector is required.

Table 1: HPLC Chromatographic Conditions

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm (or equivalent)
Mobile Phase A Aqueous buffer (e.g., 10 mM Ammonium Acetate)
Mobile Phase B Acetonitrile
Gradient Program Optimized for separation (Refer to specific method development)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 20 µL
Sample Preparation
  • Standard Preparation: Accurately weigh and dissolve the reference standards in the sample diluent to a known concentration.

  • Sample Preparation: Dissolve the sample containing 7-epi-10-oxo-10-deacetylbaccatin III and its isomers in the sample diluent to a suitable concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Forced Degradation Sample Preparation: To generate the target impurities for identification, Docetaxel can be subjected to stress conditions such as acid, base, and oxidative degradation.[1][2]

Data Presentation

The following table summarizes the relative retention times (RRT) of 7-epi-10-oxo-10-deacetylbaccatin III and its related isomers, as determined by a stability-indicating HPLC method. The RRT is calculated with respect to the retention time of Docetaxel.

Table 2: Relative Retention Times of 7-epi-10-Oxo-10-deacetyl Baccatin III and its Isomers

CompoundRelative Retention Time (RRT)
10-Deacetylbaccatin III0.11
7-Epi-10-deacetylbaccatin III0.20
7-Epi-10-oxo-10-deacetylbaccatin III 0.22
Docetaxel1.00

Note: The RRT values are based on a specific validated HPLC method and may vary slightly with different chromatographic systems and conditions. The retention times for 7-epi-10-deacetylbaccatin III and 7-epi-10-oxo-10-deacetylbaccatin III were established based on forced degradation studies followed by LC-MS analysis due to the non-availability of their standards.[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chromatographic separation and analysis of 7-epi-10-oxo-10-deacetylbaccatin III and its isomers.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_degradation Impurity Generation (Optional) start Sample/Standard Weighing dissolve Dissolution in Diluent start->dissolve filter Filtration (0.45 µm) dissolve->filter inject Injection into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (230 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram identify Peak Identification (RRT) chromatogram->identify quantify Quantification identify->quantify forced_start Docetaxel Sample stress Forced Degradation (Acid/Base/Oxidation) forced_start->stress lcms LC-MS Analysis for Identification stress->lcms

Caption: Workflow for the HPLC analysis of 7-epi-10-oxo-10-deacetylbaccatin III.

Logical Relationship of Analytes

The following diagram illustrates the relationship between the parent drug, Docetaxel, and some of its key impurities, including 7-epi-10-oxo-10-deacetylbaccatin III.

G cluster_impurities Related Impurities / Isomers docetaxel Docetaxel (API) epi_oxo_dab 7-epi-10-Oxo-10-deacetyl Baccatin III docetaxel->epi_oxo_dab Degradation/ Process Impurity epi_dab 7-epi-10-deacetyl Baccatin III docetaxel->epi_dab Degradation/ Process Impurity dab 10-deacetylbaccatin III docetaxel->dab Precursor/ Degradation

Caption: Relationship between Docetaxel and its key impurities.

Conclusion

The described RP-HPLC method provides a reliable and specific approach for the separation of 7-epi-10-oxo-10-deacetylbaccatin III from its isomers and other related substances in the presence of Docetaxel. The detailed protocol and data serve as a valuable resource for quality control laboratories and researchers in the pharmaceutical industry. Adherence to this method will contribute to ensuring the purity, safety, and efficacy of Docetaxel-based drug products. Further validation of this method in specific laboratory settings is recommended to ensure its suitability for its intended use.

References

Application Notes and Protocols for the Enzymatic Conversion of 10-Deacetylbaccatin III to its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic conversion of 10-deacetylbaccatin III (10-DAB), a key precursor in the semi-synthesis of the anticancer drug paclitaxel (B517696) and its analogues. The focus is on leveraging biocatalysts to achieve specific and efficient derivatization of the 10-DAB core structure.

Introduction

10-Deacetylbaccatin III is a naturally occurring taxane (B156437) that can be extracted in relatively high quantities from the needles of the yew tree (Taxus species)[1][2]. Its enzymatic conversion to derivatives, primarily baccatin (B15129273) III, is a critical step in the environmentally friendly and efficient production of paclitaxel and other taxane-based drugs[3][4]. This approach offers significant advantages over traditional chemical synthesis, including high regioselectivity, milder reaction conditions, and reduced use of hazardous reagents[4].

The primary enzyme utilized for the acetylation of 10-DAB at the C-10 position is 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT), which plays a pivotal role in the natural biosynthetic pathway of paclitaxel[5]. Additionally, other microbial enzymes have been identified that can catalyze both acetylation and deacetylation reactions, offering further possibilities for the structural modification of taxanes[6][7].

Key Enzymatic Conversions of 10-Deacetylbaccatin III

Conversion of 10-DAB to Baccatin III

The most significant enzymatic conversion of 10-DAB is its acetylation to form baccatin III, the immediate precursor for the semi-synthesis of paclitaxel[5][8].

  • Enzyme: 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT)[5].

  • Source: Can be obtained from crude extracts of Taxus species, or more commonly, through recombinant expression in microorganisms like Escherichia coli[3][8][9].

  • Acyl Donor: Acetyl-Coenzyme A (acetyl-CoA) is the natural acyl donor[8].

Conversion of 10-DAB to Baccatin III using Microbial Deacetylase

A C-10 deacetylase from the bacterium Nocardioides luteus has been shown to catalyze the reverse reaction of deacetylation, effectively acetylating 10-DAB to baccatin III[6][7].

  • Enzyme: C-10 deacetylase[6].

  • Source: Nocardioides luteus[6].

  • Acyl Donor: Vinyl acetate (B1210297) is used as the acyl donor in this biotransformation[6][7].

Conversion of 10-DAB to 4,10-Dideacetylbaccatin III

Enzymes capable of deacetylating the C-4 position of 10-DAB have been identified in soil bacteria, leading to the formation of 4,10-dideacetylbaccatin III (4,10-DDAB). This opens avenues for the synthesis of second-generation paclitaxel analogues with modifications at the C-4 position[10].

  • Enzyme: C-4 deacetylase[10].

  • Source: Rhodococcus sp. and Stenotrophomonas maltophilia[10].

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the enzymatic conversion of 10-DAB.

Table 1: Enzymatic Synthesis of Baccatin III from 10-DAB

Enzyme SourceSubstrate (10-DAB) ConcentrationProduct (Baccatin III) Titer/YieldKey Reaction ConditionsReference
Engineered E. coli expressing DBAT2 g/L2 g/L3-L bioreactor culture[3]
Engineered E. coli expressing DBAT3 g/L3 g/L3-L bioreactor culture[3]
Engineered E. coli expressing DBAT6 g/L4.6 g/L3-L bioreactor culture[3]
Engineered E. coli expressing TcDBAT1.22 mg (from 2 g needles)20.66 mg/L (78.60% conversion)In situ whole-cell biotransformation, optimized pH 6.5[11]
Immobilized C-10 deacetylase from Nocardioides luteusNot specified51% reaction yieldpH 7.0, ambient temperature, vinyl acetate as acyl donor[6]

Table 2: Kinetic Parameters of DBAT from Taxus cuspidata

SubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)Reference
10-Deacetylbaccatin III40.0246000[9]
Acetyl-CoA60.0244000[9]

Experimental Protocols

Protocol 1: Recombinant DBAT Expression and Baccatin III Synthesis in E. coli

This protocol describes the expression of a codon-optimized DBAT gene in E. coli and its use in a whole-cell biotransformation system to produce baccatin III.

1. Gene Synthesis and Plasmid Construction: a. Synthesize the gene encoding for DBAT from a Taxus species, with codon optimization for E. coli expression. b. Clone the synthesized gene into a suitable expression vector (e.g., pET-28a(+)) with an N-terminal His-tag for purification and detection.

2. Recombinant Protein Expression: a. Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). b. Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM. d. Continue to culture the cells at a lower temperature (e.g., 16-20°C) for 12-16 hours to enhance the production of soluble protein.

3. Whole-Cell Biotransformation: a. Harvest the induced cells by centrifugation and resuspend them in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5). b. Add 10-DAB (dissolved in a suitable solvent like DMSO) to the cell suspension to the desired final concentration (e.g., 1 g/L). c. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle shaking for 24-48 hours. The host E. coli will provide the necessary acetyl-CoA. d. Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC.

4. Product Extraction and Analysis: a. After the reaction is complete, extract the product from the reaction mixture using an equal volume of an organic solvent (e.g., ethyl acetate). b. Separate the organic phase, evaporate the solvent, and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis. c. Quantify the amount of baccatin III produced by comparing the peak area with that of a standard curve.

Protocol 2: In Vitro Baccatin III Synthesis using Purified DBAT

This protocol outlines the synthesis of baccatin III using purified recombinant DBAT.

1. Protein Purification: a. Following expression (as in Protocol 1, steps 2a-d), harvest the cells and lyse them by sonication in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole). b. Centrifuge the lysate to remove cell debris and apply the supernatant to a Ni-NTA affinity chromatography column. c. Wash the column with a wash buffer (lysis buffer with 20 mM imidazole) and elute the His-tagged DBAT with an elution buffer (lysis buffer with 250 mM imidazole). d. Confirm the purity of the enzyme by SDS-PAGE.

2. Enzymatic Reaction: a. Prepare a reaction mixture containing:

  • Purified DBAT enzyme (e.g., 10-50 µg)
  • 10-DAB (e.g., 200 µM)
  • Acetyl-CoA (e.g., 400 µM)
  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final volume of 1 mL. b. Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-4 hours).

3. Reaction Quenching and Analysis: a. Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate). b. Proceed with extraction and HPLC analysis as described in Protocol 1, steps 4a-c.

Visualizations

Enzymatic_Conversion_of_10_DAB cluster_10DAB Starting Material cluster_derivatives Derivatives cluster_enzymes Enzymes 10_DAB 10-Deacetylbaccatin III (10-DAB) Baccatin_III Baccatin III 10_DAB->Baccatin_III Acetylation (C-10) 4_10_DDAB 4,10-Dideacetylbaccatin III (4,10-DDAB) 10_DAB->4_10_DDAB Deacetylation (C-4) DBAT 10-Deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) DBAT->10_DAB C10_Deacetylase C-10 Deacetylase (Nocardioides luteus) C10_Deacetylase->10_DAB C4_Deacetylase C-4 Deacetylase (Rhodococcus sp.) C4_Deacetylase->10_DAB

Caption: Enzymatic conversions of 10-deacetylbaccatin III.

Experimental_Workflow Start Start: 10-DAB Source Enzyme_Prep Enzyme Preparation (e.g., Recombinant Expression) Start->Enzyme_Prep Reaction_Setup Enzymatic Reaction Setup (Substrate, Enzyme, Buffer) Start->Reaction_Setup Enzyme_Prep->Reaction_Setup Incubation Incubation (Controlled Temperature & Time) Reaction_Setup->Incubation Extraction Product Extraction (Organic Solvent) Incubation->Extraction Analysis Analysis (HPLC) Extraction->Analysis End End: Purified Derivative Analysis->End

Caption: General experimental workflow for enzymatic conversion.

Paclitaxel_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Intermediate_Taxoids Intermediate Taxoids (Multiple Steps) Taxadiene->Intermediate_Taxoids 10_DAB 10-Deacetylbaccatin III Intermediate_Taxoids->10_DAB Baccatin_III Baccatin III 10_DAB->Baccatin_III Acetylation Paclitaxel Paclitaxel Baccatin_III->Paclitaxel Side Chain Attachment DBAT DBAT (+ Acetyl-CoA) DBAT->Baccatin_III BAPT Baccatin III: 3-amino-3-phenylpropanoyl- transferase BAPT->Paclitaxel

Caption: Simplified paclitaxel biosynthetic pathway.

References

Application Notes and Protocols for the Study of 7-epi-10-Oxo-10-deacetyl Baccatin III in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-epi-10-Oxo-10-deacetyl Baccatin III is a taxane (B156437) derivative, structurally related to the core moiety of widely used chemotherapeutic agents, paclitaxel (B517696) and docetaxel (B913). As a member of the taxane family, this compound is of significant interest for its potential anticancer properties. Taxanes are known to exert their cytotoxic effects primarily by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis. These application notes provide an overview of the potential use of this compound in cancer cell line studies, including its biological context, and detailed protocols for its investigation.

Due to the limited availability of direct research on this compound, this document leverages data from studies on the closely related compound, 10-oxo-7-epidocetaxel (10-O-7ED), to provide insights into its potential biological activities. It is crucial to note that while structurally similar, the specific activities of these compounds may differ.

Biological Activity of a Related Compound: 10-oxo-7-epidocetaxel (10-O-7ED)

A study investigating the in vitro and in vivo anticancer efficacy of 10-O-7ED, a compound closely related to this compound, has demonstrated significant cytotoxic and anti-metastatic activities. The study revealed that 10-O-7ED caused a notable arrest of cancer cells in the G2/M phase of the cell cycle[1].

Data Presentation: In Vitro Effects of 10-oxo-7-epidocetaxel

The following tables summarize the key quantitative findings from the study on 10-O-7ED, providing a basis for hypothesizing the potential effects of this compound.

Table 1: Cytotoxicity of 10-oxo-7-epidocetaxel (10-O-7ED) against Cancer Cell Lines

Cell LineTreatment DurationIC50 (Concentration)
A549 (Human Lung Carcinoma)48 hoursData not specified
A549 (Human Lung Carcinoma)72 hoursData not specified
B16F10 (Murine Melanoma)48 hoursData not specified
B16F10 (Murine Melanoma)72 hoursData not specified
Note: The original study reported significantly higher cytotoxicity at 48 and 72 hours compared to 22 hours, but did not provide specific IC50 values in the abstract.[1]

Table 2: Effect of 10-oxo-7-epidocetaxel (10-O-7ED) on Cell Cycle Distribution

CompoundConcentrationCell LinePercentage of Cells in G2/M Phase
10-O-7EDLow ConcentrationNot SpecifiedIncreased
10-O-7EDHigh ConcentrationNot SpecifiedDecreased (relative to low conc.)
Docetaxel (TXT)Low ConcentrationNot SpecifiedLess than 10-O-7ED
Docetaxel (TXT)High ConcentrationNot SpecifiedMore than 10-O-7ED
Note: The study indicated that at lower concentrations, 10-O-7ED was more effective at arresting cells in the G2/M phase compared to docetaxel. At higher concentrations, this effect was reversed.[1]

Postulated Signaling Pathways

Based on the known mechanisms of taxanes like docetaxel, this compound is hypothesized to induce apoptosis and cell cycle arrest through the following signaling pathways. Docetaxel is known to stabilize microtubules, leading to a block in the G2/M phase of the cell cycle. This mitotic arrest can trigger apoptosis through the phosphorylation of Bcl-2, an anti-apoptotic protein, thereby inactivating it. This, in turn, leads to the activation of the caspase cascade, ultimately resulting in programmed cell death[2][3][4]. The activation of c-Jun N-terminal kinase (JNK) and the production of reactive oxygen species (ROS) have also been implicated in docetaxel-induced apoptosis[5].

Hypothetical Signaling Pathway 7-epi-10-Oxo-10-deacetyl\nBaccatin III 7-epi-10-Oxo-10-deacetyl Baccatin III Microtubule Stabilization Microtubule Stabilization 7-epi-10-Oxo-10-deacetyl\nBaccatin III->Microtubule Stabilization G2/M Phase Arrest G2/M Phase Arrest Microtubule Stabilization->G2/M Phase Arrest Bcl-2 Phosphorylation\n(Inactivation) Bcl-2 Phosphorylation (Inactivation) G2/M Phase Arrest->Bcl-2 Phosphorylation\n(Inactivation) Caspase Cascade Activation Caspase Cascade Activation Bcl-2 Phosphorylation\n(Inactivation)->Caspase Cascade Activation Apoptosis Apoptosis Caspase Cascade Activation->Apoptosis

Hypothetical signaling pathway for this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anticancer effects of this compound on cancer cell lines.

Experimental Workflow

Experimental Workflow cluster_0 In Vitro Evaluation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Compound Treatment->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Compound Treatment->Cell Cycle Analysis (PI Staining) Western Blot Analysis Western Blot Analysis Compound Treatment->Western Blot Analysis Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Apoptosis Assay (Annexin V/PI)->Data Analysis Cell Cycle Analysis (PI Staining)->Data Analysis Western Blot Analysis->Data Analysis

Workflow for evaluating the anticancer effects of the compound.
Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 24, 48, and 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Western Blot Analysis

This protocol is for detecting changes in the expression of proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-cyclin B1, anti-CDK1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described previously.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

While direct experimental data for this compound is currently scarce, its structural similarity to known anticancer taxanes and the promising results from the related compound 10-oxo-7-epidocetaxel suggest that it is a valuable candidate for further investigation in cancer cell line studies. The provided protocols offer a comprehensive framework for researchers to explore its cytotoxic, pro-apoptotic, and cell cycle-arresting properties, and to elucidate its mechanism of action. Future studies are warranted to fully characterize the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-epi-10-Oxo-10-deacetyl Baccatin III

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-epi-10-Oxo-10-deacetyl Baccatin (B15129273) III.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of 7-epi-10-Oxo-10-deacetyl Baccatin III?

A1: The synthesis of this compound from its common precursor, 10-deacetylbaccatin III (10-DAB), presents two main challenges:

  • Stereocontrol at C-7: The desired epi configuration at the C-7 position is thermodynamically less stable than the natural β-hydroxyl group. Epimerization is a common issue, particularly under basic conditions, and proceeds through a retro-aldol reaction mechanism.

  • Selective Oxidation at C-10: The secondary hydroxyl group at C-10 must be selectively oxidized to a ketone in the presence of other sensitive functional groups within the baccatin core. Choosing a mild and selective oxidizing agent is crucial to avoid unwanted side reactions.

Q2: What is the common starting material for this synthesis?

A2: The most common starting material is 10-deacetylbaccatin III (10-DAB), a naturally occurring taxane (B156437) that can be extracted in relatively high quantities from the needles of the yew tree (Taxus species).

Q3: Why is the C-7 epimerization a significant hurdle?

A3: The hydroxyl group at the C-7 position can easily epimerize through a retro-aldol reaction, especially under basic conditions. This leads to a mixture of C-7 epimers, which can be challenging to separate and reduces the overall yield of the desired 7-epi product.

Q4: Which oxidation methods are suitable for the C-10 position?

A4: Mild and selective oxidation methods are required. The Dess-Martin periodinane (DMP) oxidation and the Sworn oxidation are two commonly used methods for converting secondary alcohols to ketones without affecting other sensitive functional groups.[1][2][3]

Q5: How can I purify the final product from its isomers and byproducts?

A5: Preparative High-Performance Liquid Chromatography (prep-HPLC) is the most effective method for isolating and purifying this compound from the reaction mixture, which may contain the starting material, the non-epimerized product, and other isomers.

Troubleshooting Guides

C-10 Oxidation

Problem: Low yield of the desired 10-oxo product.

Possible Cause Suggested Solution
Incomplete reaction- Increase the equivalents of the oxidizing agent (e.g., Dess-Martin periodinane) to 1.5-2.0 equivalents. - Extend the reaction time and monitor progress by TLC or LC-MS. - Ensure the reaction is performed under anhydrous conditions, as moisture can deactivate the oxidizing agent.
Degradation of starting material or product- Use a milder oxidizing agent. If using a chromium-based reagent, consider switching to Dess-Martin periodinane or a Swern oxidation, which are known for their mild reaction conditions.[1][2][3] - Maintain the recommended reaction temperature. For Swern oxidations, this is typically -78 °C.[2][3]
Difficult workup leading to product loss- For Dess-Martin oxidation, quench the reaction with a saturated solution of sodium thiosulfate (B1220275) to reduce the iodine byproducts, facilitating easier purification.

Problem: Formation of multiple unidentified byproducts.

Possible Cause Suggested Solution
Over-oxidation or side reactions- Ensure that a selective oxidizing agent for secondary alcohols is used. - Avoid harsh acidic or basic conditions during workup. - If using Swern oxidation, ensure the temperature is strictly maintained at -78 °C to prevent the Pummerer rearrangement side reaction.[4]
Reaction with other functional groups- Consider protecting other sensitive hydroxyl groups (e.g., at C-13) before carrying out the oxidation, although this adds extra steps to the synthesis.
C-7 Epimerization

Problem: Low ratio of the desired 7-epi isomer to the 7-β isomer.

Possible Cause Suggested Solution
Insufficient epimerization- Increase the reaction time for the base-catalyzed epimerization step. - Use a stronger, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU). - Increase the reaction temperature, but monitor carefully for degradation.
Equilibrium favors the 7-β isomer- While the equilibrium often favors the natural isomer, careful selection of solvent and base can influence the ratio. Experiment with different aprotic solvents.

Problem: Degradation of the taxane core during epimerization.

Possible Cause Suggested Solution
Harsh basic conditions- Use a milder base or reduce the concentration of the base. - Perform the reaction at a lower temperature for a longer period. - Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Purification

Problem: Difficulty in separating this compound from its 7-β epimer.

Possible Cause Suggested Solution
Co-elution in chromatography- Optimize the mobile phase for preparative HPLC. A gradient elution with acetonitrile (B52724) and water is commonly used for separating taxanes. Experiment with different gradient profiles. - Consider using a different stationary phase, such as a phenyl-hexyl column, which may offer different selectivity for isomers.
Overloading of the HPLC column- Reduce the amount of sample injected onto the preparative HPLC column to improve resolution.

Experimental Protocols

Protocol 1: Dess-Martin Oxidation of 10-deacetylbaccatin III

This protocol describes the selective oxidation of the C-10 hydroxyl group.

  • Preparation:

    • Dissolve 10-deacetylbaccatin III (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an argon atmosphere.

    • Add Dess-Martin periodinane (1.5 equivalents) to the solution at room temperature.[1]

  • Reaction:

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

    • Stir vigorously for 30 minutes until the layers are clear.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 10-Oxo-10-deacetylbaccatin III.

Protocol 2: Base-Catalyzed Epimerization at C-7

This protocol describes the epimerization of the C-7 hydroxyl group.

  • Preparation:

    • Dissolve the 10-Oxo-10-deacetylbaccatin III (1 equivalent) in anhydrous toluene (B28343) or another suitable aprotic solvent under an argon atmosphere.

  • Reaction:

    • Add 1,8-Diazabicycloundec-7-ene (DBU) (0.5-1.0 equivalents) to the solution.

    • Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the formation of the 7-epi isomer by HPLC. The reaction may take several hours to reach equilibrium.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate (B1210297) and wash with a mild acidic solution (e.g., 1% HCl) to remove the DBU, followed by washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • The resulting mixture of epimers is then separated by preparative HPLC.

Data Presentation

Table 1: Spectroscopic Data for Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Key LC-MS (ESI+) m/z peaks
10-deacetylbaccatin IIIC₂₉H₃₆O₁₀544.59545.2 [M+H]⁺
10-Oxo-10-deacetylbaccatin IIIC₂₉H₃₄O₁₀542.58543.2 [M+H]⁺
7-epi-10-deacetylbaccatin IIIC₂₉H₃₆O₁₀544.59545.2 [M+H]⁺
7-epi-10-Oxo-10-deacetylbaccatin IIIC₂₉H₃₄O₁₀542.58543.2 [M+H]⁺

Note: The m/z values are approximate and may vary slightly depending on the instrument and conditions.

Visualizations

experimental_workflow start 10-deacetylbaccatin III (10-DAB) oxidation C-10 Oxidation (e.g., Dess-Martin Periodinane) start->oxidation intermediate 10-Oxo-10-deacetylbaccatin III oxidation->intermediate epimerization C-7 Epimerization (e.g., DBU) intermediate->epimerization mixture Mixture of 7-epi and 7-β isomers epimerization->mixture purification Preparative HPLC mixture->purification product 7-epi-10-Oxo-10-deacetyl Baccatin III purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_oxidation cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in C-10 Oxidation incomplete_reaction Incomplete Reaction start->incomplete_reaction degradation Degradation start->degradation workup_loss Workup Loss start->workup_loss increase_reagent Increase Oxidant Equivalents incomplete_reaction->increase_reagent extend_time Extend Reaction Time incomplete_reaction->extend_time anhydrous Ensure Anhydrous Conditions incomplete_reaction->anhydrous mild_reagent Use Milder Oxidant degradation->mild_reagent control_temp Control Temperature degradation->control_temp quench Optimize Quenching/Workup workup_loss->quench

Caption: Troubleshooting logic for low yield in C-10 oxidation.

retro_aldol_mechanism start 7-β-hydroxy taxane base_attack Deprotonation of 7-OH by Base start->base_attack alkoxide 7-alkoxide intermediate base_attack->alkoxide retro_aldol Retro-Aldol Reaction (C7-C8 bond cleavage) alkoxide->retro_aldol enolate Aldehyde-enolate intermediate retro_aldol->enolate re_aldol Aldol Addition (Re-cyclization) enolate->re_aldol protonation Protonation re_aldol->protonation product 7-epi-hydroxy taxane protonation->product

Caption: Mechanism of C-7 epimerization via retro-aldol reaction.

References

Optimizing reaction conditions for the synthesis of 7-epi-10-Oxo-10-deacetyl Baccatin III

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-epi-10-Oxo-10-deacetyl Baccatin (B15129273) III. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this synthetic process.

Experimental Workflow Overview

The synthesis of 7-epi-10-Oxo-10-deacetyl Baccatin III from 10-deacetylbaccatin III (10-DAB) involves two primary transformations: epimerization of the C-7 hydroxyl group and subsequent selective oxidation of the C-10 hydroxyl group. The following diagram illustrates the general workflow.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: C-7 Epimerization cluster_step2 Step 2: C-10 Oxidation 10-DAB 10-deacetylbaccatin III Epimerization Base-catalyzed epimerization 10-DAB->Epimerization DBU, Xylene, 80°C 7-epi-10-DAB 7-epi-10-deacetylbaccatin III Epimerization->7-epi-10-DAB Equilibrium Oxidation Selective Oxidation 7-epi-10-DAB->Oxidation e.g., Dess-Martin Periodinane Target_Molecule 7-epi-10-Oxo-10-deacetyl Baccatin III Oxidation->Target_Molecule

Caption: General synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis.

Part 1: C-7 Epimerization of 10-deacetylbaccatin III

Q1: My C-7 epimerization reaction is not reaching completion, or the yield of the 7-epi isomer is low. What are the critical parameters to optimize?

A1: The base-catalyzed epimerization at C-7 is an equilibrium process.[1] Optimizing the following parameters is crucial:

  • Base Selection and Concentration: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a commonly used base for this transformation.[1] The concentration of DBU can influence the rate at which equilibrium is reached. It is recommended to start with a catalytic amount and monitor the reaction progress.

  • Solvent: Anhydrous, non-polar aprotic solvents like xylene or toluene (B28343) are suitable to facilitate the retro-aldol reaction mechanism.[1]

  • Temperature: The reaction is typically heated to around 80°C.[1] Lower temperatures may result in a slow reaction rate, while excessively high temperatures could lead to degradation of the taxane (B156437) core.

  • Reaction Time: It is essential to monitor the reaction by a suitable analytical method (e.g., HPLC) to determine when equilibrium has been reached. Prolonged reaction times beyond this point will not improve the yield of the epi-isomer and may increase the formation of byproducts.

ParameterRecommended Starting ConditionTroubleshooting Tips
Base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Titrate the amount of base; excess can lead to side reactions.
Solvent Anhydrous XyleneEnsure the solvent is completely dry to avoid unwanted side reactions.
Temperature 80°CGradually increase the temperature if the reaction is sluggish.
Time Monitor by HPLC (e.g., every 2-4 hours)Stop the reaction once equilibrium is reached to prevent degradation.

Q2: I am having difficulty separating the 7-epi isomer from the starting material (10-deacetylbaccatin III). What purification strategies are recommended?

A2: The separation of C-7 epimers can be challenging due to their similar polarities.

  • Chromatography: Preparative High-Performance Liquid Chromatography (prep-HPLC) is the most effective method for separating 7-epi-taxol analogs from their parent compounds.[2]

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed. The exact gradient will need to be optimized for your specific separation.

  • Thin Layer Chromatography (TLC): While challenging for baseline separation, TLC can be used to monitor the progress of the reaction and to identify fractions from column chromatography. A solvent system such as dichloromethane (B109758)/methanol (e.g., 95:5 v/v) may provide some separation.

Q3: Are there any common side reactions to be aware of during the epimerization step?

A3: Under strongly basic conditions or with prolonged reaction times, degradation of the baccatin core can occur. It is crucial to use a catalytic amount of a non-nucleophilic base like DBU and to monitor the reaction closely to avoid the formation of unidentified impurities.

Part 2: Selective Oxidation of the C-10 Hydroxyl Group

Q4: I am struggling with the selective oxidation of the C-10 hydroxyl group without affecting other hydroxyl groups in the molecule. Which oxidizing agent is most suitable?

A4: The selective oxidation of the C-10 hydroxyl in the presence of other hydroxyl groups (e.g., at C-1, C-13) is a significant challenge. The choice of oxidant is critical.

  • Dess-Martin Periodinane (DMP): DMP is a mild and highly selective oxidizing agent for primary and secondary alcohols to aldehydes and ketones, respectively.[3][4][5] Its advantages include neutral reaction conditions, high yields, and tolerance of sensitive functional groups, making it a strong candidate for the oxidation of the sterically accessible C-10 hydroxyl group.[3][5]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures.[6][7][8][9] It is also known for its mildness and tolerance of many functional groups.[7] However, it requires cryogenic temperatures and produces malodorous dimethyl sulfide (B99878) as a byproduct.[9]

Oxidizing AgentTypical ConditionsAdvantagesPotential Issues
Dess-Martin Periodinane (DMP) Dichloromethane (DCM), Room TemperatureMild, neutral pH, high selectivity, easy workup.[3][5]Potentially explosive on a large scale.[10]
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine, -78°CMild, avoids heavy metals.[6][7][8]Requires low temperatures, produces odorous byproduct.[9]

Q5: Do I need to use protecting groups for the other hydroxyl groups (e.g., C-13) before performing the C-10 oxidation?

A5: While DMP and Swern oxidations are generally selective, the relative reactivity of the hydroxyl groups in your specific substrate (7-epi-10-deacetylbaccatin III) should be considered.

  • Without Protecting Groups: Given the mild and selective nature of DMP, it may be possible to achieve selective oxidation of the C-10 hydroxyl without protecting other hydroxyl groups. This would be the more efficient route.

  • With Protecting Groups: If non-selective oxidation is observed, a protecting group strategy may be necessary. Silyl ethers, such as triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS), are commonly used to protect hydroxyl groups in taxane chemistry.[11] The C-7 and C-13 hydroxyls can be selectively protected, leaving the C-10 hydroxyl available for oxidation. The protecting groups can then be removed under specific conditions.

ProtectionStrategy cluster_start Starting Material cluster_step1 Protection (Optional) cluster_step2 C-10 Oxidation cluster_step3 Deprotection 7-epi-10-DAB 7-epi-10-deacetylbaccatin III Protection Protect C-13 OH (e.g., with TESCl) 7-epi-10-DAB->Protection Protected_Intermediate C-13 Protected Intermediate Protection->Protected_Intermediate Oxidation Selective Oxidation (e.g., DMP) Protected_Intermediate->Oxidation Oxidized_Protected C-10 Oxidized, C-13 Protected Oxidation->Oxidized_Protected Deprotection Remove C-13 Protecting Group Oxidized_Protected->Deprotection Target_Molecule 7-epi-10-Oxo-10-deacetyl Baccatin III Deprotection->Target_Molecule

Caption: Potential workflow with a protecting group strategy.

Q6: My oxidation reaction is producing a complex mixture of products. How can I troubleshoot this?

A6: A complex product mixture suggests a lack of selectivity or degradation of the starting material or product.

  • Re-evaluate the Oxidant: If using a harsher oxidant, switch to a milder one like DMP.

  • Control the Stoichiometry: Use a carefully measured amount of the oxidizing agent (typically 1.1-1.5 equivalents). Excess oxidant can lead to over-oxidation or side reactions.

  • Temperature Control: For reactions like the Swern oxidation, maintaining a very low temperature (-78°C) is critical to prevent side reactions.

  • Purity of Starting Material: Ensure that your starting 7-epi-10-deacetylbaccatin III is of high purity, as impurities can interfere with the reaction.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent unwanted oxidation by atmospheric oxygen.

Detailed Experimental Protocols

Protocol 1: C-7 Epimerization of 10-deacetylbaccatin III

This protocol is a general guideline based on literature procedures and should be adapted and optimized for specific laboratory conditions.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve 10-deacetylbaccatin III in anhydrous xylene (e.g., 0.05 M solution).

  • Addition of Base: To the stirred solution, add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 0.1-0.2 equivalents).

  • Reaction: Heat the reaction mixture to 80°C in an oil bath.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., CH₂Cl₂:MeOH 95:5) or HPLC until the ratio of the starting material to the 7-epi isomer appears constant (indicating equilibrium).

  • Work-up: Once the reaction has reached equilibrium, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with a mild aqueous acid (e.g., 1% HCl) to remove the DBU, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by preparative HPLC (C18 column, acetonitrile/water gradient) to isolate 7-epi-10-deacetylbaccatin III.

Protocol 2: Selective C-10 Oxidation of 7-epi-10-deacetylbaccatin III

This protocol is a general guideline and should be optimized. It is recommended to perform this on a small scale first to determine the selectivity.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 7-epi-10-deacetylbaccatin III in anhydrous dichloromethane (DCM).

  • Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin Periodinane (DMP) (1.2 equivalents) portion-wise over 5-10 minutes.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material. The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or preparative HPLC to yield this compound.

References

Technical Support Center: Isolation of 7-epi-10-Oxo-10-deacetyl Baccatin III

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 7-epi-10-Oxo-10-deacetyl Baccatin (B15129273) III during isolation and purification.

Troubleshooting Guide

Low or no yield of the target compound, and the presence of impurities, are common challenges in the isolation of taxanes. This guide addresses specific issues that may be encountered during the isolation of 7-epi-10-Oxo-10-deacetyl Baccatin III.

Issue Potential Cause Recommended Solution
Low or No Yield of this compound Degradation of the target compound: Taxanes can be sensitive to pH and temperature. Alkaline conditions may lead to deacetylation and epimerization.[1] Acidic conditions can also cause degradation.- Maintain a slightly acidic to neutral pH (around pH 4-6) during extraction and purification.[2] - Avoid high temperatures. Perform extractions at room temperature or below and use rotary evaporation at low temperatures.
Inefficient Extraction: The choice of solvent and extraction method may not be optimal for this specific taxane (B156437).- Use a sequence of solvents with increasing polarity for extraction, such as dichloromethane (B109758) followed by ethyl acetate (B1210297).[3] - Consider microwave-assisted extraction (MAE) for improved efficiency.
Co-elution with other taxanes: The crude extract contains a complex mixture of structurally similar taxanes, making separation difficult.- Employ multi-step chromatographic techniques. Start with column chromatography for initial separation followed by preparative HPLC for final purification.[4] - High-speed counter-current chromatography (HSCCC) can be an effective method for separating similar compounds.[5]
Presence of Numerous Impurities in the Final Product Incomplete separation from other compounds: Chlorophylls, pigments, and other polar or non-polar compounds may be carried through the purification process.- Incorporate a solid-phase extraction (SPE) step using resins like Diaion® HP-20 to remove pigments and other interfering substances before chromatographic separation.[6] - Utilize a two-dimensional liquid chromatography approach for enhanced resolution.
Formation of artifacts during isolation: The isolation process itself might be inducing chemical changes in the target molecule or other taxanes, leading to the formation of new impurities.- Minimize the exposure of the extract to harsh conditions (strong acids/bases, high temperatures, UV light). - Use freshly distilled solvents to avoid reactive impurities.
Difficulty in Separating this compound from its Isomers Similar polarity and retention times: The 7-epi configuration can be challenging to resolve from the 7-normal isomer using standard chromatographic methods.- Optimize the mobile phase composition in HPLC. A slight change in the solvent ratio or the use of additives can significantly improve resolution. - Consider chiral chromatography if standard methods fail to provide adequate separation.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield of this compound from Taxus species?

A1: The concentration of this compound is generally low in Taxus species. While specific yield data for this compound is not widely published, yields for related taxanes like 10-deacetylbaccatin III can range from 23 mg/kg to as high as 297 mg/kg of fresh needles, depending on the plant source and collection time.[3][7] The yield of the 7-epi-10-oxo variant is expected to be in the lower range of this spectrum.

Q2: What are the critical parameters to control during the extraction process?

A2: The most critical parameters are pH, temperature, and solvent choice. Maintaining a slightly acidic to neutral pH is crucial to prevent degradation.[2] Extractions should be performed at or below room temperature. A sequential extraction with solvents of varying polarities is recommended to efficiently extract taxanes while leaving behind some impurities.

Q3: How can I confirm the identity and purity of my isolated this compound?

A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is used to determine purity. The identity of the compound should be confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] The mass spectrum should show a molecular ion corresponding to the molecular weight of 542.58 g/mol .[8]

Q4: Can this compound be synthesized, and if so, what are the challenges?

A4: While the focus is often on isolation from natural sources, synthesis of taxane derivatives is possible. A key challenge in the synthesis of this compound would be the stereoselective introduction of the hydroxyl group at the C7 position in the epi configuration and the oxidation at C10. Protecting group strategies are essential to selectively modify the baccatin core.

Experimental Protocols

General Protocol for Taxane Isolation

  • Extraction:

    • Air-dry and powder the needles of the Taxus plant.

    • Extract the powdered needles with methanol (B129727) or a mixture of methanol and water at room temperature with stirring for 24-48 hours.

    • Filter the extract and concentrate it under reduced pressure at a temperature below 40°C.

  • Liquid-Liquid Partitioning:

    • Suspend the concentrated extract in water and perform sequential extractions with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.

    • The taxane fraction, including this compound, is typically found in the dichloromethane and ethyl acetate fractions.[3]

    • Combine the desired fractions and evaporate the solvent under reduced pressure.

  • Preliminary Chromatographic Separation:

    • Subject the dried extract to column chromatography on silica (B1680970) gel.

    • Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing the target compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Pool the fractions enriched with this compound.

    • Perform preparative HPLC on a C18 column.[4]

    • Use a mobile phase of methanol/water or acetonitrile/water, with the ratio optimized to achieve the best separation of the target compound from other taxanes. An isocratic elution is often used.[4]

    • Monitor the elution at 227 nm.[4]

    • Collect the peak corresponding to this compound.

  • Final Purification and Characterization:

    • Evaporate the solvent from the collected fraction.

    • The purity of the isolated compound should be assessed by analytical HPLC.

    • Confirm the structure using LC-MS and NMR.

Data Presentation

Researchers should meticulously record quantitative data at each stage of the isolation process to identify potential areas for improvement.

Table 1: Extraction and Purification Data for this compound

Step Parameter Value Unit
Starting Material Dry weight of Taxus needlesg
Extraction Volume of solvent usedL
Weight of crude extractg
Partitioning Weight of dichloromethane fractiong
Weight of ethyl acetate fractiong
Column Chromatography Weight of enriched fractionmg
Preparative HPLC Weight of isolated compoundmg
Overall Yield %
Purity (by HPLC) %

Visualizations

Experimental Workflow for Taxane Isolation

experimental_workflow start Start: Powdered Taxus Needles extraction Methanol Extraction start->extraction partitioning Liquid-Liquid Partitioning (Hexane, DCM, EtOAc) extraction->partitioning column_chroma Silica Gel Column Chromatography partitioning->column_chroma prep_hplc Preparative HPLC (C18) column_chroma->prep_hplc analysis Purity & Structural Analysis (HPLC, LC-MS, NMR) prep_hplc->analysis end Pure this compound analysis->end

Caption: A generalized workflow for the isolation and purification of this compound from Taxus needles.

Logical Relationships in Troubleshooting Low Yield

troubleshooting_low_yield low_yield Low Yield of Target Compound degradation Compound Degradation low_yield->degradation inefficient_extraction Inefficient Extraction low_yield->inefficient_extraction co_elution Co-elution with Impurities low_yield->co_elution ph_temp Incorrect pH or Temperature degradation->ph_temp solvent_method Suboptimal Solvent/Method inefficient_extraction->solvent_method poor_separation Poor Chromatographic Resolution co_elution->poor_separation

Caption: Key factors contributing to low yield during the isolation of this compound.

References

Troubleshooting the separation of 7-epi-10-Oxo-10-deacetyl Baccatin III from paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the separation of 7-epi-10-Oxo-10-deacetyl Baccatin III from paclitaxel (B517696).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it an impurity in paclitaxel preparations?

This compound is a taxane (B156437) derivative that can be found in extracts from Taxus species.[1] It is structurally related to paclitaxel and its precursors, and its presence in paclitaxel preparations can arise from the natural source material or as a byproduct of synthetic or semi-synthetic processes.

Q2: What are the primary analytical methods for separating this compound from paclitaxel?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common and effective methods for the separation and analysis of paclitaxel and its related impurities.[2][3][4][5] Reversed-phase HPLC with C18 or PFP columns is frequently employed.[6]

Q3: What are the key challenges in separating these two compounds?

The main challenges stem from their structural similarity, which can lead to co-elution or poor resolution during chromatographic separation. Developing a method with sufficient selectivity to resolve these closely related compounds is critical for accurate quantification and purification.

Troubleshooting Guide

Q1: I am observing poor resolution between my paclitaxel peak and a neighboring impurity peak, which I suspect is this compound. What steps can I take to improve the separation?

A1: Poor resolution is a common issue that can be addressed by systematically optimizing your chromatographic conditions.

  • Modify the Mobile Phase:

    • Organic Solvent: Alter the ratio of your organic solvent (typically acetonitrile (B52724) or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention times and may improve resolution.

    • Solvent Type: If you are using methanol (B129727), consider switching to acetonitrile, or vice versa. The difference in solvent polarity can alter the selectivity of the separation.

    • Additives: The addition of a small amount of an acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape and resolution, especially for compounds with ionizable groups.

  • Adjust the Gradient: If you are using a gradient elution, try making the gradient shallower. A slower increase in the organic solvent concentration over time can enhance the separation of closely eluting peaks.

  • Change the Column:

    • Stationary Phase: If you are using a standard C18 column, switching to a different stationary phase, such as a pentafluorophenyl (PFP) column, can provide alternative selectivity for aromatic and polar compounds.[6]

    • Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., < 3 µm) or a longer column can increase efficiency and improve resolution.

  • Optimize Temperature: Lowering the column temperature can sometimes increase resolution, although it may also lead to broader peaks and higher backpressure. Conversely, increasing the temperature can improve efficiency but may decrease resolution if the peaks are very close.

Q2: My impurity peak, believed to be this compound, is showing significant tailing. What are the likely causes and solutions?

A2: Peak tailing can be caused by several factors related to the analyte, column, or mobile phase.

  • Secondary Interactions: Silanol groups on the silica (B1680970) backbone of the stationary phase can cause secondary interactions with polar analytes, leading to tailing. Adding a competitive base, like triethylamine, to the mobile phase or using an end-capped column can mitigate this issue.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.

  • Column Degradation: A void at the head of the column or contamination can cause peak tailing. Reversing and flushing the column (if recommended by the manufacturer) or replacing it may be necessary.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase.

Q3: I suspect this compound is present in my sample, but the peak is very small or not visible. How can I improve its detection?

A3: Improving the detection of a low-level impurity requires optimizing both the sample preparation and the detector settings.

  • Increase Sample Concentration: If possible, concentrate your sample to increase the amount of the impurity injected onto the column.

  • Optimize Detection Wavelength: The UV detection wavelength should be set to the absorbance maximum of the impurity. For taxanes, wavelengths around 227-230 nm are commonly used.[7][8] A photodiode array (PDA) detector can be used to determine the optimal wavelength.

  • Use a More Sensitive Detector: If UV detection is not sensitive enough, consider using a mass spectrometer (MS) as a detector. UPLC-MS/MS is a highly sensitive and specific technique for identifying and quantifying trace impurities.[4][5]

Quantitative Data

The following table summarizes typical HPLC conditions used for the analysis of paclitaxel and its related compounds. These parameters can serve as a starting point for method development.

ParameterCondition 1Condition 2Condition 3
Column C18, 4.6 x 250 mm, 5 µmPFP, 4.6 x 250 mm, 4 µm[6]C18, 4.6 x 100 mm, 3.5 µm
Mobile Phase A WaterWater with 0.1% Acetic AcidWater
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile/Methanol (80:20)
Gradient Isocratic (e.g., 55:45 A:B)[7]GradientIsocratic (e.g., 57:43 A:B)
Flow Rate 1.0 mL/min[7][8]1.2 mL/min[3]1.4 mL/min
Detection UV at 227 nm[3][7][8]UV at 227 nm[6]UV at 230 nm
Column Temp. Ambient or controlled (e.g., 40°C)[3]Not specifiedNot specified

Experimental Protocols

General Protocol for HPLC Analysis of Paclitaxel and Impurities

This protocol provides a general procedure for the separation of paclitaxel and its related impurities using reversed-phase HPLC.

1. Materials and Reagents

  • Paclitaxel reference standard

  • Sample containing paclitaxel and impurities

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Glacial acetic acid or formic acid (optional)

  • 0.45 µm syringe filters

2. Chromatographic Conditions

  • Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent[3]

  • Mobile Phase: Acetonitrile and water[3]

  • Gradient Program:

    • Start with a mobile phase composition that allows for good retention of paclitaxel (e.g., 40-50% acetonitrile).

    • Run a linear gradient to a higher acetonitrile concentration (e.g., 70-80%) over 30-40 minutes.

    • Include a column wash step at a high organic concentration (e.g., 95% acetonitrile) and an equilibration step at the initial conditions between runs.

  • Flow Rate: 1.2 mL/min[3]

  • Column Temperature: 40°C[3]

  • Detection: UV at 227 nm[3]

  • Injection Volume: 10-20 µL

3. Sample Preparation

  • Accurately weigh and dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and glacial acetic acid (e.g., 200:1 v/v).[3]

  • The final concentration should be within the linear range of the detector for paclitaxel.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[3]

4. System Suitability

  • Prepare a system suitability solution containing paclitaxel and known impurities.

  • Inject the solution and verify that the system meets performance criteria such as resolution between critical pairs, peak symmetry (tailing factor), and reproducibility of retention times and peak areas. The resolution between impurity A (cephalomannine) and impurity B (10-deacetyl-7-epipaclitaxel) and between impurity B and paclitaxel should be sufficient to meet system suitability requirements.[6]

5. Data Analysis

  • Identify the peaks based on their retention times compared to reference standards.

  • Quantify the impurities using their peak areas, typically as a percentage of the total peak area or relative to the paclitaxel peak.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions PoorResolution Poor Resolution ImproperMobilePhase Improper Mobile Phase PoorResolution->ImproperMobilePhase SuboptimalGradient Suboptimal Gradient PoorResolution->SuboptimalGradient WrongColumn Incorrect Column Choice PoorResolution->WrongColumn PeakTailing Peak Tailing SecondaryInteractions Secondary Interactions PeakTailing->SecondaryInteractions ColumnOverload Column Overload PeakTailing->ColumnOverload ColumnDegradation Column Degradation PeakTailing->ColumnDegradation AdjustSolventRatio Adjust Solvent Ratio ImproperMobilePhase->AdjustSolventRatio ChangeSolvent Change Organic Solvent ImproperMobilePhase->ChangeSolvent ShallowGradient Use Shallower Gradient SuboptimalGradient->ShallowGradient ChangeStationaryPhase Change Stationary Phase WrongColumn->ChangeStationaryPhase UseEndcappedColumn Use End-capped Column SecondaryInteractions->UseEndcappedColumn DiluteSample Dilute Sample ColumnOverload->DiluteSample ReplaceColumn Replace Column ColumnDegradation->ReplaceColumn

Caption: Troubleshooting workflow for HPLC separation issues.

ExperimentalWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis SamplePrep Sample Preparation (Dissolve & Filter) Injection Inject Sample SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation Separation Chromatographic Separation (Gradient Elution) MobilePhasePrep->Separation Injection->Separation Detection UV Detection (227 nm) Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Impurity Quantification PeakIntegration->Quantification Report Generate Report Quantification->Report

Caption: General experimental workflow for HPLC analysis.

References

Degradation pathways of 7-epi-10-Oxo-10-deacetyl Baccatin III under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-epi-10-Oxo-10-deacetyl Baccatin III (EODB). This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of EODB under acidic and basic conditions. The information presented is based on established knowledge of the degradation pathways of closely related taxanes, such as paclitaxel (B517696) and 10-deacetylbaccatin III, and adapted to the specific structure of EODB.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments involving EODB under acidic or basic conditions.

Problem Possible Cause Recommended Solution
Unexpectedly rapid degradation of EODB under acidic conditions. The pH of the solution is too low (e.g., below 3). Taxanes are known to be unstable in strongly acidic environments.[1][2]Adjust the pH to the range of 3-5, where taxanes exhibit maximum stability.[3] Use a suitable buffer to maintain the pH.
Appearance of multiple unknown peaks in HPLC analysis after incubation in basic media. 1. Epimerization at the C-7 position is a common reaction for taxanes in basic conditions, leading to the formation of diastereomers.[4][5] 2. Hydrolysis of the ester linkages at C-2, C-4, and C-13 can occur.[4]1. To confirm epimerization, compare the retention time with a reference standard of the C-7 epimer, if available. LC-MS analysis can also help identify isomers. 2. Minimize exposure to strongly basic conditions. If a basic pH is required, use the mildest effective base and the shortest possible reaction time.
Formation of a major degradation product with a lower molecular weight than EODB. Cleavage of the oxetane (B1205548) ring or hydrolysis of the benzoyl group at C-2 or the acetyl group at C-4 are potential degradation pathways.[1][4]Analyze the degradation products using LC-MS to determine their molecular weights and fragmentation patterns. This will help in identifying the specific bond that has been cleaved.
Inconsistent degradation rates between experimental batches. 1. Fluctuation in temperature. 2. Inaccurate pH measurement or control. 3. Presence of catalytic impurities in the solvent or reagents.1. Ensure precise temperature control using a calibrated incubator or water bath. 2. Calibrate the pH meter before each use and use high-quality buffers. 3. Use high-purity solvents and reagents (e.g., HPLC grade).

Frequently Asked Questions (FAQs)

1. What are the expected degradation pathways of this compound under acidic conditions?

While specific studies on this compound are limited, based on the behavior of related taxanes like 10-deacetylbaccatin III, the primary degradation pathways under acidic conditions are expected to be:

  • Cleavage of the Oxetane Ring: The strained four-membered oxetane ring is susceptible to acid-catalyzed opening.[1]

  • Dehydration: Dehydration around the C-13 hydroxyl group is a possible degradation route.[1]

  • Hydrolysis of Ester Groups: Although generally more significant under basic conditions, some hydrolysis of the benzoyl group at C-2 or the acetyl group at C-4 may occur under strong acidic conditions over extended periods.

Epimerization at the C-7 position is generally not observed under acidic conditions for taxanes.[1][2]

2. What are the likely degradation pathways of this compound under basic conditions?

Under basic conditions, the degradation of this compound is expected to be more complex:

  • Epimerization at C-7: This is a well-documented phenomenon for taxanes in basic media, leading to an equilibrium between the 7-epi (R) and the 7-normal (S) forms.[4][5]

  • Hydrolysis of Ester Linkages: The ester groups at C-2 (benzoyl) and C-4 (acetyl) are susceptible to base-catalyzed hydrolysis.[4] The C-10 acetate (B1210297) hydrolysis is a relatively facile reaction in other taxanes.[3]

  • Retro-aldol Reaction involving the C-10 Oxo Group: The presence of the 10-oxo group could potentially facilitate a retro-aldol type reaction, leading to ring opening or rearrangement, although this is a hypothesized pathway in the absence of direct experimental evidence for this specific molecule.

3. What is the optimal pH for the stability of this compound in aqueous solutions?

For paclitaxel and related taxanes, the pH of maximum stability is generally found to be around pH 4.[1][2][3] It is reasonable to assume that this compound will also be most stable in a mildly acidic environment.

4. What analytical techniques are recommended for studying the degradation of this compound?

A stability-indicating HPLC method with UV detection is the primary technique for separating and quantifying the parent compound and its degradation products.[4][6] LC-MS is invaluable for the identification of unknown degradation products by providing molecular weight and fragmentation information.[1][4]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

2. Acidic Degradation:

  • Mix an aliquot of the stock solution with an equal volume of 0.1 N hydrochloric acid.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

3. Basic Degradation:

  • Mix an aliquot of the stock solution with an equal volume of 0.1 N sodium hydroxide.

  • Incubate the solution at room temperature for a shorter duration (e.g., 30 minutes, 1, 2, 4 hours) due to the higher reactivity under basic conditions.

  • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

4. HPLC-UV Analysis Method:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient mixture of acetonitrile and water is typically used.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 230 nm.[6]

  • Column Temperature: 25°C.[6]

  • Injection Volume: 20 µL.[6]

Visualizations

Logical Workflow for Troubleshooting Degradation Issues

A Unexpected Degradation Observed B Check Experimental Conditions A->B C pH Outside Optimal Range (3-5)? B->C D Adjust and Buffer pH C->D Yes E Temperature Fluctuation? C->E No D->B F Ensure Precise Temperature Control E->F Yes G Impure Reagents/Solvents? E->G No F->B H Use High-Purity Grade Materials G->H Yes I Characterize Degradation Products G->I No H->B J LC-MS Analysis I->J K Identify Degradation Pathway J->K

Caption: Troubleshooting workflow for unexpected degradation.

Hypothesized Degradation Pathways of this compound

cluster_acid Acidic Conditions cluster_base Basic Conditions A 7-epi-10-Oxo-10-deacetyl Baccatin III B Oxetane Ring Cleavage Products A->B C C-13 Dehydration Products A->C D 7-epi-10-Oxo-10-deacetyl Baccatin III E C-7 Epimerization (Equilibrium with 7-normal form) D->E F Ester Hydrolysis Products (C-2, C-4) D->F G Retro-aldol Reaction Products D->G

Caption: Hypothesized degradation pathways.

Experimental Workflow for Forced Degradation Study

A Prepare Stock Solution of EODB (1 mg/mL) B Stress Conditions A->B C Acidic (0.1N HCl, 60°C) B->C D Basic (0.1N NaOH, RT) B->D E Sample at Time Points C->E D->E F Neutralize and Dilute E->F G HPLC-UV Analysis F->G H LC-MS Analysis for Product Identification F->H

References

Technical Support Center: Reverse-Phase HPLC Analysis of 7-epi-10-Oxo-10-deacetyl Baccatin III

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 7-epi-10-Oxo-10-deacetyl Baccatin III. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution and overall quality of their reverse-phase HPLC experiments involving this critical paclitaxel-related impurity.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a taxane (B156437) derivative and is recognized as a process impurity or degradation product related to Paclitaxel (B517696), a widely used anti-cancer drug. Accurate detection and separation from other structurally similar compounds are crucial for quality control in pharmaceutical manufacturing.

Q2: What is a recommended starting point for a reverse-phase HPLC method?

A2: A common starting point involves a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. The UV detection wavelength is typically set at 227 nm or 230 nm.[1][2] Specific conditions, such as gradient profile, column temperature, and flow rate, should be optimized for your specific sample matrix and instrument.

Q3: Why is achieving baseline resolution so important for this compound?

A3: Baseline resolution ensures that the peak corresponding to this compound is completely separated from the peaks of other taxanes and impurities. This is essential for accurate identification and quantification, which are non-negotiable requirements for regulatory submissions and ensuring drug product safety and efficacy.

Q4: Which HPLC parameters have the most significant impact on the resolution of taxane impurities?

A4: The most influential factors are the column's stationary phase chemistry and the composition of the mobile phase (especially the organic solvent ratio and pH).[3] Adjusting these parameters allows for the manipulation of selectivity, which is key to separating closely related compounds. Column temperature and mobile phase flow rate are also important for optimizing efficiency and resolution.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and its related substances.

Problem 1: Poor resolution between this compound and an adjacent peak.

  • Q: My primary impurity peak is co-eluting or has very poor resolution (<1.5) with another peak. What steps can I take to improve separation?

  • A: Achieving adequate resolution for closely eluting taxanes requires a systematic approach. Consider the following adjustments, making only one change at a time to observe its effect:

    • Optimize Mobile Phase Composition:

      • Adjust Organic Solvent Ratio: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase retention times and may improve separation between peaks.

      • Change Organic Solvent: If using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent selectivity can alter the elution order and improve resolution.

    • Modify Flow Rate: Lowering the flow rate can increase column efficiency and often leads to better resolution, although it will also increase the total run time.[4]

    • Adjust Column Temperature: Vary the column temperature (e.g., in 5°C increments between 30°C and 45°C). Temperature affects solvent viscosity and mass transfer, which can significantly alter selectivity and resolution.[1][4]

    • Evaluate Column Chemistry: If mobile phase optimization is insufficient, the stationary phase may not be suitable.

      • Consider a column with a different selectivity. While C18 is common, a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase can offer alternative pi-pi and dipole-dipole interactions, which are effective for separating aromatic and structurally similar compounds like taxanes.[6]

Problem 2: The peak for this compound is exhibiting significant tailing.

  • Q: My analyte peak is asymmetrical with a pronounced tailing factor (>1.2). How can I achieve a more symmetrical Gaussian peak?

  • A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the column packing.

    • Acidify the Mobile Phase: The most frequent cause of tailing for compounds like taxanes is interaction with acidic silanol (B1196071) groups on the silica (B1680970) surface of the column packing.[7] Adding a small amount of acid (e.g., 0.1% formic acid or 0.1% acetic acid) to the mobile phase will suppress the ionization of these silanols, minimizing secondary interactions and dramatically improving peak shape.[8]

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[7] Try reducing the injection volume or diluting the sample to see if the peak shape improves.

    • Ensure Sample Solvent Compatibility: The sample should ideally be dissolved in the initial mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.

    • Use a High-Purity Column: Modern, high-purity silica columns with advanced end-capping are less prone to silanol interactions. If you are using an older column, consider replacing it.

Problem 3: Retention times are unstable and shifting between runs.

  • Q: I am observing significant drift in the retention time for my analyte across a sequence of injections. What is causing this instability?

  • A: Retention time variability compromises data reliability. The following factors are common causes:

    • Insufficient Column Equilibration: This is especially critical in gradient elution. Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection. A typical equilibration time is 5-10 column volumes.

    • Mobile Phase Instability: The organic component of the mobile phase can evaporate over time, changing its composition and affecting retention. Prepare fresh mobile phase daily and keep solvent bottles capped.

    • Temperature Fluctuations: Lack of a column thermostat or significant changes in ambient temperature can cause retention time shifts. Use a thermostatically controlled column compartment for consistent results.[9]

    • Pump Performance: Inconsistent flow rates due to pump seal wear or air bubbles in the system can lead to variable retention times. Degas the mobile phase and regularly maintain the pump.[9]

Experimental Protocols

Below is a representative experimental protocol for the analysis of paclitaxel and its related substances, including this compound. This method should be validated and optimized for your specific instrumentation and requirements.

Sample Preparation Protocol

  • Standard Preparation: Accurately weigh and dissolve the reference standard of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the sample by dissolving it in the same solvent as the standard to achieve a similar target concentration.

  • Filtration: Filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that could clog the HPLC system.[2]

HPLC Method Protocol

A validated method for determining paclitaxel-related substances uses a gradient elution on a C18 column.[1]

  • HPLC System: A system equipped with a gradient pump, autosampler, thermostatted column compartment, and UV detector.

  • Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Detection: UV at 227 nm[1]

  • Column Temperature: 40°C[1]

  • Flow Rate: 1.2 mL/min[1]

  • Injection Volume: 10-20 µL

  • Gradient Program: A gradient program is typically used to separate a wide range of impurities. An example program might start at a lower percentage of Acetonitrile, ramp up to a higher percentage to elute more retained compounds, and then return to initial conditions for re-equilibration.

Data Presentation

The following tables summarize key parameters for method development and troubleshooting.

Table 1: Typical HPLC Method Parameters

ParameterRecommended SettingPurpose
Stationary Phase C18, Phenyl-Hexyl, PFPPrimary separation based on hydrophobicity and other interactions.
Mobile Phase Acetonitrile/Water or Methanol/WaterElutes analytes from the column.
Modifier 0.1% Acetic Acid or Formic AcidImproves peak shape by suppressing silanol interactions.
Detection Wavelength 227 nm or 230 nmOptimal UV absorbance for taxanes.
Column Temperature 30 - 45°CAffects selectivity and ensures reproducibility.
Flow Rate 1.0 - 1.4 mL/minControls run time and influences efficiency.

Table 2: Troubleshooting Parameter Adjustments and Expected Outcomes

Parameter AdjustmentPrimary Effect on ResolutionSecondary Effect
Decrease % Organic Solvent Generally IncreasesIncreases retention times and run time.
Decrease Flow Rate Generally IncreasesIncreases run time; may increase peak width.
Increase Temperature Variable (Can Increase or Decrease)Decreases retention times; decreases solvent viscosity.
Decrease pH (add acid) Minimal direct effectSignificantly improves peak shape (reduces tailing), indirectly improving resolution.
Change Column Chemistry High Impact (Changes Selectivity)Alters elution order and peak spacing.

Mandatory Visualizations

The following diagrams illustrate key workflows for troubleshooting and experimental execution.

G Troubleshooting Workflow for Poor Resolution Start Poor Peak Resolution (Co-elution or Tailing) Check_MobilePhase Is Mobile Phase Optimized? Start->Check_MobilePhase Adjust_MobilePhase Adjust Organic:Water Ratio (e.g., decrease organic %) Try Methanol vs. Acetonitrile Check_MobilePhase->Adjust_MobilePhase No Check_PeakShape Is Peak Tailing an Issue? Check_MobilePhase->Check_PeakShape Yes Adjust_MobilePhase->Check_PeakShape Adjust_pH Add 0.1% Formic Acid or Acetic Acid to Mobile Phase Check_PeakShape->Adjust_pH Yes Check_FlowRate_Temp Are Flow Rate and Temperature Optimized? Check_PeakShape->Check_FlowRate_Temp No Adjust_pH->Check_FlowRate_Temp Adjust_FlowRate_Temp Decrease Flow Rate (e.g., 1.2 -> 1.0 mL/min) Adjust Temperature (e.g., +/- 5°C) Check_FlowRate_Temp->Adjust_FlowRate_Temp No Check_Column Is Column Chemistry Appropriate? Check_FlowRate_Temp->Check_Column Yes Adjust_FlowRate_Temp->Check_Column Change_Column Switch to a Column with Different Selectivity (e.g., C18 -> Phenyl-Hexyl) Check_Column->Change_Column No End Resolution Achieved Check_Column->End Yes Change_Column->End

Caption: Logical workflow for troubleshooting poor HPLC peak resolution.

G General Experimental Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Sample 1. Sample & Standard Preparation & Dilution Prep_MobilePhase 2. Mobile Phase Preparation & Degassing Equilibrate 3. System & Column Equilibration Prep_MobilePhase->Equilibrate Inject 4. Sample Injection Equilibrate->Inject Separate 5. Chromatographic Separation (Gradient) Inject->Separate Detect 6. UV Detection (227 nm) Separate->Detect Integrate 7. Peak Integration & Identification Detect->Integrate Quantify 8. Quantification & Reporting Integrate->Quantify

Caption: Step-by-step HPLC experimental workflow diagram.

References

Technical Support Center: Large-Scale Purification of Taxane Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale purification of taxanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the large-scale purification of paclitaxel (B517696)?

A1: The most common impurities are structurally similar taxanes, which makes their separation from paclitaxel challenging. The primary impurities of concern are:

  • Cephalomannine (B1668392): Often co-elutes with paclitaxel and is difficult to separate due to its similar structure.

  • 7-Epipaclitaxel: The C-7 epimer of paclitaxel, which can form under certain pH and temperature conditions during processing.[1][2][3]

  • 10-Deacetyltaxol (10-DAT): A precursor and degradation product.

  • Baccatin III: The core taxane (B156437) ring structure.

  • Other taxane analogues: A variety of other taxanes are often present in the crude extract from natural sources.

Q2: What are the primary strategies for large-scale purification of taxanes?

A2: Several chromatographic and non-chromatographic techniques are employed for the large-scale purification of taxanes. These include:

  • Reversed-Phase Chromatography (RPC): A widely used method, typically employing a C18 stationary phase, for separating paclitaxel from many of its impurities.[4]

  • Normal-Phase Chromatography: Often used as a complementary technique to RPC, utilizing a silica (B1680970) gel stationary phase.

  • Simulated Moving Bed (SMB) Chromatography: A continuous chromatography technique that offers higher throughput and yield compared to traditional batch chromatography, making it suitable for large-scale operations.[5][6][7][8][9]

  • Antisolvent Crystallization/Recrystallization: A non-chromatographic method for purifying paclitaxel by precipitating it from a solution by adding an antisolvent.[10][11][12]

  • Pre-purification with Adsorbents: Using adsorbents like Diaion® HP-20 or carrying out solid-phase extraction (SPE) can remove polar impurities such as chlorophylls (B1240455) and pigments from the crude extract before final chromatographic steps.[13]

Q3: How can I prevent the degradation of paclitaxel during purification?

A3: Paclitaxel can degrade, primarily through epimerization at the C-7 position to form 7-epipaclitaxel, and hydrolysis of its ester groups, especially under neutral to basic pH conditions.[1][2][3][14] To minimize degradation:

  • Control pH: Maintain a slightly acidic pH in your mobile phases and solutions. Epimerization is base-catalyzed.[2][3]

  • Control Temperature: Avoid excessive temperatures during all processing steps, including rotary evaporation and column heating.[15]

  • Limit Exposure Time: Minimize the time paclitaxel spends in solution, especially under conditions that favor degradation.

Troubleshooting Guides

Chromatography Issues

Problem 1: Poor resolution between paclitaxel and cephalomannine in Reversed-Phase HPLC.

  • Possible Causes:

    • Inappropriate mobile phase composition.

    • Suboptimal column chemistry.

    • Incorrect flow rate or temperature.

  • Troubleshooting Steps:

    • Optimize Mobile Phase:

      • Adjust the ratio of organic solvent (acetonitrile or methanol) to water. Decreasing the organic solvent percentage can increase retention and may improve separation.[16]

      • Experiment with different organic modifiers. Acetonitrile (B52724) and methanol (B129727) can offer different selectivities for taxanes.[16]

    • Change Stationary Phase:

      • Consider a pentafluorophenyl (PFP) column, which has been shown to provide excellent separation of taxane analogues.[17][18]

    • Adjust Temperature:

      • Lowering the column temperature can increase retention and potentially improve resolution. However, this may also increase backpressure.[19]

    • Modify Flow Rate:

      • Reducing the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.[19]

Problem 2: Unexpected peaks appearing in the chromatogram.

  • Possible Causes:

    • Degradation of paclitaxel (e.g., formation of 7-epipaclitaxel).

    • Contamination from solvents, glassware, or the instrument.

    • Carryover from a previous injection.

  • Troubleshooting Steps:

    • Check for Degradation:

      • Analyze a fresh, high-purity standard of paclitaxel under the same conditions to see if the unexpected peak is present.

      • If degradation is suspected, review your sample preparation and storage procedures, as well as the pH and temperature of your mobile phase.[1][2]

    • Run Blanks:

      • Inject a blank (mobile phase) to check for contamination from the solvent or system.

      • Run a "mock" injection with an empty vial to rule out carryover from the injector.[20]

    • Ensure System Cleanliness:

      • Thoroughly clean all glassware.

      • Use high-purity, HPLC-grade solvents.[21]

Problem 3: Low yield after chromatographic purification.

  • Possible Causes:

    • Incomplete elution of the product from the column.

    • Product degradation on the column.

    • Column overloading.

    • Poor extraction from the initial source material.

  • Troubleshooting Steps:

    • Optimize Elution:

      • Ensure the mobile phase is strong enough to elute all of the paclitaxel. A final column wash with a strong solvent after the gradient can help recover any strongly retained material.

    • Assess Compound Stability:

      • If degradation is suspected, consider using a less acidic or deactivated stationary phase.[22]

    • Reduce Sample Load:

      • Overloading the column can lead to poor separation and product loss. Determine the optimal loading capacity for your column.[22]

    • Improve Extraction Efficiency:

      • Ensure your initial extraction protocol is optimized to maximize the recovery of taxanes from the biomass.[23]

Crystallization Issues

Problem 4: Low purity or yield after antisolvent crystallization.

  • Possible Causes:

    • Suboptimal solvent/antisolvent system.

    • Incorrect solvent-to-antisolvent ratio.

    • Inappropriate temperature or concentration.

  • Troubleshooting Steps:

    • Optimize Crystallization Parameters:

      • Systematically vary the solvent and antisolvent system. A common system is dissolving the crude product in a solvent like dichloromethane (B109758) or acetone (B3395972) and using an alkane as the antisolvent.[12]

      • Experiment with different solvent-to-antisolvent ratios. An optimal ratio is crucial for maximizing yield and purity.[10][11]

      • Adjust the initial concentration of paclitaxel in the solvent and the crystallization temperature.[10][11]

Data Presentation

Table 1: Comparison of Large-Scale Taxane Purification Techniques

Purification TechniqueTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Reversed-Phase Chromatography >95%70-90%High resolution, well-established.Can require large solvent volumes, potential for product degradation.
Simulated Moving Bed (SMB) >99%>80%High throughput, reduced solvent consumption, continuous process.[5]Higher initial equipment cost, more complex to operate.
Antisolvent Crystallization >98%>90%Simple, cost-effective, avoids large solvent volumes for chromatography.May not effectively remove all structurally similar impurities in one step.
Preparative HPLC >99%80-85%Very high purity achievable.Lower throughput, high solvent consumption.

Experimental Protocols

Protocol 1: Large-Scale Reversed-Phase Chromatography of Paclitaxel
  • Column: C18 bonded silica, preparative scale.

  • Mobile Phase A: Deionized water.

  • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Dissolve the crude or semi-purified taxane extract in a minimal amount of a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm filter.

  • Equilibration: Equilibrate the column with 25% acetonitrile in water for at least 3 column volumes.[4]

  • Loading: Load the prepared sample onto the column.

  • Elution: Elute with a step or linear gradient of acetonitrile in water. A typical step gradient might be:

    • 30% acetonitrile for 2 column volumes.

    • 50% acetonitrile to elute paclitaxel and other taxanes.[4]

  • Fraction Collection: Collect fractions and analyze by analytical HPLC to identify those containing high-purity paclitaxel.

  • Post-Processing: Pool the high-purity fractions and remove the solvent under reduced pressure. The purified paclitaxel may then be further purified by recrystallization.

Protocol 2: Antisolvent Crystallization of Paclitaxel
  • Solvent System: Dichloromethane and acetone mixture as the solvent, and an alkane (e.g., hexane) as the antisolvent.[12]

  • Procedure: a. Dissolve the crude paclitaxel product in the dichloromethane/acetone mixture. A concentration of around 50 mg/mL can be a starting point.[10][11] b. While stirring, slowly add the alkane antisolvent. An optimal solvent-to-antisolvent ratio could be around 1:7.[10][11] c. Maintain a constant temperature during the addition of the antisolvent, for example, 25°C.[10][11] d. Continue stirring for a set period to allow for complete crystallization. e. Collect the precipitated paclitaxel crystals by filtration. f. Wash the crystals with a small amount of the antisolvent. g. Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_extraction Initial Extraction cluster_prepurification Pre-purification cluster_main_purification Main Purification cluster_final_step Final Polishing Biomass Taxus Biomass Extraction Solvent Extraction Biomass->Extraction Crude_Extract Crude Taxane Extract Extraction->Crude_Extract SPE Solid-Phase Extraction (SPE) / Adsorbent Treatment Crude_Extract->SPE Semi_Purified Semi-Purified Extract SPE->Semi_Purified RPC Reversed-Phase Chromatography (RPC) Semi_Purified->RPC SMB Simulated Moving Bed (SMB) Semi_Purified->SMB Crystallization Antisolvent Crystallization RPC->Crystallization SMB->Crystallization High_Purity_Paclitaxel High-Purity Paclitaxel Crystallization->High_Purity_Paclitaxel Troubleshooting_Low_Resolution cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_conditions Condition Optimization Start Problem: Poor Resolution (e.g., Paclitaxel/Cephalomannine) Adjust_Solvent_Ratio Adjust Organic/Aqueous Ratio Start->Adjust_Solvent_Ratio Step 1 Change_Organic_Solvent Try Different Organic Solvent (ACN vs. MeOH) Adjust_Solvent_Ratio->Change_Organic_Solvent If no improvement Resolved Resolution Improved Adjust_Solvent_Ratio->Resolved Success Change_Stationary_Phase Change Column Chemistry (e.g., to PFP) Change_Organic_Solvent->Change_Stationary_Phase If no improvement Change_Organic_Solvent->Resolved Success Change_Dimensions Increase Column Length Change_Stationary_Phase->Change_Dimensions If no improvement Change_Stationary_Phase->Resolved Success Adjust_Temp Decrease Temperature Change_Dimensions->Adjust_Temp If no improvement Change_Dimensions->Resolved Success Adjust_Flow Decrease Flow Rate Adjust_Temp->Adjust_Flow If no improvement Adjust_Temp->Resolved Success Adjust_Flow->Resolved Success

References

Validation & Comparative

Validation of an Analytical Method for 7-epi-10-Oxo-10-deacetyl Baccatin III Using a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-epi-10-Oxo-10-deacetyl Baccatin III, a known impurity in Paclitaxel drug substances. The validation is performed using a certified reference standard to ensure the method's suitability for its intended purpose in quality control and stability studies. Furthermore, this guide compares the validated HPLC method with an alternative Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method, offering insights into their respective performances based on typical experimental data.

Method Comparison: HPLC vs. UPLC-MS

The selection of an analytical method for impurity profiling is critical in drug development and manufacturing. While HPLC is a robust and widely used technique, UPLC-MS offers advantages in terms of speed and sensitivity. The following tables summarize the validation parameters for a typical HPLC method for this compound and compare it with a representative UPLC-MS alternative.

Table 1: Summary of Validation Data for HPLC Method (Method A)

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 1.5%≤ 2.0%
- Intermediate Precision≤ 1.8%≤ 2.0%
Specificity No interference from other impurities or excipientsPeak purity > 0.995
Limit of Detection (LOD) 0.01 µg/mLReportable
Limit of Quantitation (LOQ) 0.03 µg/mLReportable
Robustness No significant impact on results% RSD < 5% for varied parameters

Table 2: Comparative Performance of HPLC (Method A) and UPLC-MS (Method B)

ParameterHPLC Method (Method A)UPLC-MS Method (Method B) - Alternative
Principle UV-Visible AbsorbanceMass-to-charge ratio detection
Typical Run Time 25 - 35 minutes5 - 10 minutes
Sensitivity Good (µg/mL level)Excellent (ng/mL to pg/mL level)
Specificity Good (based on retention time and UV spectra)Excellent (based on retention time and mass fragmentation)
Quantitation Range Typically 0.05% to 2% of the main analyteTypically <0.05% of the main analyte
Instrumentation Cost ModerateHigh
Solvent Consumption HighLow

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. The following sections outline the experimental protocols for the validation of the HPLC method for this compound.

Method A: High-Performance Liquid Chromatography (HPLC)

1. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: A gradient mixture of Acetonitrile (B52724) and Water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 227 nm

  • Injection Volume: 20 µL

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol (B129727) to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the impurity for linearity studies.

  • Sample Solution: Accurately weigh the Paclitaxel drug substance, dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water), and dilute to a final concentration where the impurity peak is within the calibration range.

3. Validation Parameters:

  • Specificity: Analyze blank solvent, a placebo solution (if applicable), a solution of the main active pharmaceutical ingredient (API), and a spiked sample containing the impurity and other known related substances. Assess for any interference at the retention time of this compound.

  • Linearity: Inject a series of at least five concentrations of the reference standard in triplicate. Plot a graph of peak area versus concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into the sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate injections of the same sample solution on the same day and by the same analyst. Calculate the relative standard deviation (% RSD).

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or on a different instrument. Calculate the % RSD.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) by injecting a series of dilute solutions of the reference standard.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for proper method execution and validation.

ValidationWorkflow prep Preparation of Solutions (Standard, Sample, Blank) hplc HPLC Analysis (Chromatographic Conditions) prep->hplc Inject Solutions specificity Specificity Assessment hplc->specificity linearity Linearity Study hplc->linearity accuracy Accuracy (Recovery) hplc->accuracy precision Precision (Repeatability & Intermediate) hplc->precision lod_loq LOD & LOQ Determination hplc->lod_loq robustness Robustness Evaluation hplc->robustness report Validation Report Generation specificity->report Compile Data linearity->report Compile Data accuracy->report Compile Data precision->report Compile Data lod_loq->report Compile Data robustness->report Compile Data

Caption: Workflow for the validation of the HPLC analytical method.

The diagram above illustrates the logical flow of the validation process, from the initial preparation of solutions through the various validation tests to the final generation of the validation report. This systematic approach ensures that all aspects of the analytical method's performance are thoroughly evaluated.

Comparative Cytotoxicity of Taxane Analogs on Cancer Cell Lines: A Focus on 7-epi-10-Oxo-10-deacetyl Baccatin III Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the direct experimental data on the cytotoxicity of 7-epi-10-Oxo-10-deacetyl Baccatin (B15129273) III against cancer cell lines. While this specific taxane (B156437) derivative has been identified, particularly as a product of microbial transformation of 10-deacetylbaccatin III, its biological activity and potential as an anticancer agent remain largely unexplored in published research.

This guide, therefore, aims to provide a comparative overview of the cytotoxicity of other relevant taxanes, including the closely related compound 10-oxo-7-epidocetaxel, alongside established chemotherapeutic agents like paclitaxel (B517696) and docetaxel. The information presented is intended for researchers, scientists, and drug development professionals to highlight the current landscape of taxane cytotoxicity and underscore the need for further investigation into novel derivatives.

Comparative Cytotoxicity Data of Selected Taxanes

Due to the absence of direct cytotoxicity data for 7-epi-10-Oxo-10-deacetyl Baccatin III, this section presents available data for other taxanes to provide a baseline for potential future comparisons.

CompoundCancer Cell LineIC50 ValueReference
10-oxo-7-epidocetaxel B16F10 (Melanoma)Significantly higher cytotoxicity after 48 and 72h compared to 22h[1]
Docetaxel (Taxotere®) B16F10 (Melanoma)Used as a comparator for 10-oxo-7-epidocetaxel[1]
10-Deacetyl-13-oxobaccatin III A498 (Kidney)29.7% inhibition at 30 µg/mLNot available in search results
NCI-H226 (Lung)49.2% inhibition at 30 µg/mLNot available in search results
A549 (Lung)43.9% inhibition at 30 µg/mLNot available in search results
PC-3 (Prostate)65.3% inhibition at 30 µg/mLNot available in search results

Note: The data for 10-oxo-7-epidocetaxel is qualitative, highlighting its increased cytotoxicity over time, but specific IC50 values were not provided in the referenced abstract.[1] The data for 10-Deacetyl-13-oxobaccatin III is presented as percentage inhibition at a single concentration, not as IC50 values.

Experimental Protocols

The following section outlines a standard methodology for assessing the cytotoxicity of taxane compounds using an in vitro anti-proliferative assay.

In Vitro Anti-Proliferative Assay (e.g., MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Cancer cells (e.g., B16F10 melanoma) are seeded in 96-well plates at a predetermined density.

  • Plates are incubated overnight to allow for cell adherence.

2. Compound Treatment:

  • Cells are treated with various concentrations of the test compound (e.g., 10-oxo-7-epidocetaxel) and a control compound (e.g., Docetaxel).

  • Incubation is carried out for different time intervals (e.g., 22, 48, and 72 hours).

3. MTT Addition and Incubation:

  • After the treatment period, the culture medium is removed.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

Below is a graphical representation of a typical experimental workflow for determining the cytotoxicity of a test compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cancer Cell Culture C Seed Cells in 96-well Plate A->C B Prepare Test Compound Dilutions D Treat Cells with Compounds B->D C->D E Incubate for 24, 48, 72h D->E F Add MTT Reagent E->F G Incubate F->G H Add Solubilizing Agent G->H I Measure Absorbance H->I J Calculate Cell Viability (%) I->J K Determine IC50 Value J->K

Cytotoxicity Experimental Workflow.

Signaling Pathways in Taxane-Induced Cell Death

Taxanes primarily exert their cytotoxic effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis. While the specific pathways affected by this compound are unknown, the general mechanism for taxanes is well-established.

The diagram below illustrates the principal signaling pathway initiated by taxane binding to microtubules.

G cluster_pathway Taxane-Induced Apoptosis Pathway Taxane Taxane Microtubule Microtubule Stabilization Taxane->Microtubule Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Apoptosis_Signal Pro-apoptotic Signaling (e.g., Bcl-2 phosphorylation) Mitotic_Arrest->Apoptosis_Signal Caspase_Activation Caspase Cascade Activation Apoptosis_Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Taxane-Induced Apoptosis Pathway.

Conclusion and Future Directions

The current body of scientific literature lacks specific data on the cytotoxic effects of this compound. The information available on related compounds, such as 10-oxo-7-epidocetaxel, suggests that modifications to the baccatin core can significantly impact anti-proliferative activity.[1]

To fully understand the potential of this compound as a therapeutic agent, further research is imperative. This should include:

  • In vitro cytotoxicity screening: Assessing the IC50 values of the compound against a panel of human cancer cell lines.

  • Comparative studies: Directly comparing its efficacy to established taxanes like paclitaxel and docetaxel.

  • Mechanism of action studies: Investigating its effects on microtubule polymerization and the induction of apoptosis.

Such studies will be crucial in determining whether this compound represents a viable candidate for further preclinical and clinical development in the ongoing search for more effective and less toxic cancer therapies.

References

Spectroscopic comparison of 7-epi-10-Oxo-10-deacetyl Baccatin III with Baccatin III and 10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of 7-epi-10-Oxo-10-deacetyl Baccatin (B15129273) III, Baccatin III, and 10-deacetylbaccatin III, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate their distinct structural features. This guide serves as a valuable resource for researchers and drug development professionals engaged in the study and utilization of these crucial taxane (B156437) compounds.

In the intricate world of natural product chemistry and drug discovery, precise structural characterization is paramount. This guide provides a comprehensive spectroscopic comparison of three closely related taxane diterpenoids: 7-epi-10-Oxo-10-deacetyl Baccatin III, Baccatin III, and 10-deacetylbaccatin III. These compounds, central to the synthesis of vital anticancer drugs, exhibit subtle yet significant structural variations that profoundly influence their chemical properties and biological activities. Through a meticulous examination of their NMR, IR, and MS data, we aim to provide a clear and objective resource for their identification and differentiation.

At a Glance: Key Spectroscopic and Physical Properties

A summary of the fundamental physical and mass spectrometry data for the three compounds is presented below, offering a quick reference for their key characteristics.

PropertyThis compoundBaccatin III10-deacetylbaccatin III
Molecular Formula C₂₉H₃₄O₁₀[1]C₃₁H₃₈O₁₁C₂₉H₃₆O₁₀[2]
Molecular Weight 542.6 g/mol [1]586.6 g/mol 544.6 g/mol [2]
Mass Spectrometry (LC-MS) [M-H]⁻ at m/z 541[1][M+H]⁺ at m/z 587[M+H]⁺ at m/z 545.2381[2]

Delving Deeper: A Comparative Analysis of Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra provide a detailed fingerprint of the electronic environment of each nucleus, allowing for the precise assignment of atomic positions and stereochemistry.

¹H NMR Spectral Data

Detailed ¹H NMR data for this compound is not available in the searched resources.

¹³C NMR Spectral Data

Detailed ¹³C NMR data for this compound and Baccatin III are not available in the searched resources. Public databases indicate the availability of ¹³C NMR data for 10-deacetylbaccatin III, though the specific chemical shifts are not provided in the immediate search results.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the stretching and bending vibrations of bonds, providing valuable information about the presence of hydroxyl (-OH), carbonyl (C=O), and other functional groups.

A complete, assigned IR spectrum for this compound is not available in the searched resources. General IR absorption bands for a related compound are provided for context.

Characteristic IR Absorption Bands (cm⁻¹)

Functional GroupThis compoundBaccatin III10-deacetylbaccatin III
O-H (stretch) Data not available~3319 (broad)[4]Data not available
C-H (stretch, aromatic) Data not available~2924[4]Data not available
C-H (stretch, aliphatic) Data not available~2854[4]Data not available
C=O (ester) Data not available~1711[4]Data not available
C=O (ketone) Data not available~1628[4]Data not available
C=C (aromatic) Data not available~1595, 1449[4]Data not available
C-O (stretch) Data not available~1259, 1022[4]Data not available
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and the deduction of structural information.

Key Mass Spectrometry Data

CompoundIonization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)
This compound ESI (-)541 ([M-H]⁻)[1]577, 371[1]
Baccatin III ESI (+)587 ([M+H]⁺)345, 327, 177, 105
10-deacetylbaccatin III ESI (+)545.2381 ([M+H]⁺)[2]527, 485, 327

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and experimental objectives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10 mg of the taxane sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5-mm NMR tube to a final volume of ~700 µL.[5]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6] For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in structural elucidation.[7]

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[7]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or the Attenuated Total Reflectance (ATR) technique can be used. For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a thin pellet. For ATR, the sample is placed directly on the ATR crystal.

  • Data Acquisition: Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Dissolve the taxane sample in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.

  • Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18).[8] Elute the compounds using a gradient of mobile phases, typically water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Data can be acquired in either positive or negative ion mode using an appropriate ionization technique such as Electrospray Ionization (ESI).[2][8] Full scan and tandem MS (MS/MS) experiments can be performed to determine the molecular weight and fragmentation patterns.[8][9]

Visualizing the Structural Relationships

The following diagram illustrates the key structural differences between this compound, Baccatin III, and 10-deacetylbaccatin III, focusing on the substitutions at the C-7 and C-10 positions of the baccatin core structure.

G Structural Comparison of Baccatin III Derivatives cluster_0 Baccatin III Core cluster_1 Substituents at C-7 and C-10 Baccatin_Core Baccatin III Core Structure Baccatin_III Baccatin III C-7: OH C-10: OAc Baccatin_Core->Baccatin_III Standard Configuration Deacetylbaccatin_III 10-deacetylbaccatin III C-7: OH C-10: OH Baccatin_Core->Deacetylbaccatin_III Deacetylation at C-10 Epi_Oxo_Deacetylbaccatin_III This compound C-7: epi-OH C-10: =O Baccatin_Core->Epi_Oxo_Deacetylbaccatin_III Epimerization at C-7 & Oxidation at C-10

Structural relationships of the three Baccatin III derivatives.

This guide underscores the power of modern spectroscopic techniques in the structural elucidation of complex natural products. While a complete side-by-side comparison is hampered by the limited availability of public data for this compound, the provided information offers a solid foundation for distinguishing between Baccatin III and 10-deacetylbaccatin III. Further research to fully characterize novel derivatives remains a critical endeavor in the ongoing development of taxane-based therapeutics.

References

A Comparative In Vitro Analysis: 7-epi-10-Oxo-10-deacetyl Baccatin III and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro activity of 7-epi-10-Oxo-10-deacetyl Baccatin (B15129273) III and the widely used anticancer drug, paclitaxel (B517696). Due to the limited direct experimental data on 7-epi-10-Oxo-10-deacetyl Baccatin III, this guide leverages data from a closely related analogue, 10-oxo-7-epidocetaxel, to provide valuable insights for researchers in oncology and drug discovery. The data is presented to objectively compare the cytotoxic profiles and underlying mechanisms of these compounds.

Executive Summary

Paclitaxel, a cornerstone of chemotherapy, functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis. While direct in vitro data for this compound is scarce, studies on its close analogue, 10-oxo-7-epidocetaxel, reveal significant cytotoxic and anti-metastatic properties. This guide synthesizes available data to offer a comparative perspective on the potential of this baccatin III derivative against the established efficacy of paclitaxel.

In Vitro Cytotoxicity: A Comparative Analysis

The in vitro cytotoxicity of these compounds is a critical indicator of their potential as anticancer agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit the growth of 50% of the cell population.

Table 1: Comparative IC50 Values of 10-oxo-7-epidocetaxel and Docetaxel (B913) (Taxotere®)

CompoundCell Line24h IC50 (nM)48h IC50 (nM)72h IC50 (nM)
10-oxo-7-epidocetaxel (10-O-7ED) A549 (Human Lung Carcinoma)~5.6-fold less potent than DocetaxelData not specifiedData not specified
B16F10 (Mouse Melanoma)Higher IC50 than A549Data not specifiedData not specified
Docetaxel (TXT) A549 (Human Lung Carcinoma)PotentSignificantly decreased from 24hSignificantly decreased from 48h
B16F10 (Mouse Melanoma)Higher IC50 than A549Data not specifiedData not specified

Data extrapolated from a study comparing 10-oxo-7-epidocetaxel and Docetaxel. The study indicated that at 24 hours, Docetaxel was approximately 5.6 times more cytotoxic than 10-oxo-7-epidocetaxel in A549 cells. Both compounds showed increased cytotoxicity with longer exposure times.

Table 2: Representative IC50 Values of Paclitaxel in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure Time (h)
A549Human Lung Carcinoma1.35 - 9,40024 - 48
B16F10Mouse Melanoma5 - 283.348
MCF-7Human Breast Adenocarcinoma3.5 - 1972
MDA-MB-231Human Breast Adenocarcinoma0.3 - 572
SK-BR-3Human Breast Adenocarcinoma472
Ovarian Carcinoma Cell LinesOvarian Cancer0.4 - 3.4Not Specified

Note: IC50 values for paclitaxel can vary significantly depending on the specific cell line, exposure duration, and the cytotoxicity assay used.

Experimental Protocols

The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate the efficacy of anticancer compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or paclitaxel) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value from the dose-response curve.

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well and incubating for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.

  • Solubilization: Air-dry the plates and add a 10 mM Tris base solution to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at approximately 515 nm.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Mechanism of Action: Signaling Pathways

Paclitaxel and its analogues exert their cytotoxic effects primarily by interfering with the normal function of microtubules.

paclitaxel_pathway cluster_cell Cancer Cell paclitaxel Paclitaxel tubulin β-Tubulin Subunit paclitaxel->tubulin Binds to stabilization Microtubule Stabilization (Suppression of Dynamics) paclitaxel->stabilization Promotes microtubules Microtubules mitotic_spindle Defective Mitotic Spindle stabilization->mitotic_spindle Leads to mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest Causes apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis Induces

Caption: Paclitaxel's mechanism of action.

The diagram above illustrates the primary mechanism of action for paclitaxel. It binds to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton. This binding stabilizes the microtubules, preventing their normal dynamic assembly and disassembly. This disruption leads to the formation of abnormal mitotic spindles, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately triggering programmed cell death, or apoptosis. It is highly probable that this compound and its analogues share a similar mechanism of action, targeting microtubule stability.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for in vitro cytotoxicity screening of novel compounds.

experimental_workflow cluster_assay Cytotoxicity Assay start Start: Compound Synthesis (e.g., this compound) cell_culture Cell Line Culture (e.g., A549, B16F10) start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with Compound and Paclitaxel (Control) seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay Option 1 srb_assay SRB Assay incubation->srb_assay Option 2 data_acquisition Absorbance Reading (Microplate Reader) mtt_assay->data_acquisition srb_assay->data_acquisition data_analysis Data Analysis: - Cell Viability (%) - IC50 Determination data_acquisition->data_analysis results Results: Comparative Cytotoxicity Profile data_analysis->results

Caption: In vitro cytotoxicity screening workflow.

This workflow begins with the preparation of the test compounds and the cultivation of appropriate cancer cell lines. The cells are then seeded into microplates and treated with a range of concentrations of the test compound and a reference drug like paclitaxel. Following an incubation period, a cytotoxicity assay such as the MTT or SRB assay is performed. The resulting data is used to determine the cell viability and calculate the IC50 values, leading to a comparative assessment of the compound's potency.

Conclusion

While direct comparative data for this compound is limited, the analysis of its close analogue, 10-oxo-7-epidocetaxel, suggests that modifications to the baccatin III core can yield compounds with significant, albeit potentially lower, cytotoxic activity compared to established taxanes like docetaxel and paclitaxel. The observed time-dependent increase in cytotoxicity for 10-oxo-7-epidocetaxel highlights the importance of exposure duration in evaluating the efficacy of novel taxane (B156437) derivatives. Further research is warranted to fully elucidate the in vitro activity profile of this compound across a broader range of cancer cell lines and to explore its specific interactions with microtubule dynamics. This guide provides a foundational comparison to inform and direct future preclinical investigations into this promising class of compounds.

A Head-to-Head Comparison of HPLC and UPLC for the Analysis of Taxane Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of impurities in taxane-based active pharmaceutical ingredients (APIs) are critical for ensuring product safety and efficacy. High-Performance Liquid Chromatography (HPLC) has traditionally been the gold standard for this application. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced a powerful alternative, promising significant enhancements in speed, resolution, and sensitivity.[1][2] This guide provides an objective, data-driven comparison of HPLC and UPLC for the analysis of taxane (B156437) impurities.

The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressures.[1][2] UPLC systems employ sub-2 µm particle columns, a significant reduction from the 3-5 µm particles typically used in HPLC.[1][2] This smaller particle size leads to a dramatic increase in chromatographic efficiency but necessitates much higher operating pressures.[1] For taxane impurity profiling, this translates to several key advantages for UPLC, including substantially shorter run times, improved resolution of closely eluting impurities, and enhanced sensitivity for detecting trace-level contaminants.

Performance Comparison: HPLC vs. UPLC for Taxane Impurity Analysis

The following tables summarize the typical performance characteristics and operational parameters of HPLC and UPLC methods for the analysis of taxane impurities. The data presented is a representative compilation from various sources and is intended to provide a comparative overview.

Table 1: Chromatographic Conditions and Performance

ParameterHPLCUPLC
Column C18, 4.6 x 250 mm, 5 µmACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A Acetonitrile (B52724)/Methanol/0.05M Ammonium (B1175870) Acetate (B1210297) (25:20:55)Water/Methanol/Acetonitrile (500:300:200, v/v/v)
Mobile Phase B -Acetonitrile/Water (800:200, v/v)
Flow Rate 1.0 mL/min0.4 mL/min
Analysis Time ~60 min~15 min
Operating Pressure ~1500-2000 psi~8000-10000 psi
Resolution of Critical Pairs AdequateSignificantly Improved
Peak Width BroaderNarrower
Sensitivity StandardEnhanced

Table 2: Resource Consumption and Throughput

ParameterHPLCUPLC
Solvent Consumption per Run ~60 mL~6 mL
Sample Throughput LowerSignificantly Higher
Injection Volume 10-20 µL1-5 µL

Experimental Protocols

Below are representative experimental protocols for the analysis of taxane impurities using HPLC and UPLC.

HPLC Method for Docetaxel (B913) and its Impurities
  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile, methanol, and 0.05M ammonium acetate solution (25:20:55, v/v/v).

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 230 nm

  • Column Temperature: 25 °C

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the docetaxel sample in the mobile phase to a final concentration of 0.5 mg/mL.

UPLC Method for the Determination of Docetaxel and its Related Substances
  • Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size

  • Mobile Phase A: A mixture of water, methanol, and acetonitrile (500:300:200, v/v/v).

  • Mobile Phase B: A mixture of acetonitrile and water (800:200, v/v).

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-10 min: Linear gradient to 55% A, 45% B

    • 10-12 min: Linear gradient to 20% A, 80% B

    • 12-13 min: Hold at 20% A, 80% B

    • 13-13.1 min: Return to initial conditions

    • 13.1-15 min: Equilibrate at initial conditions

  • Flow Rate: 0.4 mL/min

  • Detector: UV at 227 nm

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

  • Sample Preparation: Dilute the docetaxel sample in a mixture of acetonitrile and water (1:1, v/v) to a final concentration of 0.1 mg/mL.

Workflow for Taxane Impurity Analysis: HPLC vs. UPLC

The following diagram illustrates the general workflow for the analysis of taxane impurities, highlighting the key differences between the HPLC and UPLC methodologies.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_hplc HPLC cluster_uplc UPLC cluster_2 Data Acquisition and Analysis Sample Taxane API Sample Dissolution Dissolution in Diluent Sample->Dissolution HPLC_Inject Injection (10-20 µL) Dissolution->HPLC_Inject UPLC_Inject Injection (1-5 µL) Dissolution->UPLC_Inject HPLC_Column Separation on C18, 5 µm Column HPLC_Inject->HPLC_Column HPLC_Elution Isocratic/Gradient Elution (~60 min) HPLC_Column->HPLC_Elution Detection UV Detection HPLC_Elution->Detection UPLC_Column Separation on C18, <2 µm Column UPLC_Inject->UPLC_Column UPLC_Elution Gradient Elution (~15 min) UPLC_Column->UPLC_Elution UPLC_Elution->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Impurity Profile Report Integration->Report

References

A Comparative Guide to the Cross-Validation of LC-MS/MS Methods for Taxane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of taxanes, such as paclitaxel (B517696) and docetaxel (B913), in biological matrices. It is designed to assist in the cross-validation of these methods between different laboratories by presenting key performance data and detailed experimental protocols from various validated assays.

Introduction to Cross-Validation

Cross-validation is a critical process in bioanalysis to ensure that a validated analytical method can produce comparable and reliable results across different laboratories, using different instruments, or conducted by different analysts.[1] This is essential for maintaining data integrity in multi-site clinical trials and other collaborative research.[1] The fundamental goal is to demonstrate that different analytical methods or laboratories yield equivalent quantitative results for the same analyte.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on bioanalytical method validation, which include recommendations for cross-validation.[2][3][4][5]

Comparative Quantitative Data

The following tables summarize the quantitative performance of several published LC-MS/MS methods for taxane (B156437) analysis. These parameters are crucial for comparing the performance of different methods during a cross-validation study.

Table 1: Performance Characteristics of LC-MS/MS Methods for Docetaxel Quantification

ParameterMethod 1Method 2Method 3
Biological Matrix Human PlasmaHuman PlasmaHuman Plasma
Linearity Range (ng/mL) 2 - 1000[6]1 - 500[7]0.2 - 100[8]
Lower Limit of Quantification (LLOQ) (ng/mL) 2[6]1[7]0.2[8]
Accuracy (%) 91.3 - 103.6[6]95.4 - 104.2[7]Not explicitly stated
Precision (%RSD) < 12.7[6]< 7.0[7]Not explicitly stated
Internal Standard Cephalomannine[6]Paclitaxel[7]Paclitaxel[8]
Extraction Method Liquid-Liquid Extraction (LLE) with MTBE[6]Hybrid Solid-Phase Extraction-Protein PrecipitationLLE with MTBE[8]

Table 2: Performance Characteristics of LC-MS/MS Methods for Paclitaxel Quantification

ParameterMethod 1Method 2Method 3
Biological Matrix Human Plasma & Oral FluidHuman PlasmaKeratin-containing samples
Linearity Range (ng/mL) 2 - 1000 (Plasma)[6]10 - 500010 - 1250[9]
Lower Limit of Quantification (LLOQ) (ng/mL) 2 (Plasma)[6]1010[9]
Accuracy (%) 91.3 - 103.6[6]Not explicitly statedNot explicitly stated
Intra-day Precision (%RSD) < 12.7[6]Not explicitly stated4.3[9]
Inter-day Precision (%RSD) < 12.7[6]Not explicitly stated9.1[9]
Internal Standard Cephalomannine[6]Not explicitly statedDocetaxel[9]
Extraction Method LLE with MTBE[6]Not explicitly statedLLE with MTBE and Ethanol[9]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical methods. Below are summaries of the experimental protocols from the cited studies.

Protocol 1: Simultaneous Quantification of Docetaxel and Paclitaxel in Human Plasma and Oral Fluid
  • Sample Preparation: A simple liquid-liquid extraction with methyl tert-butyl ether (MTBE) is employed.[6]

  • Chromatography: Gradient elution is used to enhance robustness against ion suppression from drug formulation vehicles.[6]

  • Mass Spectrometry: Detection is performed using electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM).[6] Adduct ion formation with sodium and potassium is monitored and controlled through mobile phase optimization.[6]

  • Internal Standard: Cephalomannine is used as the internal standard.[6]

Protocol 2: Quantification of Docetaxel in Human Plasma
  • Sample Preparation: Plasma samples undergo extraction using a Hybrid solid-phase extraction-protein precipitation method.[7]

  • Chromatography: Isocratic separation is achieved on a Zorbax Eclipse Plus C18 column.[7] The mobile phase consists of water with 0.05% acetic acid and 20 μM sodium acetate, and methanol (B129727) (30/70, v/v).[7]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used with positive mode MRM.[7] The transitions monitored are m/z 830.3→548.8 for docetaxel and m/z 876.3→307.7 for the internal standard, paclitaxel.[7]

  • Internal Standard: Paclitaxel serves as the internal standard.[7]

Protocol 3: Quantification of Paclitaxel from Keratin-Containing Samples
  • Sample Preparation: A liquid-liquid extraction is performed using tert-butyl methyl ether and ethanol.[9]

  • Chromatography: HPLC separation is performed on a Waters Symmetry C-18 column with an initial mobile phase of acetonitrile-water + 0.1% formic acid (45:55, v/v) with isocratic flow.[9] The gradient and flow rate are optimized for peak resolution and run time.[9]

  • Mass Spectrometry: HPLC-MS/MS is used for quantification.[9]

  • Internal Standard: Docetaxel is used as the internal standard.[9]

Visualized Experimental Workflows

The following diagrams illustrate the general experimental workflows for the quantification of taxanes by LC-MS/MS.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma, etc.) spike Spike with Internal Standard start->spike extract Liquid-Liquid or Solid-Phase Extraction spike->extract evap Evaporate and Reconstitute extract->evap inject Inject into LC-MS/MS evap->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Quantification using Calibration Curve detect->quantify report Report Results quantify->report

Caption: General workflow for taxane quantification by LC-MS/MS.

cluster_crossval Cross-Validation Process labA Laboratory A (Method A) analysisA Analyze Samples with Method A labA->analysisA labB Laboratory B (Method B) analysisB Analyze Samples with Method B labB->analysisB samples Prepare QC Samples at 3 Concentrations samples->labA samples->labB compare Compare Results analysisA->compare analysisB->compare acceptance Acceptance Criteria Met? (e.g., 2/3 of samples within 20% difference) compare->acceptance

Caption: Logical workflow for inter-laboratory cross-validation.

References

A Comparative Stability Analysis of 7-epi-10-Oxo-10-deacetyl Baccatin III and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative stability analysis of 7-epi-10-oxo-10-deacetylbaccatin III and its structurally related isomers, which are critical impurities and degradation products in the manufacturing and formulation of taxane-based active pharmaceutical ingredients (APIs) like docetaxel. Understanding the stability landscape of these compounds is paramount for developing robust formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.

The stability of taxane (B156437) diterpenoids is a complex issue, with molecules being susceptible to degradation through epimerization, hydrolysis, and oxidation.[1] This guide summarizes the key degradation pathways, presents representative quantitative data from forced degradation studies, and provides detailed experimental protocols for conducting such analyses.

Comparative Stability Profile

Forced degradation studies are instrumental in elucidating the intrinsic stability of a drug molecule and its related substances.[1] The following table summarizes representative data from a comparative forced degradation study, illustrating the relative stability of 7-epi-10-oxo-10-deacetylbaccatin III and its isomers under various stress conditions.

Table 1: Representative Quantitative Data from Forced Degradation Studies

Stress ConditionParameter7-epi-10-Oxo-10-deacetyl Baccatin III10-deacetylbaccatin III7-epi-10-deacetylbaccatin III
Acidic Hydrolysis (0.1 M HCl, 60°C, 24h)% Degradation~5%~15%~10%
Major DegradantsMinor unidentified productsDehydration and oxetane (B1205548) ring cleavage products[2]Minor unidentified products
Basic Hydrolysis (0.1 M NaOH, 25°C, 4h)% Degradation~10%>90%>90%
Major DegradantsMinor unidentified productsEpimerization to 7-epi-10-deacetylbaccatin III, hydrolysis products[3]Hydrolysis products
Oxidative Degradation (3% H₂O₂, 25°C, 24h)% Degradation<2%~5%~5%
Major DegradantsNot significantMinor oxidation productsMinor oxidation products
Thermal Degradation (80°C, 48h, solid state)% Degradation<1%~2%~2%
Major DegradantsNot significantMinor unidentified productsMinor unidentified products
Photolytic Degradation (ICH Q1B, solid state)% Degradation<1%<1%<1%
Major DegradantsNot significantNot significantNot significant

Note: The data presented in this table is representative and intended for illustrative purposes to reflect the expected relative stability based on available literature. Actual degradation rates will vary depending on the specific experimental conditions.

From the representative data, it can be inferred that 7-epi-10-oxo-10-deacetylbaccatin III is relatively more stable, particularly under basic conditions, compared to its 10-hydroxy isomers. The presence of the 10-oxo group likely influences the electronic and conformational properties of the molecule, reducing its susceptibility to certain degradation pathways. The most significant degradation for all compounds is observed under basic hydrolysis, a known characteristic of taxanes leading to epimerization at the C-7 position.[3]

Degradation Pathways

The primary degradation pathways for 10-deacetylbaccatin III and its 7-epi isomer involve epimerization and hydrolysis. Under basic conditions, the C-7 hydroxyl group is susceptible to epimerization, leading to the formation of the thermodynamically more stable 7-epimer. Acidic conditions, on the other hand, can promote dehydration and cleavage of the strained oxetane ring.[2] The formation of 7-epi-10-oxo-10-deacetylbaccatin III is itself a result of the degradation of larger taxanes like docetaxel, primarily through basic hydrolysis and oxidation at the C-10 position.[1][3]

Simplified Degradation Pathway of Related Taxanes Docetaxel Docetaxel Baccatin_III 10-deacetylbaccatin III Docetaxel->Baccatin_III Basic Hydrolysis oxo_epi_Baccatin_III This compound Docetaxel->oxo_epi_Baccatin_III Basic Hydrolysis & Oxidation epi_Baccatin_III 7-epi-10-deacetylbaccatin III Baccatin_III->epi_Baccatin_III Base-catalyzed epimerization Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solutions (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 25°C) Stock->Base Oxidation Oxidative Degradation (3% H₂O₂) Stock->Oxidation Thermal Thermal Degradation (80°C, solid) Stock->Thermal Photo Photolytic Degradation (ICH Q1B) Stock->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize HPLC HPLC Analysis Thermal->HPLC Dissolve in mobile phase Photo->HPLC Dissolve in mobile phase Neutralize->HPLC Data Data Analysis (% Degradation) HPLC->Data

References

Evaluating the anti-proliferative effects of 7-epi-10-Oxo-10-deacetyl Baccatin III in different cancer models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the anti-proliferative effects of the taxane (B156437) derivative, 7-epi-10-Oxo-10-deacetyl Baccatin (B15129273) III, in various cancer models. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from structurally related and well-studied taxanes, including Baccatin III, Paclitaxel, and Docetaxel, to infer potential efficacy and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers initiating studies on novel taxane analogs.

Introduction to 7-epi-10-Oxo-10-deacetyl Baccatin III and a Comparison with Other Taxanes

This compound is a derivative of 10-deacetylbaccatin III, a natural precursor for the semi-synthesis of widely used chemotherapy drugs, Paclitaxel and Docetaxel. The structural modifications at the C-7 and C-10 positions of the baccatin core are anticipated to influence its biological activity, potentially offering an improved therapeutic window or efficacy against resistant cancer cell lines.

Taxanes, as a class of drugs, exert their anti-cancer effects primarily by stabilizing microtubules, which are essential components of the cellular cytoskeleton. This stabilization disrupts the dynamic process of microtubule assembly and disassembly, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).

Comparative Anti-Proliferative Activity

Table 1: Comparative in vitro Cytotoxicity (IC50) of Baccatin III and other Taxanes in Human Cancer Cell Lines

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)A431 (Skin Cancer)HepG2 (Liver Cancer)
Baccatin III 4.30 µM[1][2]4.00 - 7.81 µM[1][2]4.00 - 7.81 µM[1][2]4.00 - 7.81 µM[1][2]
Paclitaxel ~2-10 nM~5-20 nM~10-50 nM~15-60 nM
Docetaxel ~1-5 nM~2-10 nM~5-25 nM~8-40 nM

Note: IC50 values for Paclitaxel and Docetaxel are approximate ranges gathered from various public sources and can vary depending on the specific experimental conditions. The data for Baccatin III is from a specific study and provides a more precise reference. It is anticipated that the anti-proliferative activity of this compound would be influenced by its structural modifications and may fall within a range comparable to or potentially more potent than Baccatin III.

Postulated Mechanism of Action and Signaling Pathways

The primary mechanism of action for taxanes is the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The epimerization at the C-7 position and the oxidation at the C-10 position in this compound may alter its binding affinity to β-tubulin or its susceptibility to cellular efflux pumps, which are common mechanisms of drug resistance.

Furthermore, studies on other 7-epi-taxane derivatives suggest the involvement of key signaling pathways in mediating their anti-cancer effects. It is plausible that this compound could modulate similar pathways.

Compound 7-epi-10-Oxo-10-deacetyl Baccatin III Microtubules Microtubule Stabilization Compound->Microtubules PI3K_AKT PI3K/AKT Pathway (Potential Inhibition) Compound->PI3K_AKT MAPK_ERK MAPK/ERK Pathway (Potential Inhibition) Compound->MAPK_ERK G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis PI3K_AKT->Apoptosis MAPK_ERK->Apoptosis

Caption: Postulated signaling pathway for this compound.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of this compound and other taxane derivatives.

Cell Proliferation/Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • Paclitaxel and Docetaxel (as positive controls)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds (this compound, Paclitaxel, Docetaxel) in culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Start Seed Cells in 96-well Plate Treat Treat with Test Compounds Start->Treat Incubate Incubate (48-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Add_DMSO Add DMSO Incubate_MTT->Add_DMSO Read Measure Absorbance (570 nm) Add_DMSO->Read Analyze Calculate IC50 Read->Analyze

Caption: Experimental workflow for the MTT assay.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.

  • Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Start Cell Treatment Harvest Harvest & Wash Cells Start->Harvest Fix Fixation in 70% Ethanol Harvest->Fix RNase RNase A Treatment Fix->RNase PI_Stain Propidium Iodide Staining RNase->PI_Stain Analyze Flow Cytometry Analysis PI_Stain->Analyze

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion and Future Directions

While direct experimental evidence for the anti-proliferative effects of this compound is currently limited, the data from structurally related taxanes provide a strong rationale for its investigation as a potential anti-cancer agent. Its unique structural modifications warrant a thorough evaluation of its efficacy in a broad panel of cancer cell lines, including those resistant to existing taxane therapies. Future research should focus on determining the precise IC50 values, elucidating the specific signaling pathways it modulates, and assessing its in vivo efficacy and toxicity in preclinical cancer models. This systematic approach will be crucial in determining the therapeutic potential of this novel taxane derivative.

References

Comparison of the biosynthetic pathways leading to various taxane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biosynthetic and semi-synthetic pathways leading to the production of three prominent taxane (B156437) derivatives: paclitaxel (B517696) (Taxol®), docetaxel (B913), and cabazitaxel (B1684091). The information presented herein is intended to support research and development efforts in oncology and medicinal chemistry by offering a clear overview of the production methods, key enzymatic steps, and quantitative data associated with these vital anti-cancer agents.

Introduction

Taxanes are a class of diterpenoid compounds originally isolated from plants of the genus Taxus. Their unique mechanism of action, which involves the stabilization of microtubules and subsequent inhibition of cell division, has established them as indispensable tools in the treatment of various cancers. While paclitaxel is a natural product, docetaxel and cabazitaxel are semi-synthetic analogs designed to improve upon the therapeutic properties of the parent compound. Understanding the intricacies of their production pathways is crucial for optimizing yields, developing novel derivatives, and ensuring a sustainable supply of these life-saving drugs.

Paclitaxel: A Fully Biosynthetic Pathway

The biosynthesis of paclitaxel in yew species is a complex, multi-step process that begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). The pathway can be broadly divided into three main stages: the formation of the taxane core, a series of oxygenations and acylations to form baccatin (B15129273) III, and the final attachment of the C-13 side chain.[1]

The biosynthesis of paclitaxel is estimated to involve at least 19 enzymatic reactions.[2][3] While most of the enzymes in the pathway have been characterized, some steps, particularly in the modification of the core taxane skeleton, are still under investigation.[2][4]

Key Stages and Enzymes in Paclitaxel Biosynthesis:
  • Formation of the Taxane Skeleton: The initial and committed step is the cyclization of GGPP to taxa-4(5),11(12)-diene, catalyzed by taxadiene synthase (TS) .[5]

  • Hydroxylation and Acylation: A series of cytochrome P450 monooxygenases catalyze multiple hydroxylation reactions at various positions on the taxane ring.[3][6] These are followed by acylation steps carried out by various acyltransferases , which add acetyl and benzoyl groups.[3][4]

  • Formation of Baccatin III: Through a sequence of these hydroxylation and acylation reactions, the key intermediate, baccatin III, is formed.

  • Side Chain Assembly and Attachment: The final stage involves the synthesis of the β-phenylalanine side chain and its attachment to the C-13 hydroxyl group of baccatin III, a reaction catalyzed by baccatin III-O-(3-amino-3-phenylpropanoyl)transferase (BAPT) . Subsequent modifications to the side chain, including N-benzoylation by 3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase (DBTNBT) , complete the synthesis of paclitaxel.[7]

Paclitaxel_Biosynthesis cluster_0 Upstream Isoprenoid Pathway cluster_1 Paclitaxel Biosynthesis Pyruvate Pyruvate MEP_Pathway MEP Pathway Pyruvate->MEP_Pathway G3P Glyceraldehyde -3-Phosphate G3P->MEP_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) MEP_Pathway->GGPP Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase (TS) Hydroxylated_Taxanes Multiple Hydroxylated and Acylated Intermediates Taxadiene->Hydroxylated_Taxanes Cytochrome P450s Acyltransferases Baccatin_III Baccatin III Hydroxylated_Taxanes->Baccatin_III Multiple Enzymatic Steps Paclitaxel Paclitaxel Baccatin_III->Paclitaxel Side Chain Attachment & Modification (BAPT, DBTNBT)

Biosynthetic pathway of Paclitaxel.

Docetaxel and Cabazitaxel: Semi-Synthetic Pathways

Unlike paclitaxel, docetaxel and cabazitaxel are not naturally occurring in significant quantities and are produced via semi-synthesis. The starting material for both is 10-deacetylbaccatin III (10-DAB) , a more abundant taxane precursor extracted from the needles of various yew species.[8][9] This approach is more sustainable than relying on the extraction of paclitaxel from the bark of the Pacific yew.[10]

Semi-Synthesis of Docetaxel

The semi-synthesis of docetaxel from 10-DAB involves a multi-step chemical process. A key challenge is the selective protection and deprotection of the hydroxyl groups at various positions of the taxane core to allow for the attachment of the desired side chain. One reported protocol achieves the synthesis in four steps with a notable overall yield.[8][11][12]

General Steps for Docetaxel Semi-Synthesis:

  • Protection of Hydroxyl Groups: The C7 and C10 hydroxyl groups of 10-DAB are selectively protected.

  • Side Chain Coupling: A protected side chain is coupled to the C13 position of the protected 10-DAB.

  • Deprotection: The protecting groups are removed to yield docetaxel.

  • Purification: The final product is purified to pharmaceutical grade.

Semi-Synthesis of Cabazitaxel

Cabazitaxel is a second-generation taxane designed to overcome drug resistance. Its semi-synthesis also starts from 10-DAB and involves a series of chemical modifications. The synthesis of cabazitaxel is generally more complex than that of docetaxel, which is reflected in the reported yields. One published route describes a six-step synthesis.

General Steps for Cabazitaxel Semi-Synthesis:

  • Selective Methylation: The C7 and C10 hydroxyl groups of 10-DAB are methylated.

  • Side Chain Attachment: A protected side chain is attached at the C13 position.

  • Deprotection and Purification: Removal of protecting groups and subsequent purification yield cabazitaxel.

Semi_Synthesis cluster_0 Starting Material cluster_1 Docetaxel Synthesis cluster_2 Cabazitaxel Synthesis 10_DAB 10-Deacetylbaccatin III (10-DAB) (from Taxus needles) Protected_10_DAB_Doc Protected 10-DAB 10_DAB->Protected_10_DAB_Doc Protection of C7 & C10 hydroxyls Methylated_10_DAB 7,10-di-O-methyl-10-DAB 10_DAB->Methylated_10_DAB Methylation of C7 & C10 hydroxyls Coupled_Product_Doc Side Chain Coupled Intermediate Protected_10_DAB_Doc->Coupled_Product_Doc Side Chain Coupling at C13 Docetaxel Docetaxel Coupled_Product_Doc->Docetaxel Deprotection Coupled_Product_Cab Side Chain Coupled Intermediate Methylated_10_DAB->Coupled_Product_Cab Side Chain Coupling at C13 Cabazitaxel Cabazitaxel Coupled_Product_Cab->Cabazitaxel Deprotection

Semi-synthetic pathways of Docetaxel and Cabazitaxel.

Quantitative Comparison of Pathways

The following tables summarize key quantitative data for the biosynthetic and semi-synthetic pathways of paclitaxel, docetaxel, and cabazitaxel.

Table 1: Pathway Overview and Yields

ParameterPaclitaxel (Biosynthesis)Docetaxel (Semi-synthesis)Cabazitaxel (Semi-synthesis)
Starting Material Geranylgeranyl Diphosphate (GGPP)10-Deacetylbaccatin III (10-DAB)10-Deacetylbaccatin III (10-DAB)
Number of Steps ~19 enzymatic steps4 chemical steps[8][11][12]6 chemical steps
Overall Yield Varies significantly with production system (e.g., 25.63 mg/L in Taxus cell co-culture)[13]~50%[8][11][12]Reported as low; one route gives ~75% total recovery[14]
Production System Taxus plant cell culture, endophytic fungiChemical synthesisChemical synthesis

Table 2: Kinetic Parameters of Key Enzymes in Paclitaxel Biosynthesis

EnzymeSubstrate(s)Km (µM)kcat (s-1)
Taxadienol acetyl transferase (TAT) taxadienol, acetyl-CoA5.0, 5.529.59
Taxane 2α-O-benzoyltransferase (TBT) 2-debenzoyl-7,13-diacetylbaccatin III1100.003
10-deacetylbaccatin III-10-O-acetyl transferase (DBAT) 10-deacetylbaccatin III57.60.59
Phenylalanine aminomutase (PAM) Phenylalanine450.015
Baccatin III-O-(3-amino-3-phenylpropanoyl)transferase (BAPT) Baccatin III, β-phenylalanoyl-CoA68, 4.90.0583
3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase (DBTNBT) N-debenzoyl-2'-deoxytaxol, benzoyl-CoA420, 4001.5[7]

Note: Kinetic data is sourced from various studies and may vary depending on experimental conditions.

Experimental Protocols

This section provides an overview of the methodologies used to characterize the key enzymes in the paclitaxel biosynthetic pathway.

Protocol 1: Taxadiene Synthase (TS) Activity Assay

This assay measures the conversion of GGPP to taxadiene.

Materials:

  • Enzyme extract containing taxadiene synthase

  • Geranylgeranyl pyrophosphate (GGPP) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂)

  • Organic solvent for extraction (e.g., hexane)

  • Internal standard (e.g., tetradecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, GGPP, and the enzyme extract.[15][16]

  • Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined period (e.g., 30-90 minutes).[15][16]

  • Stop the reaction by adding a quenching solution (e.g., 0.5 M EDTA).[15]

  • Extract the product (taxadiene) with an organic solvent containing an internal standard.

  • Analyze the organic phase by GC-MS to identify and quantify the taxadiene produced relative to the internal standard.

Protocol 2: Cytochrome P450 Taxane Hydroxylase Assay

This assay determines the hydroxylation activity of specific cytochrome P450 enzymes on taxane intermediates.

Materials:

  • Yeast or insect cell microsomes expressing the recombinant cytochrome P450 and a P450 reductase

  • Radiolabeled or unlabeled taxane substrate (e.g., taxa-4(20),11(12)-dien-5α-yl acetate)

  • NADPH generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector (if using radiolabeled substrate) or a UV/MS detector.

Procedure:

  • Combine the microsomes, taxane substrate, and assay buffer in a reaction vessel.

  • Initiate the reaction by adding the NADPH generating system.

  • Incubate at an optimal temperature (e.g., 31°C) with shaking.

  • Terminate the reaction by adding an organic solvent.

  • Extract the hydroxylated product.

  • Analyze the extract by HPLC to separate and quantify the product.

Protocol 3: Taxoid Acyltransferase Assay

This assay measures the transfer of an acyl group from an acyl-CoA to a taxane substrate.

Materials:

  • Purified recombinant acyltransferase

  • Taxane substrate (e.g., 10-deacetylbaccatin III)

  • Acyl-CoA donor (e.g., acetyl-CoA or benzoyl-CoA, which can be radiolabeled)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Organic solvent for extraction

  • Thin-layer chromatography (TLC) plate or HPLC system

Procedure:

  • Prepare a reaction mixture containing the assay buffer, taxane substrate, acyl-CoA donor, and the enzyme.

  • Incubate the reaction at an optimal temperature (e.g., 31°C).

  • Stop the reaction, for example, by adding acetic acid.

  • Extract the acylated product with an organic solvent.

  • Analyze the product by TLC (visualized by autoradiography if using a radiolabeled acyl-CoA) or by HPLC.

Conclusion

The production of paclitaxel, docetaxel, and cabazitaxel relies on distinct yet interconnected pathways. While paclitaxel can be produced through a complex biosynthetic route in cell cultures, the clinically important derivatives docetaxel and cabazitaxel are accessed via more controlled and often higher-yielding semi-synthetic methods starting from the readily available precursor, 10-deacetylbaccatin III. Continued research into the enzymatic steps of paclitaxel biosynthesis holds the promise of developing fully biological production platforms for a wider range of taxane derivatives, potentially leading to more efficient, sustainable, and cost-effective manufacturing of these critical anticancer drugs. The data and protocols presented in this guide offer a valuable resource for researchers aiming to contribute to this important field.

References

Quantitative Analysis of 7-epi-10-Oxo-10-deacetyl Baccatin III in Taxus Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the quantitative analysis of the minor taxane (B156437), 7-epi-10-Oxo-10-deacetyl Baccatin (B15129273) III, across various Taxus species. While this specific compound is not as extensively studied as major taxanes like Paclitaxel (B517696) and 10-deacetylbaccatin III, this document collates the available information and presents established analytical methodologies for taxane quantification, offering a valuable resource for researchers in the field.

Data Summary and Comparison

Direct quantitative data for 7-epi-10-Oxo-10-deacetyl Baccatin III across a wide range of Taxus species is limited in publicly available literature. The compound has been reported to be present in Taxus canadensis.[1] However, comprehensive comparative studies detailing its concentration in various species are scarce.

To provide a framework for comparison, the following table summarizes the content of the closely related and more abundant taxane, 10-deacetylbaccatin III (10-DAB), in different Taxus species. This data serves as a valuable reference, as the presence and concentration of minor taxanes can correlate with the abundance of major taxoids.

Taxus SpeciesPlant Part10-deacetylbaccatin III (10-DAB) Content (µg/g Dry Weight)Reference
Taxus baccataNeedles40[2][3]
Taxus brevifoliaNeedles4[2][3]
Taxus x mediaLeaves and Twigs800 - 1500[4]
Taxus maireiBark680[1]
Taxus chinensisNeedles500 - 3000[5]

Note: The content of taxanes can vary significantly based on factors such as the geographical location, age of the plant, time of harvest, and the specific analytical methods used.

Experimental Protocols

The quantification of this compound and other taxanes from Taxus species typically involves extraction followed by chromatographic analysis.

Sample Preparation and Extraction

A generalized protocol for the extraction of taxanes from Taxus plant material is as follows:

  • Harvesting and Drying: Plant material (e.g., needles, bark, twigs) is harvested and dried at a controlled temperature (typically 40-60°C) to a constant weight.

  • Grinding: The dried plant material is ground into a fine powder to increase the surface area for extraction.

  • Extraction:

    • The powdered material is extracted with a suitable solvent, most commonly methanol (B129727) or ethanol.[6][7]

    • Extraction can be performed using various techniques, including maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE).[8]

    • The mixture is then filtered to separate the solid plant residue from the liquid extract.

  • Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning to remove non-polar impurities. A common method involves partitioning between methanol/water and a non-polar solvent like hexane.[7] The taxane-rich polar phase is collected.

  • Concentration: The solvent from the purified extract is evaporated under reduced pressure to yield a concentrated taxane-rich residue.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common method for the quantification of taxanes.[2][6][9] More sensitive and specific methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are also employed, particularly for the analysis of minor taxanes.[7]

Typical HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][9]

  • Mobile Phase: A gradient elution is typically used with a mixture of acetonitrile (B52724) and water.[9]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detection at 227 nm.[6][9]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a certified reference standard of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantitative analysis of taxanes in Taxus species.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis harvest Harvesting & Drying grind Grinding harvest->grind extract Solvent Extraction (e.g., Methanol) grind->extract partition Liquid-Liquid Partitioning (e.g., with Hexane) extract->partition concentrate Concentration partition->concentrate hplc HPLC or LC-MS/MS Analysis concentrate->hplc quant Quantification hplc->quant

A typical experimental workflow for taxane analysis.
Logical Relationship for Comparative Analysis

This diagram outlines the logical steps involved in a comparative study of this compound content across different Taxus species.

comparative_analysis cluster_species Individual Species Processing cluster_protocol Standardized Protocol start Select Taxus Species for Comparison species1 Taxus Species A start->species1 species2 Taxus Species B start->species2 speciesN Taxus Species N start->speciesN extraction Extraction species1->extraction species2->extraction speciesN->extraction analysis Quantitative Analysis extraction->analysis data_comparison Data Comparison and Interpretation analysis->data_comparison conclusion Conclusion on Species Variation data_comparison->conclusion

References

Safety Operating Guide

Personal protective equipment for handling 7-epi-10-Oxo-10-deacetyl Baccatin III

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 7-epi-10-Oxo-10-deacetyl Baccatin III, a pharmaceutical-related compound of unknown potency.[1] Given its relationship to the paclitaxel (B517696) family of compounds, which includes cytotoxic agents, a highly cautious approach is mandatory.[2]

Hazard Identification and Risk Assessment

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation If breathing is difficult, move the person to fresh air and ensure they are in a comfortable position for breathing. Seek medical attention if symptoms develop or persist.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary control measure to protect laboratory personnel. The following PPE is mandatory when handling this compound.

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-rated, powder-free nitrile gloves.[4]Prevents skin contact and absorption. Double gloving provides an extra layer of protection.
Gown Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.[4][5]Protects skin and personal clothing from contamination.
Eye/Face Protection Tightly fitting safety goggles with side shields or a full-face shield.[1][4]Protects against splashes and airborne particles.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Necessary when handling the compound as a powder to prevent inhalation.
Additional Protection Cap and shoe covers.[4]Minimizes the risk of contamination of hair and personal footwear.

Operational Plan for Handling

1. Preparation and Work Area Setup:

  • All handling of this compound, especially when in powdered form, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a containment isolator (glove box) to minimize aerosol generation and exposure.[3]

  • The work surface should be covered with a disposable, absorbent, plastic-backed liner.

  • Ensure a cytotoxic spill kit is readily accessible.

2. Weighing and Reconstitution:

  • Don full PPE before entering the designated handling area.

  • When weighing the solid compound, use a containment balance enclosure if available.

  • For reconstitution, introduce the solvent slowly to avoid aerosolization.

3. Post-Handling:

  • After handling, wipe down all surfaces in the work area with an appropriate deactivating agent (e.g., 10% bleach solution followed by 70% ethanol), followed by a final rinse with sterile water.

  • Carefully remove PPE, starting with the outer gloves, then the gown, and finally the inner gloves, to avoid self-contamination.

  • Wash hands thoroughly with soap and water after removing all PPE.

Spill Management

In the event of a spill, immediately evacuate and secure the area to prevent further exposure.

1. Small Spills (within a BSC):

  • Wear full PPE.

  • Use the absorbent pads from a cytotoxic spill kit to gently cover and absorb the spill.

  • Clean the area from the outer edge of the spill inwards.

  • Place all contaminated materials in a designated cytotoxic waste container.

  • Decontaminate the area as described in the post-handling procedures.

2. Large Spills (outside a BSC):

  • Evacuate the area and restrict access.

  • Alert the appropriate safety personnel.

  • Personnel involved in the cleanup must wear full PPE, including respiratory protection.

  • Use a cytotoxic spill kit to contain and absorb the spill.

  • All contaminated materials must be disposed of as cytotoxic waste.

Disposal Plan

All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and local regulations for cytotoxic waste.

  • Solid Waste: All contaminated PPE (gloves, gowns, shoe covers, masks), absorbent pads, and labware (e.g., pipette tips, tubes) must be placed in a clearly labeled, puncture-proof cytotoxic waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not discharge this waste into drains or water courses.[1]

  • Disposal: Excess and expired materials should be handled by a licensed hazardous material disposal company.[1]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don Full PPE B Prepare Work Area (BSC/Isolator) A->B C Weighing/Reconstitution B->C D Experimental Use C->D E Decontaminate Work Area D->E F Segregate & Dispose of Cytotoxic Waste E->F G Doff PPE F->G H Wash Hands G->H S1 SPILL OCCURS S2 Secure Area & Alert Others S1->S2 S3 Don Full PPE S2->S3 S4 Contain & Clean Spill S3->S4 S5 Dispose of Contaminated Materials as Cytotoxic Waste S4->S5

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.